molecular formula C21H15F4N5O2S B1683753 Apalutamide CAS No. 956104-40-8

Apalutamide

Numéro de catalogue: B1683753
Numéro CAS: 956104-40-8
Poids moléculaire: 477.4 g/mol
Clé InChI: HJBWBFZLDZWPHF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Apalutamide (also known by the brand name Erleada®) is a potent, second-generation, non-steroidal androgen receptor (AR) inhibitor developed for prostate cancer research . This small molecule selectively and directly binds to the ligand-binding domain of the AR with high affinity, exhibiting a 7 to 10-fold greater binding ability compared to first-generation antiandrogens like bicalutamide . Its primary research value lies in its mechanism of action: by occupying the AR, this compound inhibits receptor nuclear translocation, prevents DNA binding, and impedes AR-mediated transcription . This multifaceted antagonism disrupts androgen receptor signaling, leading to decreased tumor cell proliferation and increased apoptosis in preclinical models . This compound is a key compound for investigating castration-resistant prostate cancer (CRPC), where persistent AR signaling drives disease progression despite low testosterone levels . It demonstrates activity even in models with AR overexpression and certain resistance mutations to older therapies, making it a valuable tool for studying drug resistance mechanisms . Clinical and real-world studies have highlighted its efficacy in metastatic castration-sensitive prostate cancer (mCSPC) and non-metastatic CRPC (nmCRPC) research, showing significant delays in disease progression and rapid, deep declines in prostate-specific antigen (PSA) levels . This compound is primarily metabolized by CYP2C8 and CYP3A4 enzymes, and its main active metabolite, N-desmethyl this compound, possesses about one-third of the parent compound's activity . This product is provided for laboratory research purposes only.

Propriétés

IUPAC Name

4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F4N5O2S/c1-27-17(31)13-4-3-11(8-15(13)22)30-19(33)29(18(32)20(30)5-2-6-20)12-7-14(21(23,24)25)16(9-26)28-10-12/h3-4,7-8,10H,2,5-6H2,1H3,(H,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJBWBFZLDZWPHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=C(C=C1)N2C(=S)N(C(=O)C23CCC3)C4=CC(=C(N=C4)C#N)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F4N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40241899
Record name ARN-509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

477.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956104-40-8
Record name Apalutamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956104-40-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apalutamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0956104408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apalutamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11901
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ARN-509
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40241899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluoro-N-methylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APALUTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4T36H88UA7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Mechanism of Apalutamide in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a potent, second-generation, non-steroidal antiandrogen (NSAA) that has become a critical component in the therapeutic arsenal against prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1] Its mechanism of action centers on the comprehensive inhibition of the androgen receptor (AR) signaling pathway, a key driver of prostate cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological and experimental processes.

Core Mechanism of Action: Comprehensive Androgen Receptor Inhibition

This compound exerts its anti-cancer effects by targeting the androgen receptor at multiple critical points in its signaling cascade. Unlike first-generation antiandrogens, such as bicalutamide, this compound demonstrates a more profound and sustained antagonism of the AR pathway.[2][3] The primary mechanisms of action are:

  • Competitive Inhibition of Androgen Binding: this compound is a competitive inhibitor that binds directly to the ligand-binding domain (LBD) of the androgen receptor.[4][5] This binding has a high affinity, effectively blocking the natural ligands, testosterone and dihydrotestosterone (DHT), from activating the receptor. This antagonistic action is maintained even in the context of AR overexpression, a common resistance mechanism in advanced prostate cancer.

  • Inhibition of AR Nuclear Translocation: Upon ligand binding, the androgen receptor undergoes a conformational change and translocates from the cytoplasm to the nucleus. This compound's binding to the AR prevents this critical step. By retaining the AR in the cytoplasm, this compound effectively sequesters it from its sites of action within the nucleus.

  • Impairment of AR Binding to DNA: For the AR to regulate gene expression, it must bind to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes. This compound-bound AR is incapable of efficiently binding to these AREs. This disruption prevents the initiation of transcription of AR-regulated genes.

  • Inhibition of AR-Mediated Transcription: By preventing DNA binding, this compound ultimately blocks the transcription of genes that are crucial for prostate cancer cell growth and survival, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPSS2). This leads to a decrease in tumor cell proliferation and an increase in apoptosis, resulting in a reduction in tumor volume.

Quantitative Data Summary

The following tables summarize key quantitative data that define the potency and efficacy of this compound in preclinical models.

Table 1: this compound Binding Affinity and Inhibitory Concentrations

ParameterValueCell Line/SystemReference
AR Binding Affinity (IC50) 16 nMCell-free assay
AR Binding Affinity (IC50) 21.4 ± 4.4 nMLNCaP cells
AR-Mediated Transcription Inhibition (IC50) 0.2 µMHep-G2 cells (ARE-luciferase reporter)
Antiproliferative Activity (IC50) 0.174 µMLNCaP cells
Cytotoxicity (IC50) 0.06 µMPSN1 cells
IC50 in AKR1C3 expressing cells 11 ± 3 μMLNCaP cells
IC50 in AKR1C3 expressing cells 77 ± 17 μM22Rv1 cells

Table 2: Comparative Efficacy of this compound and Enzalutamide

ParameterThis compoundEnzalutamideCell Line/SystemReference
AR Binding Affinity (IC50) 21.4 ± 4.4 nM16.0 ± 2.1 nMLNCaP cells
AR Luciferase Reporter Inhibition (IC50) 200 nM26 nM-
24-month Overall Survival (Real-World) 87.6%84.6%mCSPC patients
Metastasis-Free Survival (Network Meta-analysis) No significant differenceNo significant differencenmCRPC patients

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex processes involved in this compound's mechanism of action and the experimental procedures used to elucidate it, the following diagrams have been generated using Graphviz.

This compound's Mechanism of Action in Prostate Cancer Cells cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_inactive Inactive Androgen Receptor (AR) complexed with HSPs Androgen->AR_inactive Binds to LBD AR_active Active AR AR_inactive->AR_active Conformational Change & HSP Dissociation AR_nucleus AR in Nucleus AR_active->AR_nucleus Nuclear Translocation This compound This compound This compound->AR_inactive Competitively Binds to LBD This compound->AR_active Inhibits Nuclear Translocation This compound->AR_nucleus Inhibits DNA Binding ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds to DNA Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: this compound's multi-faceted inhibition of the androgen receptor signaling pathway.

Experimental Workflow: AR Luciferase Reporter Assay start Start cell_culture 1. Cell Culture (e.g., LNCaP, PC-3) start->cell_culture transfection 2. Co-transfection - AR Expression Vector - ARE-Luciferase Reporter Vector - Renilla Luciferase Control Vector cell_culture->transfection treatment 3. Treatment - Vehicle Control - Androgen (e.g., DHT) - this compound + Androgen transfection->treatment incubation 4. Incubation (24-48 hours) treatment->incubation lysis 5. Cell Lysis incubation->lysis luminescence 6. Measure Luciferase Activity (Firefly and Renilla) lysis->luminescence analysis 7. Data Analysis - Normalize Firefly to Renilla - Calculate IC50 luminescence->analysis end End analysis->end

Caption: A typical workflow for assessing AR antagonism using a luciferase reporter assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Androgen Receptor Competitive Binding Assay

This assay quantifies the ability of this compound to compete with a radiolabeled androgen for binding to the AR.

  • Materials:

    • Prostate cancer cells (e.g., LNCaP) or recombinant human AR protein.

    • Radiolabeled androgen (e.g., [3H]-Mibolerone or [3H]-R1881).

    • Unlabeled this compound.

    • Assay Buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

    • Scintillation fluid and vials.

    • 96-well filter plates and vacuum manifold.

  • Procedure:

    • Prepare cell lysates or recombinant AR protein in assay buffer.

    • In a 96-well plate, add a fixed concentration of radiolabeled androgen to each well.

    • Add increasing concentrations of unlabeled this compound to the wells. Include wells with only radioligand (total binding) and wells with radioligand and a high concentration of unlabeled androgen (non-specific binding).

    • Add the cell lysate or recombinant AR protein to each well.

    • Incubate the plate for 18-24 hours at 4°C with gentle agitation to reach equilibrium.

    • Transfer the contents of each well to a filter plate and wash with ice-cold assay buffer to separate bound from free radioligand.

    • Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value.

Luciferase Reporter Gene Assay for AR Activity

This assay measures the transcriptional activity of the AR in response to androgens and the inhibitory effect of this compound.

  • Materials:

    • Prostate cancer cell line (e.g., PC-3, which are AR-negative, or LNCaP, which are AR-positive).

    • AR expression vector (if using AR-negative cells).

    • Luciferase reporter plasmid containing an ARE promoter (e.g., pGL3-ARE-Luc).

    • A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).

    • Transfection reagent (e.g., Lipofectamine 2000).

    • DHT or other androgen.

    • This compound.

    • Dual-Luciferase Reporter Assay System.

    • Luminometer.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Co-transfect the cells with the AR expression vector (if needed), ARE-luciferase reporter plasmid, and the Renilla control plasmid using a suitable transfection reagent.

    • After 24 hours, replace the medium with a medium containing a fixed concentration of androgen (e.g., DHT) and varying concentrations of this compound. Include appropriate controls (vehicle, androgen alone).

    • Incubate the cells for another 24-48 hours.

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol for the dual-luciferase assay system.

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 for the inhibition of AR-mediated transcription.

Chromatin Immunoprecipitation (ChIP)-Sequencing

ChIP-seq is used to identify the genome-wide DNA binding sites of the AR and to assess how this compound treatment affects this binding.

  • Materials:

    • Prostate cancer cells (e.g., LNCaP).

    • This compound and androgen (e.g., DHT).

    • Formaldehyde for cross-linking.

    • Lysis buffers.

    • Sonicator.

    • Anti-AR antibody and control IgG.

    • Protein A/G magnetic beads.

    • Wash buffers.

    • Elution buffer.

    • RNase A and Proteinase K.

    • DNA purification kit.

    • Next-generation sequencing platform.

  • Procedure:

    • Treat prostate cancer cells with vehicle, androgen, or androgen plus this compound.

    • Cross-link protein-DNA complexes with formaldehyde.

    • Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication.

    • Immunoprecipitate the AR-DNA complexes using an anti-AR antibody coupled to magnetic beads. A control immunoprecipitation should be performed with a non-specific IgG.

    • Wash the beads to remove non-specifically bound chromatin.

    • Elute the AR-DNA complexes from the beads and reverse the cross-links.

    • Treat with RNase A and Proteinase K to remove RNA and protein.

    • Purify the immunoprecipitated DNA.

    • Prepare a DNA library and perform high-throughput sequencing.

    • Analyze the sequencing data to identify AR binding sites and compare the binding profiles between different treatment conditions.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the metabolic activity of prostate cancer cells, which is an indicator of cell viability and proliferation.

  • Materials:

    • Prostate cancer cell lines (e.g., LNCaP, 22Rv1).

    • This compound.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

    • 96-well plates.

    • Microplate reader.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound. Include a vehicle-treated control group.

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and plot against the log concentration of this compound to determine the IC50.

Conclusion

This compound represents a significant advancement in the treatment of prostate cancer through its robust and multi-faceted inhibition of the androgen receptor signaling pathway. Its ability to competitively bind to the AR, prevent its nuclear translocation, and block its interaction with DNA provides a comprehensive shutdown of the key signaling cascade that drives prostate cancer growth. The quantitative data and detailed experimental protocols provided in this guide offer a technical foundation for researchers and drug development professionals to further explore and build upon our understanding of this important therapeutic agent.

References

Apalutamide: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apalutamide (trade name Erleada®), formerly known as ARN-509, is a potent, orally bioavailable, non-steroidal androgen receptor (AR) inhibitor. It represents a significant advancement in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound, tailored for professionals in the field of drug development and oncology research. The document includes a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of its signaling pathway and discovery workflow.

Discovery and Development

This compound was discovered through a structure-activity relationship (SAR)-guided medicinal chemistry program aimed at identifying next-generation antiandrogens with improved efficacy over existing treatments like bicalutamide.[1] The development, led by Aragon Pharmaceuticals (later acquired by Johnson & Johnson), focused on creating a compound that would be a pure antagonist of the androgen receptor, even in the context of AR overexpression, a common resistance mechanism in castration-resistant prostate cancer.[2][3]

The discovery process involved screening a library of compounds for their ability to inhibit AR-mediated transcription. This led to the identification of a biaryl thiohydantoin scaffold as a promising starting point.[3] Subsequent optimization of this scaffold focused on enhancing potency, selectivity, and pharmacokinetic properties, ultimately leading to the selection of ARN-509 (this compound) as the clinical candidate.[2] Preclinical studies demonstrated that this compound binds to the AR with high affinity and inhibits its nuclear translocation and binding to DNA. Notably, in animal models, this compound showed superior anti-tumor activity compared to bicalutamide and enzalutamide.

The following diagram illustrates the conceptual workflow of the this compound discovery program.

Conceptual Discovery Workflow for this compound High-Throughput Screening High-Throughput Screening Lead Identification Lead Identification High-Throughput Screening->Lead Identification Identification of Biaryl Thiohydantoin Scaffold SAR-Guided Optimization SAR-Guided Optimization Lead Identification->SAR-Guided Optimization Improve Potency & Selectivity In Vitro Characterization In Vitro Characterization SAR-Guided Optimization->In Vitro Characterization This compound (ARN-509) In Vivo Efficacy Models In Vivo Efficacy Models In Vitro Characterization->In Vivo Efficacy Models Promising In Vitro Profile Preclinical Development Preclinical Development In Vivo Efficacy Models->Preclinical Development Superior In Vivo Activity Clinical Trials Clinical Trials Preclinical Development->Clinical Trials Favorable Safety & PK

Conceptual workflow of the this compound discovery program.

Synthesis of this compound

Several synthetic routes for this compound have been reported in the literature and patents. A plausible and scalable synthesis is outlined below, involving key steps such as amide bond formation and cyclization to form the thiohydantoin ring.

Experimental Protocol: Synthesis of this compound

A multi-step synthesis can be employed to produce this compound. One common route involves the following key transformations:

Step 1: Amide Formation

4-Amino-2-fluoro-N-methylbenzamide is reacted with 1-(isothiocyanato)cyclobutane-1-carbonyl chloride in a suitable solvent such as dichloromethane (DCM) in the presence of a base like triethylamine (TEA) at room temperature. The reaction mixture is stirred for several hours until completion, monitored by thin-layer chromatography (TLC). The resulting intermediate is then isolated and purified.

Step 2: Cyclization to form the Thiohydantoin Ring

The intermediate from Step 1 is then reacted with 5-amino-3-(trifluoromethyl)picolinonitrile. This reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at an elevated temperature (e.g., 80-100 °C). The reaction proceeds via an intramolecular cyclization to form the this compound core structure.

Step 3: Purification

The crude this compound is purified by recrystallization from a suitable solvent system, such as ethyl acetate/heptane, to yield the final product as a white to off-white solid.

The following diagram provides a generalized overview of a synthetic route to this compound.

Generalized Synthetic Route for this compound Starting Material A 4-Amino-2-fluoro-N-methylbenzamide Intermediate N-(4-(1-cyanocyclobutylamino)-2-fluorophenyl)-N'-methylurea Starting Material A->Intermediate Amide Formation Starting Material B 1-(Isothiocyanato)cyclobutane-1-carbonyl chloride Starting Material B->Intermediate This compound This compound Intermediate->this compound Cyclization Starting Material C 5-Amino-3-(trifluoromethyl)picolinonitrile Starting Material C->this compound

Generalized synthetic route for this compound.

Mechanism of Action

This compound is a potent and selective antagonist of the androgen receptor. Its mechanism of action involves multiple steps in the AR signaling pathway, ultimately leading to the inhibition of prostate cancer cell growth.

  • Competitive Inhibition of Androgen Binding: this compound binds directly to the ligand-binding domain (LBD) of the AR with high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).

  • Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound prevents this translocation, sequestering the AR in the cytoplasm.

  • Inhibition of AR Binding to DNA: For the small fraction of AR that may still translocate to the nucleus, this compound inhibits the binding of the AR to androgen response elements (AREs) on the DNA.

  • Impeding AR-Mediated Gene Transcription: By preventing the AR from binding to DNA, this compound blocks the transcription of AR target genes that are critical for prostate cancer cell proliferation and survival.

The following diagram illustrates the mechanism of action of this compound in blocking the androgen receptor signaling pathway.

Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor Androgen->AR Binds AR_nucleus Androgen Receptor AR->AR_nucleus Translocation This compound This compound This compound->AR Inhibits Binding This compound->AR_nucleus Inhibits Translocation DNA DNA (AREs) This compound->DNA Inhibits DNA Binding AR_nucleus->DNA Binds Gene_Transcription Gene Transcription DNA->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth

Mechanism of this compound in blocking the androgen receptor signaling pathway.

Quantitative Data

This compound has been extensively characterized in a variety of preclinical and clinical studies. The following tables summarize key quantitative data related to its in vitro activity and pharmacokinetic properties.

Table 1: In Vitro Activity of this compound
ParameterValueCell Line/Assay ConditionReference
AR Binding Affinity (IC50) 16 nMCell-free assay
7-10 fold greater than bicalutamideLNCaP cells overexpressing AR
AR Transcriptional Activity (IC50) 0.2 µMHep-G2 cells with ARE-driven luciferase reporter
GABAA Receptor Binding (IC50) 3.0 µMRadioligand binding assay
Table 2: Pharmacokinetic Properties of this compound
ParameterValueSpecies/PopulationReference
Bioavailability ~100%Human
Time to Peak Plasma Concentration (Tmax) 2 hours (range: 1-5 hours)Human
Plasma Protein Binding 96% (this compound), 95% (N-desmethyl this compound)Human
Apparent Volume of Distribution (Vd/F) ~276 LHuman (steady state)
Apparent Clearance (CL/F) 1.3 L/h (single dose), 2.0 L/h (steady state)Human
Elimination Half-life (t1/2) ~3 days (steady state)Human
Metabolism Primarily by CYP2C8 and CYP3A4Human
Major Active Metabolite N-desmethyl this compound (one-third the activity of this compound)Human
Excretion 65% in urine, 24% in fecesHuman

Key Experimental Protocols

Androgen Receptor (AR) Binding Assay (Competitive Radioligand Binding)

Objective: To determine the binding affinity of this compound to the androgen receptor.

Materials:

  • LNCaP cells overexpressing AR.

  • Radiolabeled androgen, e.g., [3H]-R1881.

  • This compound and reference compounds (e.g., bicalutamide).

  • Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

  • Scintillation fluid.

Protocol:

  • Prepare whole-cell extracts from LNCaP/AR cells.

  • In a 96-well plate, add a fixed concentration of [3H]-R1881 and varying concentrations of this compound or reference compound to the cell extracts.

  • Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

  • Separate bound from free radioligand using a filter-binding apparatus (e.g., Brandel cell harvester) with GF/B filters pre-soaked in polyethylenimine.

  • Wash the filters with ice-cold binding buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the IC50 value by non-linear regression analysis of the competition binding data.

AR Transcriptional Reporter Assay

Objective: To assess the functional antagonist activity of this compound on AR-mediated gene transcription.

Materials:

  • Hep-G2 cells.

  • Expression vector for a constitutively active AR (e.g., VP16-AR fusion protein).

  • Reporter plasmid containing an androgen response element (ARE) driving a luciferase gene.

  • Transfection reagent.

  • This compound and reference compounds.

  • Androgen agonist (e.g., R1881).

  • Luciferase assay reagent.

Protocol:

  • Co-transfect Hep-G2 cells with the VP16-AR expression vector and the ARE-luciferase reporter plasmid.

  • After 24 hours, plate the transfected cells into 96-well plates.

  • Treat the cells with a fixed concentration of R1881 and varying concentrations of this compound or reference compound.

  • Incubate for 24-48 hours.

  • Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Calculate the IC50 value by non-linear regression analysis of the dose-response curve.

In Vivo Xenograft Model

Objective: To evaluate the in vivo anti-tumor efficacy of this compound.

Materials:

  • Immunocompromised mice (e.g., male SCID mice).

  • Prostate cancer cell line overexpressing AR (e.g., LNCaP/AR).

  • Matrigel.

  • This compound formulation for oral gavage.

  • Vehicle control.

Protocol:

  • Subcutaneously implant LNCaP/AR cells mixed with Matrigel into the flanks of castrated male SCID mice.

  • Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).

  • Randomize the mice into treatment groups (vehicle control, different doses of this compound).

  • Administer this compound or vehicle daily by oral gavage.

  • Measure tumor volume (e.g., twice weekly) using calipers.

  • Monitor animal body weight as an indicator of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for proliferation and apoptosis markers).

  • Analyze the tumor growth inhibition data to assess the efficacy of this compound.

Conclusion

This compound is a testament to the success of targeted drug discovery, offering a potent and selective therapeutic option for patients with advanced prostate cancer. Its well-defined mechanism of action, favorable pharmacokinetic profile, and demonstrated clinical efficacy have established it as a cornerstone of treatment in its approved indications. This technical guide has provided a comprehensive overview of the critical aspects of this compound's discovery, synthesis, and preclinical evaluation, intended to serve as a valuable resource for the scientific community. Further research into its potential in other cancer types and in combination with other therapies will continue to define its role in oncology.

References

Preclinical Pharmacodynamics of Apalutamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (formerly ARN-509) is a second-generation, nonsteroidal antiandrogen (NSAA) that has demonstrated significant clinical efficacy in the treatment of prostate cancer, particularly non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[1][2] Its mechanism of action is centered on the potent and selective inhibition of the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival.[3][4] This technical guide provides a comprehensive overview of the preclinical pharmacodynamics of this compound, detailing its mechanism of action, in vitro and in vivo activity, and the experimental protocols used to characterize its pharmacological profile.

Mechanism of Action

This compound is a potent androgen receptor inhibitor that acts at multiple points in the AR signaling pathway.[5] Unlike first-generation antiandrogens, it exhibits purely antagonistic activity, even in the context of AR overexpression, a common mechanism of resistance in prostate cancer. The key steps in its mechanism of action are:

  • Competitive Inhibition of Androgen Binding: this compound binds directly to the ligand-binding domain (LBD) of the androgen receptor with high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).

  • Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound prevents this critical step, effectively sequestering the AR in the cytoplasm and preventing it from accessing its target genes in the nucleus.

  • Impediment of AR-Mediated Transcription: By preventing the AR from binding to androgen response elements (AREs) on the DNA, this compound blocks the transcription of AR-regulated genes that are essential for prostate cancer cell growth and survival.

This multi-faceted inhibition of the AR signaling pathway leads to decreased tumor cell proliferation and increased apoptosis, ultimately resulting in a reduction in tumor volume.

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_nucleus AR AR->AR_nucleus Nuclear Translocation This compound This compound This compound->AR Binds & Inhibits This compound->AR Inhibits Translocation This compound->AR_nucleus Inhibits DNA Binding ARE Androgen Response Element (ARE) AR_nucleus->ARE Binds Gene Target Gene Transcription ARE->Gene Initiates Proliferation Cell Proliferation & Survival Gene->Proliferation Promotes

Caption: this compound's multi-faceted inhibition of the androgen receptor signaling pathway.

Quantitative Pharmacodynamic Data

The preclinical activity of this compound has been extensively characterized through a variety of in vitro and in vivo studies. The following tables summarize key quantitative data from these assessments.

Table 1: In Vitro Androgen Receptor Binding and Potency
ParameterCell LineValueReference(s)
AR Binding Affinity (IC50) -16 nM
Comparison to Bicalutamide -7- to 10-fold greater affinity
Potency in Transcriptional Reporter Assay -N-desmethyl this compound (major metabolite) exhibited one-third the activity of this compound
GABAA Receptor Binding (IC50) -3.0 µmol/L and 2.7 µmol/L
Table 2: In Vivo Efficacy in Prostate Cancer Xenograft Models
Animal ModelCell Line XenograftTreatment DoseKey FindingsReference(s)
Castrate Immunodeficient MiceLNCaP/AR (AR-overexpressing)30 mg/kg/day8 out of 10 mice showed ≥50% tumor regression
Castrate Immunodeficient MiceLNCaP/AR (AR-overexpressing)30 mg/kg/day13 out of 20 mice had ≥50% tumor regression (compared to 3/19 for enzalutamide)
Pten-deficient mice (early-stage CRPC)-30 mg/kg, p.o. 5 times/weekIneffective in this model
Pten/Trp53-deficient mice (late-stage CRPC)-30 mg/kg, p.o. 5 times/weekProlonged survival
Nude MiceLNCaP10 mg/kg, i.p.Significantly reduced tumor weight when combined with chloroquine
Hi-Myc Mice-2 or 15 mg/kg/day, p.o.Reduced accessory sex gland weights by over 50% and inhibited PIN progression

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for key experiments used to evaluate the pharmacodynamics of this compound.

Androgen Receptor (AR) Competitive Binding Assay

Objective: To determine the binding affinity of this compound to the androgen receptor.

Methodology:

  • Receptor Source: Androgen receptors are typically sourced from prostate cancer cell lines (e.g., LNCaP) or expressed in recombinant systems.

  • Radioligand: A radiolabeled androgen, such as [3H]-R1881 (methyltrienolone), is used as the competitive ligand.

  • Assay Procedure:

    • A constant concentration of the radioligand is incubated with the AR preparation.

    • Increasing concentrations of this compound (or other test compounds) are added to the incubation mixture.

    • The mixture is incubated to allow for competitive binding to reach equilibrium.

    • Bound and free radioligand are separated using a method such as filtration or dextran-coated charcoal.

  • Data Analysis: The amount of bound radioactivity is measured, and the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

In Vitro Cell Proliferation Assay

Objective: To assess the effect of this compound on the proliferation of prostate cancer cells.

Methodology:

  • Cell Lines: Prostate cancer cell lines, such as LNCaP (androgen-sensitive) or LNCaP/AR (engineered to overexpress AR), are commonly used.

  • Cell Culture: Cells are cultured in appropriate media, often in the presence or absence of androgens (e.g., dihydrotestosterone, DHT) to simulate different physiological conditions.

  • Treatment: Cells are treated with a range of concentrations of this compound.

  • Assay Duration: The incubation period typically ranges from 24 to 96 hours.

  • Proliferation Measurement: Cell proliferation can be quantified using various methods, including:

    • MTT Assay: Measures the metabolic activity of viable cells.

    • BrdU Incorporation: Measures DNA synthesis in proliferating cells.

    • Direct Cell Counting: Using a hemocytometer or automated cell counter.

  • Data Analysis: The concentration of this compound that inhibits cell growth by 50% (IC50) is determined.

AR Nuclear Translocation Assay

Objective: To visualize and quantify the effect of this compound on the subcellular localization of the androgen receptor.

Methodology:

  • Cell Line: A cell line expressing a fluorescently tagged AR (e.g., AR-EYFP) is often used.

  • Cell Treatment: Cells are treated with a vehicle control, an androgen (to induce nuclear translocation), and this compound in the presence of an androgen.

  • Imaging: The subcellular localization of the fluorescently tagged AR is visualized using fluorescence microscopy.

  • Quantification: The percentage of cells with predominantly nuclear versus cytoplasmic AR fluorescence is quantified. Alternatively, cell fractionation followed by Western blotting can be used to determine the amount of AR in the cytoplasmic and nuclear compartments.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if this compound prevents the binding of the androgen receptor to the DNA of target genes.

Methodology:

  • Cell Treatment: Prostate cancer cells (e.g., LNCaP/AR) are treated with a vehicle, an androgen, and this compound in the presence of an androgen.

  • Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

  • Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: An antibody specific to the androgen receptor is used to immunoprecipitate the AR-DNA complexes.

  • DNA Purification: The cross-links are reversed, and the DNA is purified.

  • Analysis: The amount of specific DNA sequences (e.g., promoter regions of AR target genes like PSA and TMPRSS2) is quantified using quantitative PCR (qPCR). A reduction in the amount of immunoprecipitated target DNA in this compound-treated cells indicates inhibition of AR binding to DNA.

In Vivo Xenograft Tumor Model Study

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

Methodology:

  • Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice) are typically used.

  • Tumor Cell Implantation: Human prostate cancer cells (e.g., LNCaP or LNCaP/AR) are suspended in a suitable medium (often with Matrigel) and injected subcutaneously into the flanks of the mice.

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Treatment: Once tumors reach a specified size, mice are randomized into treatment groups (e.g., vehicle control, this compound at various doses). This compound is typically administered orally.

  • Endpoint: The study continues for a predetermined period, or until tumors in the control group reach a maximum allowable size. Endpoints include tumor growth inhibition, tumor regression, and overall survival.

  • Analysis: At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).

Experimental Workflow for In Vivo Efficacy Studies

cluster_setup Study Setup cluster_monitoring Tumor Growth & Treatment cluster_analysis Data Analysis & Endpoints A Select Animal Model (e.g., Nude Mice) B Culture Prostate Cancer Cells (e.g., LNCaP) C Implant Tumor Cells Subcutaneously D Monitor Tumor Growth (Calipers) C->D E Randomize Mice into Treatment Groups F Administer this compound (Oral Gavage) G Measure Tumor Volume Throughout Study F->G H Excise & Weigh Tumors at Study End I Perform Further Analysis (e.g., IHC, Western Blot)

Caption: A generalized workflow for preclinical in vivo efficacy studies of this compound.

Resistance Mechanisms

Preclinical studies have also begun to investigate mechanisms of resistance to this compound. While this compound is effective against AR overexpression, other resistance mechanisms can emerge. One identified mechanism involves a missense mutation in the AR ligand-binding domain (F876L), which can convert this compound from an antagonist to an agonist. In vivo studies with LNCaP cells expressing this mutation showed that this compound failed to inhibit tumor growth. Furthermore, in some preclinical models, resistance to this compound has been associated with the bypass of AR signaling and the emergence of more aggressive cellular phenotypes.

Conclusion

The preclinical pharmacodynamics of this compound robustly demonstrate its potent and selective inhibition of the androgen receptor through a multi-faceted mechanism of action. In vitro and in vivo studies have consistently shown its ability to inhibit prostate cancer cell proliferation and tumor growth. The detailed experimental protocols outlined in this guide provide a framework for understanding the rigorous evaluation that has formed the basis for its successful clinical development. Further research into resistance mechanisms will be critical for optimizing its use and developing effective combination therapies.

References

Apalutamide's Structure-Activity Relationship: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Core Medicinal Chemistry, Biological Activity, and Experimental Evaluation of a Potent Androgen Receptor Inhibitor.

Apalutamide (ARN-509) is a potent, non-steroidal, second-generation androgen receptor (AR) inhibitor that has become a cornerstone in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). Its development was the result of a meticulous structure-activity relationship (SAR)-guided medicinal chemistry effort aimed at overcoming the limitations of first-generation antiandrogens. This technical guide provides a comprehensive overview of the SAR of this compound, detailing the molecular interactions, quantitative biological data, and the experimental protocols used in its evaluation, tailored for researchers, scientists, and drug development professionals.

Core Structure and Mechanism of Action

This compound is a thiohydantoin derivative that acts as a selective and competitive antagonist of the androgen receptor.[1][2] Unlike first-generation antiandrogens such as bicalutamide, this compound demonstrates pure antagonist activity without partial agonist effects, particularly in the context of AR overexpression, a common mechanism of resistance in prostate cancer.[2][3] Its mechanism of action involves three key inhibitory steps in the AR signaling pathway:

  • Inhibition of Androgen Binding: this compound binds with high affinity to the ligand-binding domain (LBD) of the AR, effectively blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[4]

  • Prevention of Nuclear Translocation: By binding to the AR, this compound induces a conformational change that prevents the receptor's translocation from the cytoplasm into the nucleus.

  • Blockade of DNA Binding and Transcription: Consequently, this compound inhibits the interaction of the AR with androgen response elements (AREs) on the DNA, thereby preventing the transcription of androgen-dependent genes that drive prostate cancer cell growth and proliferation.

Structure-Activity Relationship (SAR) Studies

The discovery of this compound was driven by systematic modifications of the thiohydantoin scaffold to optimize its potency, selectivity, and pharmacokinetic profile. The core structure of this compound can be dissected into three key components: the thiohydantoin core, the trifluoromethyl-cyanophenyl group (A-ring), and the substituted pyridinyl moiety (B-ring).

The Thiohydantoin Core

The thiohydantoin ring is a critical pharmacophore for AR antagonism. SAR studies on related compounds have shown that the thiohydantoin moiety is essential for high-affinity binding to the AR ligand-binding domain. Modifications to this core are generally detrimental to activity.

The A-Ring: 4-cyano-3-(trifluoromethyl)phenyl

This electron-withdrawing group is crucial for potent AR antagonism. The cyano and trifluoromethyl substituents are key for establishing strong interactions within the AR LBD. The importance of this moiety is highlighted by its presence in other potent AR antagonists like enzalutamide.

The B-Ring: Substituted Pyridinyl Moiety

The exploration of various substituents on the B-ring was a key aspect of the SAR-guided optimization that led to this compound. While detailed public data on a wide range of this compound analogues is limited, studies on similar thiohydantoin-based AR antagonists provide valuable insights. For instance, the nature and position of substituents on this aromatic ring significantly influence potency and pharmacokinetic properties.

A study on deuterated analogues of this compound demonstrated that strategic placement of deuterium can improve pharmacokinetic parameters without altering the in vitro affinity for the AR. This highlights that modifications to the B-ring can be made to fine-tune the drug's metabolic stability and exposure.

Quantitative Biological Data

The following tables summarize the key quantitative data from preclinical studies of this compound and related compounds, providing a basis for comparison and understanding its potency.

Table 1: In Vitro Androgen Receptor Binding Affinity

CompoundIC50 (nM) for AR BindingCell LineAssay MethodReference
This compound (ARN-509) 16 LNCaP/AR(cs)Whole-cell competitive binding with [18F]FDHT
Enzalutamide (MDV3100)21.4LNCaP/AR(cs)Whole-cell competitive binding with [18F]FDHT
Bicalutamide160LNCaP/AR(cs)Whole-cell competitive binding with [18F]FDHT

Table 2: In Vitro Functional Activity - Inhibition of AR Transcriptional Activity

CompoundIC50 (nM) for AR Transcriptional InhibitionCell LineReporter Gene AssayReference
This compound (ARN-509) Data not explicitly provided in cited sourcesLNCaP/ARLuciferase reporter assay
Enzalutamide (MDV3100)Data not explicitly provided in cited sourcesLNCaP/ARLuciferase reporter assay

Table 3: In Vitro Anti-proliferative Activity

CompoundIC50 for Cell ProliferationCell LineAssay MethodReference
This compound (ARN-509) Potent inhibition demonstratedLNCaP/ARNot specified
Enzalutamide (MDV3100)Potent inhibition demonstratedLNCaP/ARNot specified

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's structure-activity relationship.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound to the androgen receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled androgen.

Methodology (based on radioactive ligand competition):

  • Cell Culture and Lysate Preparation:

    • Culture LNCaP/AR(cs) cells (LNCaP cells engineered to overexpress the androgen receptor) in RPMI-1640 medium supplemented with 10% fetal bovine serum.

    • Harvest cells and prepare whole-cell lysates by sonication in a suitable buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol).

  • Competitive Binding Reaction:

    • In a 96-well plate, incubate a fixed concentration of cell lysate with a constant concentration of a radiolabeled androgen (e.g., [18F]fluoro-5α-dihydrotestosterone, [18F]FDHT) and varying concentrations of the test compound (e.g., this compound).

    • Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 18 hours).

  • Separation of Bound and Free Ligand:

    • Separate the AR-bound radioligand from the free radioligand using a method such as filtration through a glass fiber filter plate or dextran-coated charcoal adsorption.

  • Quantification:

    • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

AR Transcriptional Activity Assay (Luciferase Reporter Gene Assay)

Objective: To measure the ability of a compound to inhibit androgen-induced transcriptional activity of the androgen receptor.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable prostate cancer cell line (e.g., LNCaP/AR) in an appropriate medium.

    • Co-transfect the cells with two plasmids:

      • A reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter (e.g., a promoter with multiple AREs).

      • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment:

    • After transfection, treat the cells with a known androgen (e.g., dihydrotestosterone, DHT) to stimulate AR-mediated transcription, in the presence of varying concentrations of the test compound (e.g., this compound).

    • Include appropriate controls (vehicle control, DHT alone).

  • Luciferase Activity Measurement:

    • After an incubation period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of inhibition of DHT-induced luciferase activity for each concentration of the test compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of a compound on the proliferation and viability of prostate cancer cells.

Methodology:

  • Cell Seeding:

    • Seed prostate cancer cells (e.g., LNCaP/AR) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with varying concentrations of the test compound (e.g., this compound) for a specified period (e.g., 72 hours).

    • Include a vehicle control.

  • MTT Incubation:

    • Add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) by plotting the percentage of viability against the logarithm of the compound concentration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, visualize the androgen receptor signaling pathway and the experimental workflows described above.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Complexed with AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation This compound This compound This compound->AR Inhibits Binding This compound:s->AR_dimer:n Inhibits ARE Androgen Response Element (ARE) This compound:e->ARE:w Inhibits Binding AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth Leads to AR_Binding_Assay start Start culture Culture LNCaP/AR(cs) cells start->culture prepare_lysate Prepare whole-cell lysate culture->prepare_lysate incubation Incubate lysate with radiolabeled androgen and test compound prepare_lysate->incubation separation Separate bound and free ligand incubation->separation quantification Quantify radioactivity of bound fraction separation->quantification analysis Analyze data to determine IC50 quantification->analysis end End analysis->end Luciferase_Assay start Start culture Culture prostate cancer cells start->culture transfect Co-transfect with reporter and control plasmids culture->transfect treat Treat cells with androgen and test compound transfect->treat measure Measure firefly and Renilla luciferase activity treat->measure analyze Normalize data and determine IC50 measure->analyze end End analyze->end MTT_Assay start Start seed Seed prostate cancer cells in 96-well plate start->seed treat Treat cells with test compound seed->treat add_mtt Add MTT solution and incubate treat->add_mtt solubilize Solubilize formazan crystals add_mtt->solubilize measure Measure absorbance at 570 nm solubilize->measure analyze Calculate cell viability and determine IC50 measure->analyze end End analyze->end

References

Apalutamide's Target Selectivity: A Deep Dive into its Interaction with Nuclear Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the target selectivity of the second-generation androgen receptor inhibitor, apalutamide, in comparison to other nuclear receptors.

This compound (Erleada®) is a potent, nonsteroidal antiandrogen agent that has demonstrated significant efficacy in the treatment of prostate cancer. Its therapeutic effect is derived from its high-affinity binding to the androgen receptor (AR), a key driver of prostate cancer cell proliferation and survival. A critical aspect of this compound's pharmacological profile is its selectivity for the AR over other members of the nuclear receptor superfamily, which is crucial for minimizing off-target effects and improving its safety profile. This guide provides an in-depth analysis of this compound's target selectivity, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.

Executive Summary

This compound functions as a direct and competitive inhibitor of the androgen receptor. It binds to the ligand-binding domain of the AR, preventing androgen binding, subsequent nuclear translocation of the receptor, and the transcription of androgen-responsive genes.[1][2] Preclinical studies have established that this compound possesses a high binding affinity for the androgen receptor, with a reported half-maximal inhibitory concentration (IC50) of 16 nM.[3] Notably, extensive in vitro analysis has demonstrated that this compound is highly selective for the androgen receptor and does not exhibit significant binding to other steroid hormone receptors, including the glucocorticoid receptor (GR), mineralocorticoid receptor (MR), and progesterone receptor (PR). This high degree of selectivity distinguishes it from some other antiandrogen agents and contributes to its favorable clinical profile. For comparison, enzalutamide, another second-generation antiandrogen, has a reported IC50 for the androgen receptor of 36 nM and a binding affinity (Ki) for the glucocorticoid receptor of 14,000 nM.

Comparative Binding Affinity of this compound and Enzalutamide

The selectivity of this compound and enzalutamide for the androgen receptor over other nuclear receptors is a key determinant of their therapeutic index. The following tables summarize the available quantitative data on the binding affinities of these compounds.

CompoundTarget ReceptorBinding Affinity (IC50/Ki)Reference
This compound Androgen Receptor (AR)IC50: 16 nM[3]
Glucocorticoid Receptor (GR)No significant binding[4]
Mineralocorticoid Receptor (MR)No significant binding
Progesterone Receptor (PR)No significant binding
GABAA ReceptorIC50: 3 µM
Enzalutamide Androgen Receptor (AR)IC50: 36 nM
Glucocorticoid Receptor (GR)Ki: 14,000 nM
Mineralocorticoid Receptor (MR)Data not available
Progesterone Receptor (PR)Binds to PgR

Signaling Pathways and Mechanism of Action

To visually represent the molecular interactions discussed, the following diagrams illustrate the androgen receptor signaling pathway and the mechanism of this compound's inhibitory action.

Androgen Receptor Signaling Pathway Androgen Androgen (e.g., Testosterone, DHT) AR_cytoplasm Androgen Receptor (AR) (inactive, in cytoplasm) Androgen->AR_cytoplasm Binds AR_Androgen_complex AR-Androgen Complex AR_cytoplasm->AR_Androgen_complex Conformational Change HSP Heat Shock Proteins HSP->AR_cytoplasm Stabilizes AR_nucleus AR-Androgen Complex (in nucleus) AR_Androgen_complex->AR_nucleus Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_nucleus->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cell_Effects Cell Proliferation, Survival, etc. Protein->Cell_Effects

Androgen Receptor Signaling Pathway

Mechanism of Action of this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR_cytoplasm Androgen Receptor (AR) Androgen->AR_cytoplasm This compound This compound This compound->AR_cytoplasm Competitively Binds AR_nucleus AR AR_cytoplasm->AR_nucleus Nuclear Translocation Inhibited ARE Androgen Response Element (ARE) AR_nucleus->ARE Binding Blocked Transcription Gene Transcription ARE->Transcription Inhibited

Mechanism of Action of this compound

Experimental Protocols

The determination of binding affinities and functional activities of compounds like this compound relies on a suite of well-established in vitro assays. The following sections detail the methodologies for two key experimental approaches.

Whole-Cell Competitive Radioligand Binding Assay

This assay is designed to determine the binding affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the IC50 value of this compound for the androgen receptor and other nuclear receptors.

Materials:

  • Cells expressing the target receptor (e.g., LNCaP cells for AR).

  • Radiolabeled ligand specific for the receptor (e.g., [3H]-mibolerone for AR).

  • Unlabeled test compound (this compound).

  • Assay buffer.

  • Scintillation fluid.

  • Microplates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Cell Preparation: Culture cells expressing the target receptor to the desired confluency.

  • Assay Setup: In a microplate, add a fixed concentration of the radiolabeled ligand to each well.

  • Competition: Add increasing concentrations of the unlabeled test compound (this compound) to the wells. Include control wells with only the radiolabeled ligand (total binding) and wells with an excess of a known unlabeled ligand to determine non-specific binding.

  • Incubation: Incubate the plate at a specific temperature for a duration sufficient to reach binding equilibrium.

  • Separation: Rapidly separate the bound from the free radioligand by filtration through a filter mat. The receptors and bound ligand are retained on the filter, while the unbound ligand passes through.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.

Workflow for Competitive Radioligand Binding Assay Start Start Prepare_Cells Prepare Cells Expressing Target Receptor Start->Prepare_Cells Add_Radioligand Add Fixed Concentration of Radiolabeled Ligand Prepare_Cells->Add_Radioligand Add_Competitor Add Increasing Concentrations of Test Compound (this compound) Add_Radioligand->Add_Competitor Incubate Incubate to Reach Binding Equilibrium Add_Competitor->Incubate Filter Separate Bound and Free Ligand by Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Analyze Data and Determine IC50 Measure->Analyze End End Analyze->End

Workflow for Competitive Radioligand Binding Assay
Luciferase Reporter Gene Assay

This cell-based assay measures the transcriptional activity of a nuclear receptor in response to a test compound.

Objective: To assess the functional antagonist activity of this compound on the androgen receptor and other nuclear receptors.

Materials:

  • Mammalian cell line (e.g., HEK293T).

  • Expression plasmid for the target nuclear receptor.

  • Reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the target receptor.

  • Transfection reagent.

  • Test compound (this compound).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the mammalian cells into a multi-well plate.

  • Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

  • Treatment: After an incubation period to allow for plasmid expression, treat the cells with a known agonist for the target receptor in the presence of increasing concentrations of the test compound (this compound). Include control wells with agonist alone (positive control) and vehicle alone (negative control).

  • Incubation: Incubate the cells for a sufficient time to allow for receptor activation and luciferase expression.

  • Cell Lysis: Lyse the cells to release the luciferase enzyme.

  • Luminescence Measurement: Add the luciferase assay reagent, which contains the substrate luciferin, to the cell lysate. The luciferase enzyme will catalyze the conversion of luciferin to oxyluciferin, producing light. Measure the light output using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Plot the percentage of inhibition of agonist-induced luciferase activity against the logarithm of the test compound concentration to determine the IC50 value.

Workflow for Luciferase Reporter Gene Assay Start Start Seed_Cells Seed Mammalian Cells Start->Seed_Cells Transfect Co-transfect with Receptor and Reporter Plasmids Seed_Cells->Transfect Treat Treat with Agonist and Increasing Concentrations of this compound Transfect->Treat Incubate Incubate for Luciferase Expression Treat->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Measure Luciferase Activity Lyse_Cells->Measure_Luminescence Analyze Analyze Data and Determine IC50 Measure_Luminescence->Analyze End End Analyze->End

Workflow for Luciferase Reporter Gene Assay

Conclusion

The available preclinical data strongly support the high selectivity of this compound for the androgen receptor over other nuclear receptors such as the glucocorticoid, mineralocorticoid, and progesterone receptors. This selectivity is a key pharmacological feature that contributes to its favorable safety profile in the treatment of prostate cancer. The experimental methodologies detailed in this guide provide a framework for the continued investigation and characterization of nuclear receptor modulators in drug discovery and development. Further studies providing direct quantitative comparisons of this compound's binding affinity across the full panel of nuclear receptors would be beneficial to further refine our understanding of its selectivity profile.

References

Apalutamide's Disruption of Androgen Receptor Nuclear Translocation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apalutamide is a potent, second-generation, non-steroidal anti-androgen (NSAA) that has demonstrated significant clinical efficacy in the treatment of prostate cancer. Its primary mechanism of action involves the direct and high-affinity binding to the ligand-binding domain (LBD) of the androgen receptor (AR), a critical driver of prostate cancer cell proliferation and survival. A key consequence of this interaction is the potent inhibition of androgen-induced AR nuclear translocation. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effect on AR nuclear translocation, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways and experimental workflows.

Introduction: The Androgen Receptor Signaling Axis and the Role of this compound

The androgen receptor (AR) is a ligand-activated transcription factor and a member of the nuclear receptor superfamily.[1] In the absence of androgens, the AR resides predominantly in the cytoplasm, complexed with heat shock proteins (HSPs). Upon binding to androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), the AR undergoes a conformational change, dissociates from HSPs, and translocates into the nucleus.[1][2] Within the nucleus, the AR dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter and enhancer regions of target genes, thereby modulating their transcription.[2] This signaling cascade is pivotal for the growth, proliferation, and survival of prostate cancer cells.[3]

This compound (formerly ARN-509) is an androgen receptor inhibitor that exerts its therapeutic effect by disrupting this critical signaling pathway at multiple points. It binds directly to the ligand-binding domain of the AR with high affinity, effectively competing with endogenous androgens. This binding not only prevents the receptor's activation but also crucially impairs its translocation from the cytoplasm to the nucleus. Furthermore, this compound hinders the binding of the AR to DNA and impedes AR-mediated transcription.

Quantitative Analysis of this compound's Potency and Efficacy

The efficacy of this compound in inhibiting the AR signaling pathway has been quantified through various preclinical and clinical studies. These data highlight its superiority over first-generation anti-androgens and provide a basis for its clinical utility.

Table 1: In Vitro Potency and Binding Affinity of this compound
ParameterValueCell Line/SystemReference
IC50 (AR Binding) 16 nMLNCaP cells overexpressing AR
Binding Affinity vs. Bicalutamide 7- to 10-fold greaterLNCaP/AR cells
AR Antagonist Activity Full antagonist, even in AR-overexpressing cellsLNCaP/AR(cs)
Table 2: Key Clinical Trial Efficacy Data for this compound
Clinical TrialEndpointThis compound + ADTPlacebo + ADTHazard Ratio (95% CI)p-valueReference
SPARTAN (nmCRPC) Median Metastasis-Free Survival40.5 months16.2 months0.28 (0.23-0.35)<0.0001
Median Overall Survival73.9 months59.9 months0.78 (0.64-0.96)0.016
TITAN (mCSPC) Radiographic Progression-Free Survival at 24 months68%48%0.48 (0.39-0.60)<0.0001
Overall Survival at 24 months82.4%73.5%0.67 (0.51-0.89)0.005

nmCRPC: non-metastatic castration-resistant prostate cancer; mCSPC: metastatic castration-sensitive prostate cancer; ADT: Androgen Deprivation Therapy.

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

Diagram 1: Androgen Receptor Signaling Pathway and this compound's Points of Inhibition

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR_HSP AR-HSP Complex Androgen->AR_HSP Binds AR Androgen Receptor (AR) AR_HSP->AR Dissociation AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) HSP->AR_HSP This compound This compound This compound->AR Inhibits Binding This compound->AR Inhibits Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription AR_dimer->Gene_Transcription Inhibits DNA Binding and Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Apalutamide_Inhibition->AR_dimer Apalutamide_Inhibition2->ARE

Caption: this compound inhibits androgen binding, AR nuclear translocation, and DNA binding.

Diagram 2: Experimental Workflow for Assessing AR Nuclear Translocation

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis of AR Localization cluster_if_workflow Immunofluorescence cluster_wb_workflow Western Blotting A Prostate Cancer Cells (e.g., LNCaP) B Treatment with this compound or Vehicle Control A->B C Androgen Stimulation (e.g., DHT) B->C D Immunofluorescence Staining C->D E Subcellular Fractionation & Western Blotting C->E D1 Fixation & Permeabilization E1 Cytoplasmic & Nuclear Fraction Extraction D2 Primary Antibody Incubation (Anti-AR) D1->D2 D3 Secondary Antibody Incubation (Fluorescently Labeled) D2->D3 D4 Nuclear Counterstain (e.g., DAPI) D3->D4 D5 Fluorescence Microscopy & Image Analysis D4->D5 E2 Protein Quantification E1->E2 E3 SDS-PAGE & Transfer E2->E3 E4 Primary Antibody Incubation (Anti-AR, Anti-Lamin B1, Anti-GAPDH) E3->E4 E5 Secondary Antibody Incubation (HRP-conjugated) E4->E5 E6 Chemiluminescent Detection & Densitometry E5->E6

References

An In-Depth Technical Guide to the Molecular Mechanism of Apalutamide-Induced Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a next-generation nonsteroidal antiandrogen agent that has demonstrated significant efficacy in the treatment of prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). Its primary mechanism of action involves the potent and selective inhibition of the androgen receptor (AR) signaling pathway. By binding directly to the ligand-binding domain of the AR, this compound prevents AR nuclear translocation, DNA binding, and subsequent AR-mediated gene transcription.[1][2][3][4][5] This comprehensive blockade of AR signaling disrupts the key driver of prostate cancer cell proliferation and survival, ultimately leading to cell cycle arrest and induction of apoptosis. This guide provides a detailed exploration of the molecular mechanisms underlying this compound-induced apoptosis, supported by quantitative data, experimental protocols, and visual diagrams of the key signaling pathways.

Core Mechanism: Androgen Receptor Inhibition

This compound's therapeutic effect is rooted in its multifaceted inhibition of the androgen receptor, a critical transcription factor for prostate cancer cell growth and survival. The process unfolds through several key steps:

  • Competitive Inhibition of Androgen Binding: this compound competitively binds to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens such as testosterone and dihydrotestosterone (DHT).

  • Inhibition of AR Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound effectively blocks this translocation, sequestering the AR in the cytoplasm.

  • Impediment of AR-DNA Binding: For the AR that may still translocate to the nucleus, this compound hinders its ability to bind to androgen response elements (AREs) on the DNA.

  • Blockade of AR-Mediated Transcription: By preventing AR-DNA binding, this compound ultimately inhibits the transcription of AR target genes that are essential for prostate cancer cell proliferation and survival.

This comprehensive inhibition of the AR signaling cascade is the primary trigger for the downstream apoptotic events.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_Androgen AR-Androgen Complex AR->AR_Androgen Forms AR_this compound AR-Apalutamide Complex AR->AR_this compound Forms This compound This compound This compound->AR Competitively Binds AR_Androgen_N AR-Androgen Complex AR_Androgen->AR_Androgen_N Translocation AR_this compound->AR_Androgen_N Blocks Translocation DNA DNA (AREs) AR_Androgen_N->DNA Binds Transcription Gene Transcription (Proliferation, Survival) DNA->Transcription Initiates

Figure 1: this compound's core mechanism of androgen receptor inhibition.

Signaling Pathways of this compound-Induced Apoptosis

The inhibition of AR signaling by this compound triggers the intrinsic (mitochondrial) pathway of apoptosis. This is characterized by changes in the expression of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and subsequent activation of the caspase cascade.

Regulation of Bcl-2 Family Proteins

The Bcl-2 family of proteins are central regulators of apoptosis, comprising both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. The ratio of these opposing factions determines the cell's fate. While direct quantitative data on the Bax/Bcl-2 ratio in prostate cancer cells treated solely with this compound is limited in the available literature, a study on C6 glioma cells demonstrated that this compound treatment leads to an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

Mitochondrial Dysfunction and Cytochrome c Release

The increased Bax/Bcl-2 ratio leads to the formation of pores in the mitochondrial outer membrane, a process known as MOMP. This results in the release of pro-apoptotic factors, most notably cytochrome c, from the mitochondrial intermembrane space into the cytoplasm.

Caspase Activation Cascade

Once in the cytoplasm, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of the apoptosome. This complex then recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, primarily caspase-3 and caspase-7.

Execution of Apoptosis and PARP Cleavage

Activated effector caspases are responsible for the execution phase of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, chromatin condensation, and membrane blebbing. One of the key substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP by caspase-3 renders it inactive, preventing DNA repair and further promoting cell death. While one study in 22Rv1 cells did not observe PARP cleavage with a combination of this compound and radiation, other evidence points to caspase-3 activation as a key step in this compound-induced apoptosis. For instance, in a Pten-deficient mouse model, this compound treatment resulted in a two-fold increase in cleaved caspase-3.

This compound This compound AR_Inhibition Androgen Receptor Inhibition This compound->AR_Inhibition Bax_up ↑ Bax (Pro-apoptotic) AR_Inhibition->Bax_up Bcl2_down ↓ Bcl-2 (Anti-apoptotic) AR_Inhibition->Bcl2_down MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_up->MOMP Bcl2_down->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis Caspase3->Apoptosis PARP_cleavage->Apoptosis

Figure 2: Signaling pathway of this compound-induced apoptosis.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative data from preclinical studies investigating the effects of this compound.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineIC50 Value (µM)Duration of TreatmentReference
LNCaP0.1034 days
LNCaP0.1305 days
LNCaP11Not Specified
22Rv177Not Specified
LNCaP1C3101Not Specified
C6 Glioma~1048 hours

Table 2: Apoptotic Effects of this compound in Preclinical Models

ModelParameterFold Change/EffectAssayReference
Pten-deficient mouse modelApoptotic Rate2-fold increaseCleaved Caspase-3 IHC
C6 Glioma CellsCleaved Caspase-3UpregulationImmunofluorescence
C6 Glioma CellsBaxUpregulationImmunofluorescence
C6 Glioma CellsBcl-2DownregulationImmunofluorescence
22Rv1 Cells (with radiation)Cleaved PARPNo changeWestern Blot

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the context of this compound-induced apoptosis.

Protocol 1: Western Blot for Bax and Bcl-2 Ratio

Objective: To determine the relative protein expression levels of Bax and Bcl-2 in prostate cancer cells treated with this compound.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-Bax, anti-Bcl-2, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

  • Densitometry software (e.g., ImageJ)

Procedure:

  • Cell Culture and Treatment: Seed prostate cancer cells and treat with various concentrations of this compound for desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.

  • Protein Extraction: Lyse the cells using ice-cold lysis buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and β-actin overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Densitometry Analysis: Quantify the band intensities for Bax, Bcl-2, and β-actin using densitometry software. Normalize the Bax and Bcl-2 band intensities to the β-actin intensity. Calculate the Bax/Bcl-2 ratio for each sample.

Protocol 2: Caspase-3 Activity Assay (Colorimetric)

Objective: To quantify the activity of caspase-3 in this compound-treated prostate cancer cells.

Materials:

  • Prostate cancer cell lines

  • This compound

  • Caspase-3 colorimetric assay kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Induce apoptosis by treating prostate cancer cells with this compound. Include an untreated control group.

  • Cell Lysis: Pellet the cells and resuspend in chilled cell lysis buffer. Incubate on ice.

  • Lysate Preparation: Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cytosolic extract.

  • Protein Quantification: Determine the protein concentration of the lysate.

  • Assay Reaction: In a 96-well plate, add an equal amount of protein from each sample. Add reaction buffer containing DTT to each well.

  • Substrate Addition: Add the caspase-3 substrate (DEVD-pNA) to each well to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Measurement: Read the absorbance at 400-405 nm using a microplate reader.

  • Data Analysis: Calculate the fold-increase in caspase-3 activity by comparing the absorbance of the this compound-treated samples to the untreated control.

Protocol 3: PARP Cleavage Analysis by Western Blot

Objective: To detect the cleavage of PARP as an indicator of caspase-3 activation and apoptosis.

Procedure: Follow the general Western blot protocol as described in Protocol 1, with the following modifications:

  • Primary Antibody: Use a primary antibody that recognizes both full-length PARP (116 kDa) and the cleaved fragment (89 kDa).

  • Analysis: Look for the appearance of the 89 kDa cleaved PARP fragment in this compound-treated samples, which indicates caspase-3-mediated cleavage. Quantify the ratio of cleaved PARP to full-length PARP using densitometry.

cluster_sample_prep Sample Preparation cluster_western_blot Western Blotting cluster_analysis Data Analysis Cell_Culture Cell Culture & Treatment with this compound Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Protein Transfer SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Densitometry Densitometry Detection->Densitometry Ratio_Calc Calculation of Bax/Bcl-2 Ratio or Cleaved PARP Densitometry->Ratio_Calc

Figure 3: General experimental workflow for Western blot analysis.

Conclusion

This compound effectively induces apoptosis in prostate cancer cells primarily through the intrinsic mitochondrial pathway, which is a direct consequence of its potent inhibition of the androgen receptor signaling axis. The key molecular events include the modulation of Bcl-2 family proteins to favor a pro-apoptotic state, leading to mitochondrial dysfunction, cytochrome c release, and the activation of the caspase cascade, culminating in the execution of programmed cell death. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the mechanisms of this compound and to develop novel therapeutic strategies for prostate cancer. Further research is warranted to obtain more precise quantitative data on the modulation of all key apoptotic players in a wider range of prostate cancer models.

References

An In-depth Technical Guide to the Early-Stage Research of Apalutamide for Androgen-Driven Diseases

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Apalutamide (formerly known as ARN-509) is a potent, orally administered, second-generation nonsteroidal androgen receptor (AR) inhibitor.[1][2] It was developed to overcome the limitations of first-generation antiandrogens in the treatment of androgen-driven diseases, most notably prostate cancer.[3] Persistent AR signaling is a key driver of disease progression, particularly in castration-resistant prostate cancer (CRPC).[2] this compound was specifically designed to more effectively inhibit this pathway, leading to its approval by the U.S. Food and Drug Administration (FDA) for treating non-metastatic CRPC (nmCRPC) in 2018 and later for metastatic castration-sensitive prostate cancer (mCSPC).[4] This guide provides a comprehensive overview of the foundational preclinical and early-stage clinical research that characterized the mechanism, efficacy, and safety of this compound.

Mechanism of Action

Prostate cancer is an androgen-driven disease, relying on androgens like testosterone and dihydrotestosterone (DHT) to bind to and activate the AR, which in turn promotes cancer cell growth and survival. This compound is a selective and high-affinity AR antagonist. Its mechanism involves three key inhibitory actions that comprehensively block AR signaling:

  • Blocks Androgen Binding: this compound binds directly and with high affinity to the ligand-binding domain (LBD) of the AR, competitively preventing androgens from binding and activating the receptor.

  • Inhibits Nuclear Translocation: Upon activation, the AR typically translocates from the cytoplasm into the nucleus. This compound prevents this critical step, sequestering the receptor in the cytoplasm.

  • Impedes DNA Binding and Transcription: By preventing nuclear translocation, this compound effectively blocks the AR from binding to androgen response elements (AREs) on the DNA, thereby impeding the transcription of AR target genes that are crucial for tumor cell proliferation and survival.

A major metabolite, N-desmethyl this compound, is also active but is a less potent inhibitor, exhibiting approximately one-third of the activity of the parent compound in in vitro transcriptional reporter assays.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR AR_complex AR-Androgen Complex AR->AR_complex This compound This compound This compound->AR Blocks Binding AR_complex_nuc AR-Androgen Complex AR_complex->AR_complex_nuc Nuclear Translocation ARE Androgen Response Element (ARE) on DNA AR_complex_nuc->ARE Binds DNA Transcription Gene Transcription (Proliferation, Survival) ARE->Transcription Apalutamide_block->AR_complex_nuc Inhibits Translocation Apalutamide_block2->ARE Impedes DNA Binding

Figure 1: this compound's Triple-Blockade Mechanism of Action.

Preclinical Research

The early development of this compound involved extensive preclinical evaluation to establish its potency, selectivity, and anti-tumor activity.

In Vitro Studies

In vitro assays were crucial for quantifying this compound's affinity for the AR and its effect on prostate cancer cell lines. Studies demonstrated that this compound binds to the AR with a 7- to 10-fold greater affinity than the first-generation antiandrogen, bicalutamide. Unlike older antagonists, this compound retains its full antagonist activity even in the context of AR overexpression, a common resistance mechanism in CRPC. In cell proliferation assays using androgen-sensitive prostate cancer cell lines (e.g., LNCaP), this compound effectively inhibited cell growth.

ParameterThis compoundBicalutamideReference
AR Binding Affinity (IC50) 16 nmol/L160 nmol/L

Table 1: Comparative In Vitro Androgen Receptor Binding Affinity.

In Vivo Studies

In vivo studies utilized mouse xenograft models, where human prostate cancer cells are implanted into immunocompromised mice. In these models, this compound administration led to a dose-dependent decrease in tumor volume and increased apoptosis. Notably, in xenograft models of human CRPC, this compound treatment resulted in more significant tumor regressions compared to bicalutamide or enzalutamide. Preclinical studies in mice often used doses around 30 mg/kg, administered orally five times a week, which showed potent antitumor activity in both early and late-stage models of castration-naïve prostate cancer.

ModelTreatmentOutcomeReference
Pten-deficient CNPC (mouse)This compound (30 mg/kg)Significant reduction in prostate weight (33.5%) vs. vehicle
Human CRPC Xenograft (mouse)This compoundDose-dependent tumor regressions; superior to bicalutamide & enzalutamide

Table 2: Summary of Key In Vivo Preclinical Study Results.

Preclinical Pharmacokinetics

Preclinical pharmacokinetic studies were essential for characterizing the drug's profile. These studies revealed that this compound has relatively low brain penetration, which suggested a potentially lower risk of seizures compared to other AR antagonists that have off-target effects on GABAA receptors.

Early-Stage Clinical Research (Phase I and II)

Following promising preclinical results, this compound advanced into early-phase clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy in patients.

Phase I Studies

The first-in-human Phase I study (ARN-509-001) was conducted in patients with CRPC to determine the safety, tolerability, and recommended Phase II dose. The study established that a dose of 240 mg per day was safe and biologically active. A Phase I study in Japanese patients with mCRPC also found the 240 mg daily dose to have a manageable safety profile and favorable efficacy, with 66.7% of patients achieving a ≥50% reduction in prostate-specific antigen (PSA) levels at week 12.

ParameterValueReference
Time to Peak Plasma (Tmax) ~2 hours
Effective Half-life (steady-state) ~3 days
Metabolism Primarily via CYP2C8 and CYP3A4
Accumulation (at 240 mg/day) ~5-fold at steady-state

Table 3: Human Pharmacokinetic Parameters of this compound.

Phase II Studies

The Phase II portion of the ARN-509-001 trial evaluated the 240 mg/day dose in distinct cohorts of patients, including those with high-risk nmCRPC and mCRPC (both with and without prior abiraterone treatment).

In the high-risk nmCRPC cohort (n=51), this compound demonstrated robust and durable activity. The primary endpoint was the 12-week PSA response, defined as a decline of ≥50% from baseline. The results were highly encouraging and formed the basis for the pivotal Phase III SPARTAN trial.

In the mCRPC cohorts, this compound showed significant antitumor activity, particularly in patients who were naïve to abiraterone acetate and prednisone (AAP).

Study CohortNPrimary EndpointKey Efficacy ResultsReference
High-Risk nmCRPC 47 (efficacy analysis)12-week PSA Response (≥50% decline)89% of patients achieved endpoint; Median time to PSA progression was 24.0 months
mCRPC (AAP-naïve) 2512-week PSA Response (≥50% decline)88% of patients achieved endpoint; Median time on treatment was 21 months
mCRPC (Post-AAP) 2112-week PSA Response (≥50% decline)22% of patients achieved endpoint; Median time on treatment was 4.9 months

Table 4: Summary of Efficacy from Phase II Clinical Trials.

The most common adverse event reported in these early trials was fatigue. Overall, this compound was found to be safe and well-tolerated, supporting its advancement into larger-scale Phase III studies.

Experimental Protocols

Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for key experiments in the early-stage evaluation of this compound.

Protocol 1: Androgen Receptor Ligand Competition Binding Assay

This assay quantifies the ability of a test compound (e.g., this compound) to compete with a radiolabeled androgen for binding to the AR.

  • Preparation: Prepare a binding buffer (e.g., TEGD buffer with protease inhibitors). Isolate AR protein from a suitable source, such as recombinant human AR or lysate from AR-overexpressing cells.

  • Reaction Setup: In a 384-well plate, add the AR preparation, a constant concentration of a radiolabeled ligand (e.g., 3H-R1881, a synthetic androgen), and varying concentrations of the unlabeled competitor (this compound).

  • Incubation: Incubate the plate at 4°C for 16-24 hours to allow the binding reaction to reach equilibrium.

  • Separation: Separate the bound from unbound radioligand. This can be achieved using methods like dextran-coated charcoal to adsorb the unbound ligand, followed by centrifugation.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.

Protocol 2: Cell Viability/Proliferation Assay (Crystal Violet Method)

This assay measures the effect of this compound on the proliferation of prostate cancer cells.

  • Cell Seeding: Plate prostate cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight in a standard growth medium.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound (and a vehicle control, e.g., DMSO). For androgen-dependent studies, cells are typically cultured in a charcoal-stripped serum medium with or without DHT.

  • Incubation: Incubate the cells for a specified period (e.g., 96 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Staining:

    • Gently wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells with a fixative solution (e.g., 4% paraformaldehyde) for 15 minutes.

    • Wash again with PBS and stain with 0.5% crystal violet solution for 20 minutes.

  • Destaining and Measurement:

    • Thoroughly wash the plate with water to remove excess stain and allow it to air dry.

    • Solubilize the stain by adding a solubilizing agent (e.g., 10% acetic acid or methanol).

    • Measure the absorbance of the solubilized stain at 595 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against drug concentration to calculate the IC50 for cell growth inhibition.

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Identify Target (Androgen Receptor) s2 Ligand Binding Assay (Determine Affinity, IC50) s1->s2 s3 Cell Proliferation Assay (e.g., LNCaP, 22Rv1) s2->s3 s4 Transcriptional Reporter Assay (Confirm AR Antagonism) s3->s4 s5 Establish Xenograft Model (Implant Human PCa Cells in Mice) s4->s5 Promising In Vitro Data s6 Administer this compound (vs. Vehicle/Comparator) s5->s6 s7 Monitor Tumor Volume & Animal Health s6->s7 s8 Endpoint Analysis (Tumor Weight, IHC, Apoptosis) s7->s8

Figure 2: Typical Preclinical Research Workflow for this compound.
Protocol 3: In Vivo Xenograft Tumor Model Study

This protocol outlines a typical study to evaluate the anti-tumor efficacy of this compound in an animal model.

  • Cell Preparation: Culture a human prostate cancer cell line (e.g., LNCaP) to a sufficient number. Harvest and resuspend the cells in a suitable medium, often mixed with Matrigel to support tumor formation.

  • Animal Model: Use male immunodeficient mice (e.g., nude or SCID mice). For studies in castration-resistant models, mice are surgically castrated prior to tumor cell implantation.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice regularly for tumor formation. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound 30 mg/kg, comparator drug).

  • Treatment Administration: Administer the treatments as per the study design (e.g., oral gavage, 5 days per week). Continue to monitor animal weight and overall health as indicators of toxicity.

  • Efficacy Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Study Endpoint: The study concludes when tumors in the control group reach a maximum allowed size or after a predefined treatment duration.

  • Terminal Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for further analysis, such as immunohistochemistry (IHC) for proliferation markers (Ki-67) and apoptosis (cleaved caspase-3), or Western blotting to assess AR signaling pathway modulation.

cluster_phase1 Phase I cluster_phase2 Phase II p1_obj Primary Objectives: - Safety & Tolerability - Pharmacokinetics (PK) - Max Tolerated Dose (MTD) p1_design Design: - Dose Escalation Cohorts - Small Patient Number (mCRPC) p1_obj->p1_design p1_outcome Outcome: - Identify Recommended Phase II Dose (e.g., 240 mg/day) p1_design->p1_outcome p2_obj Primary Objective: - Preliminary Efficacy p1_outcome->p2_obj Proceed based on Safety & PK Data p2_design Design: - Expansion Cohorts in Specific Populations (e.g., nmCRPC, mCRPC) - Single-arm p2_obj->p2_design p2_outcome Outcome: - Signal of Activity (e.g., PSA Response) - Refined Safety Profile p2_design->p2_outcome p3 Pivotal Phase III Trials (Large, Randomized, Controlled) p2_outcome->p3 Proceed to Phase III based on Efficacy & Safety Signal

Figure 3: Logical Progression of Early-Stage Clinical Development.

Conclusion

The early-stage research on this compound meticulously characterized its potent and comprehensive mechanism of action against the androgen receptor. Preclinical in vitro and in vivo studies consistently demonstrated its superiority over older antiandrogens and established its significant anti-tumor activity. This strong preclinical foundation was subsequently validated in Phase I and II clinical trials, which confirmed a favorable safety profile and robust clinical activity, particularly in patients with high-risk non-metastatic castration-resistant prostate cancer. The quantitative data and clear efficacy signals from this early research were instrumental in designing the pivotal Phase III trials that ultimately led to this compound's approval as a standard-of-care therapy for patients with advanced prostate cancer.

References

Methodological & Application

Application Notes and Protocols: Apalutamide In Vitro Cell Proliferation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a potent, non-steroidal antiandrogen agent that selectively and irreversibly binds to the ligand-binding domain of the androgen receptor (AR).[1][2][3] This interaction inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription, ultimately leading to a decrease in prostate cancer cell proliferation and induction of apoptosis.[2][4] These application notes provide a detailed protocol for assessing the anti-proliferative effects of this compound in vitro using a colorimetric cell proliferation assay, such as the MTT assay.

Mechanism of Action of this compound

Prostate cancer cell growth is often dependent on androgens, which activate the androgen receptor to stimulate the transcription of genes responsible for cell growth and survival. This compound acts as a direct antagonist to the androgen receptor. By binding to the ligand-binding domain of the AR, it effectively blocks the downstream signaling cascade. This leads to reduced expression of AR target genes, such as prostate-specific antigen (PSA), and a subsequent decrease in tumor cell proliferation. This compound has demonstrated greater efficacy in preclinical models compared to older antiandrogens like bicalutamide.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Androgens (e.g., Testosterone) Androgens (e.g., Testosterone) AR-HSP Complex AR-HSP Complex Androgens (e.g., Testosterone)->AR-HSP Complex Binds Androgen Receptor (AR) Androgen Receptor (AR) HSP HSP AR AR AR-HSP Complex->AR HSP Dissociation AR Dimerization AR Dimerization AR->AR Dimerization AR Nuclear Translocation AR Nuclear Translocation AR Dimerization->AR Nuclear Translocation Translocates to Nucleus Gene Transcription Gene Transcription ARE ARE AR Nuclear Translocation->ARE Binds to DNA This compound This compound This compound->AR Binds & Inhibits Androgen Response Element (ARE) Androgen Response Element (ARE) Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation ARE->Gene Transcription cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 5 cluster_3 Day 5 (continued) A Seed cells in 96-well plate B Treat cells with varying concentrations of this compound A->B C Add MTT reagent to each well B->C D Incubate for 2-4 hours C->D E Add solubilization solution (e.g., DMSO) D->E F Measure absorbance at 570 nm E->F

References

Application Notes and Protocols for Apalutamide in Prostate Cancer Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing apalutamide, a potent second-generation androgen receptor (AR) inhibitor, in preclinical prostate cancer xenograft models. The following sections detail the mechanism of action, experimental workflows, and methodologies for evaluating the efficacy of this compound in both subcutaneous and orthotopic xenograft models.

Introduction to this compound

This compound is a non-steroidal anti-androgen drug that targets the androgen receptor signaling pathway, a critical driver of prostate cancer cell growth and survival.[1][2] It is approved for the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC).[2] this compound functions by binding with high affinity to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription of target genes.[3][4] This multifaceted inhibition effectively blocks the downstream signaling that promotes tumor cell proliferation and leads to apoptosis.

Mechanism of Action: Androgen Receptor Signaling Pathway

The androgen receptor, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA. This initiates the transcription of genes involved in cell growth, proliferation, and survival. This compound competitively inhibits the binding of androgens to the AR, thereby disrupting this entire cascade.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgens Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgens->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Bound in inactive state AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization This compound This compound This compound->AR Inhibits Binding This compound->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) AR_dimer->ARE Binds AR_dimer->ARE Inhibits DNA Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Apoptosis Apoptosis Gene_Transcription->Apoptosis Leads to

Figure 1: this compound's Mechanism of Action in the AR Signaling Pathway.

Experimental Protocols

Preparation of this compound for In Vivo Administration

This compound is orally bioavailable and can be administered via oral gavage. A common vehicle for suspension is a mixture of DMSO, PEG300, Tween-80, and saline.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • Vehicle Preparation: Prepare the vehicle solution by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% sterile saline. For example, to prepare 10 mL of vehicle, mix 1 mL DMSO, 4 mL PEG300, 0.5 mL Tween-80, and 4.5 mL saline.

  • This compound Suspension: Weigh the required amount of this compound powder based on the desired dosage (e.g., 10 mg/kg or 30 mg/kg) and the weight of the animals.

  • Dissolution: First, dissolve the this compound powder in the DMSO component of the vehicle.

  • Emulsification: Gradually add the PEG300, Tween-80, and saline mixture to the DMSO-apalutamide solution while vortexing to ensure a homogenous suspension.

  • Storage: Prepare the formulation fresh daily. If short-term storage is necessary, keep it at 4°C and protected from light. Vortex thoroughly before each administration.

Prostate Cancer Xenograft Models

3.2.1. Subcutaneous LNCaP Xenograft Model

The LNCaP cell line is an androgen-sensitive human prostate adenocarcinoma cell line commonly used for xenograft studies.

Materials:

  • LNCaP cells (logarithmic growth phase)

  • RPMI-1640 medium with 10% FBS

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel® Basement Membrane Matrix

  • Male athymic nude mice (4-6 weeks old)

  • 27-gauge needles and 1 mL syringes

Protocol:

  • Cell Culture: Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO2 incubator.

  • Cell Harvesting: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium and centrifuge the cells.

  • Cell Pellet Resuspension: Wash the cell pellet with sterile PBS and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10^7 cells/mL. Keep the cell suspension on ice.

  • Subcutaneous Injection: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension (containing 1 million cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure tumor volume twice weekly using digital calipers. The tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2.

  • Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

3.2.2. Orthotopic VCaP Xenograft Model

The VCaP cell line is another androgen-sensitive prostate cancer cell line that can be used to establish orthotopic xenografts, which may better recapitulate the tumor microenvironment.

Materials:

  • VCaP cells

  • Appropriate cell culture medium and reagents

  • Matrigel®

  • Male immunodeficient mice (e.g., SCID or NSG)

  • Surgical microscope and instruments

  • Anesthesia

Protocol:

  • Cell Preparation: Prepare VCaP cells as described for the LNCaP model, resuspending them in a PBS/Matrigel® mixture.

  • Surgical Procedure: Anesthetize the mouse and place it in a supine position. Make a small lower abdominal incision to expose the prostate.

  • Orthotopic Injection: Under a surgical microscope, carefully inject a small volume (e.g., 10-20 µL) of the cell suspension directly into the dorsal lobe of the prostate.

  • Closure: Suture the incision and monitor the animal for recovery.

  • Tumor Growth Monitoring: Monitor tumor growth using non-invasive imaging techniques such as bioluminescence imaging (for luciferase-expressing cells) or ultrasound.

  • Treatment: Once tumors are established, begin treatment with this compound.

Experimental_Workflow cluster_preparation Preparation cluster_xenograft Xenograft Model Establishment cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis A1 Prostate Cancer Cell Culture (LNCaP or VCaP) B1 Harvest and Prepare Cell Suspension (with Matrigel) A1->B1 A2 Prepare this compound Formulation C2 Administer this compound or Vehicle (Oral Gavage) A2->C2 B2 Inject Cells into Mice (Subcutaneous or Orthotopic) B1->B2 B3 Monitor Tumor Formation B2->B3 C1 Randomize Mice into Treatment & Control Groups B3->C1 C1->C2 C3 Monitor Tumor Growth (Calipers/Imaging) & Body Weight C2->C3 C4 Monitor PSA Levels (Blood Collection) C3->C4 D1 Euthanize Mice C3->D1 At study endpoint D2 Excise and Weigh Tumors D1->D2 D3 Tissue Analysis (Histology, Western Blot, etc.) D2->D3

Figure 2: General Experimental Workflow for this compound Efficacy Studies.
Monitoring of Efficacy

3.3.1. Tumor Volume Measurement

  • Calipers: For subcutaneous tumors, measure the length and width of the tumor 2-3 times per week using digital calipers. Calculate the volume using the formula: Volume = (Length x Width²) / 2 .

  • Bioluminescence Imaging (BLI): For luciferase-expressing cell lines, BLI can be used for non-invasive monitoring of tumor burden in both subcutaneous and orthotopic models.

    • Anesthetize the mice.

    • Inject D-luciferin substrate intraperitoneally (150 mg/kg).

    • Image the mice using an in vivo imaging system (e.g., IVIS) approximately 10-15 minutes post-injection.

    • Quantify the bioluminescent signal (photons/second) from a defined region of interest over the tumor.

3.3.2. Prostate-Specific Antigen (PSA) Levels

Serum PSA levels can be monitored as a surrogate marker of tumor burden and response to treatment.

Protocol for Blood Collection and PSA Analysis:

  • Blood Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at baseline and at specified intervals during the study.

  • Serum/Plasma Separation: Process the blood to obtain serum or plasma.

  • PSA ELISA: Quantify PSA levels using a commercially available mouse-specific PSA ELISA kit, following the manufacturer's instructions.

Data Presentation

Quantitative data from preclinical studies with this compound should be summarized for clear comparison.

Table 1: Efficacy of this compound in Prostate Cancer Xenograft Models

Cell LineXenograft ModelThis compound Dose & RouteTreatment DurationTumor Growth Inhibition (%)Reference
LNCaP/ARCastrated SCID Mice (Subcutaneous)10 mg/kg/day, p.o.21 days>50% regression in 8/10 mice
LNCaP/ARCastrated SCID Mice (Subcutaneous)30 mg/kg/day, p.o.21 daysSignificant tumor regression
LNCaPCastrated Nude Mice (Subcutaneous)10 mg/kg/day, i.p.3 weeks~16% reduction in tumor weight vs. vehicle
Pten-deficientAutochthonous Mouse Model30 mg/kg, 5x/week, p.o.4 weeksSignificant reduction in genitourinary tract weight

Table 2: Effect of this compound on PSA Levels in Clinical Trials

Clinical TrialPatient PopulationTreatmentMedian Time to PSA ProgressionPSA Response (≥50% decline)Reference
SPARTANnmCRPCThis compound + ADTNot Reached89.7%
SPARTANnmCRPCPlacebo + ADT3.7 months2.2%
TITANmCSPCThis compound + ADTNot Reached90%
TITANmCSPCPlacebo + ADT-55%

Conclusion

These application notes provide a comprehensive guide for the use of this compound in prostate cancer xenograft models. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to evaluate the preclinical efficacy of this compound and other novel anti-androgen therapies. Careful consideration of the appropriate xenograft model, treatment regimen, and endpoint analysis is crucial for the successful translation of preclinical findings.

References

Application Notes and Protocols for Apalutamide Dosage in In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of apalutamide dosage and administration for preclinical in vivo mouse studies based on established research. The following sections detail recommended dosages, experimental protocols, and key considerations for designing and executing studies using this potent androgen receptor (AR) inhibitor.

Introduction to this compound in Preclinical Research

This compound (also known as ARN-509) is a next-generation, nonsteroidal antiandrogen that selectively binds to the ligand-binding domain of the AR.[1][2] This binding inhibits AR nuclear translocation, DNA binding, and subsequent AR-mediated transcription, leading to decreased tumor cell proliferation and increased apoptosis in prostate cancer models.[1][2] Preclinical studies in mouse xenograft models have been crucial in establishing the antitumor efficacy of this compound and have provided the foundation for its clinical development.[3]

Recommended this compound Dosage and Administration

The selection of an appropriate dose and administration route is critical for the success of in vivo studies. Based on published literature, the following dosages have been demonstrated to be effective in various mouse models of prostate cancer.

Summary of this compound Dosages in Mouse Models
Mouse ModelThis compound DosageRoute of AdministrationDosing FrequencyKey FindingsReference
LNCaP Xenograft (Castrated Nude Mice)10 mg/kgIntraperitoneal (i.p.)DailyCombination with chloroquine significantly reduced tumor weight compared to this compound alone.
LNCaP/AR Xenograft (Castrate Male Immunodeficient Mice)10 mg/kg/dayOralDailyInhibited tumor growth, decreased proliferative index, and increased apoptotic rate.
LNCaP/AR Xenograft (Castrate Male Immunodeficient Mice)30 mg/kg/dayOralDailyShowed the highest efficacy in dose-dependent tumor growth inhibition.
Pten-deficient (Castration-Naïve)30 mg/kgOral (p.o.)5 times/weekSignificantly reduced genitourinary tract weights.
Pten-deficient (Castration-Resistant)30 mg/kgOral (p.o.)5 times/weekLowered overall genitourinary tract weight.
LNCaP/AR(cs) Xenograft (Castrate Mice)10 mg/kg/dayOral GavageDailyShowed greater efficacy than bicalutamide in reducing tumor size.
LNCaP/AR Xenograft (Castrate Male Mice)1, 10, or 30 mg/kg/dNot SpecifiedDailyDemonstrated a dose-responsive effect on tumor growth.

Detailed Experimental Protocols

The following are representative protocols for the administration of this compound in mouse xenograft studies, synthesized from the cited literature.

Protocol 1: Intraperitoneal Administration in LNCaP Xenograft Model

This protocol is based on studies investigating the combination of this compound with autophagy inhibitors.

Objective: To assess the antitumor efficacy of this compound, alone or in combination, in a castrate-resistant prostate cancer (CRPC) xenograft model.

Materials:

  • This compound (APA)

  • Vehicle (e.g., as specified by the supplier or in a comparable study)

  • LNCaP human prostate cancer cells

  • Male athymic nude mice (castrated)

  • Sterile syringes and needles for injection

Procedure:

  • Tumor Cell Implantation: Inject LNCaP tumor cells into previously castrated male athymic nude mice.

  • Tumor Growth Monitoring: Allow tumors to establish and grow. In one study, drug injections began 3 weeks after tumor cell injection.

  • Animal Grouping: Once tumors are established, randomize mice into treatment groups (e.g., Vehicle control, this compound, this compound + Chloroquine, Chloroquine). A typical group size is 3-7 mice per group.

  • This compound Preparation: Prepare a solution of this compound at the desired concentration (e.g., for a 10 mg/kg dose).

  • Administration: Administer this compound (10 mg/kg) or vehicle via daily intraperitoneal (i.p.) injections.

  • Treatment Duration: Continue treatment for a predefined period, for example, 2 to 3 weeks.

  • Endpoint Analysis: At the end of the treatment period, sacrifice the animals and collect tumors for analysis (e.g., tumor weight and size, histological analysis, immunoblotting, and immunofluorescence).

Protocol 2: Oral Gavage Administration in Pten-Deficient Mouse Model

This protocol is adapted from studies evaluating this compound efficacy in genetically engineered mouse models of prostate cancer.

Objective: To evaluate the antitumor activity of this compound in a castration-naïve or castration-resistant Pten-deficient mouse model.

Materials:

  • This compound (Apa)

  • Vehicle (e.g., Carboxymethyl cellulose - CMC)

  • PSACre; PtenloxP/loxP mice

  • Oral gavage needles

Procedure:

  • Animal Model: Utilize genetically engineered PSACre; PtenloxP/loxP mice, which spontaneously develop prostate cancer.

  • Treatment Initiation: For an intervention model, begin treatment in tumor-bearing mice at a specified age (e.g., 32 weeks old).

  • Animal Grouping: Randomize mice into treatment groups (e.g., Vehicle, this compound). A typical group size is 5-7 mice per group.

  • This compound Preparation: Prepare a suspension of this compound in the vehicle (e.g., CMC) for oral administration.

  • Administration: Administer this compound (30 mg/kg) or vehicle via oral gavage (p.o.) 5 times per week.

  • Treatment Duration: Continue treatment for a specified period, for instance, four weeks.

  • Endpoint Analysis: Following the treatment period, sacrifice the mice and collect the genitourinary tracts (GUTs) and tumors for weight analysis and further histological and molecular assessments.

Signaling Pathways and Experimental Workflow Visualizations

This compound Mechanism of Action

Apalutamide_Mechanism cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen AR Androgen Receptor (AR) Androgen->AR Binds AR_translocation AR Nuclear Translocation AR->AR_translocation Translocates This compound This compound This compound->AR Inhibits Binding This compound->AR_translocation Inhibits DNA_Binding AR Binding to DNA This compound->DNA_Binding Inhibits Gene_Transcription AR-Mediated Gene Transcription This compound->Gene_Transcription Impedes AR_translocation->DNA_Binding DNA_Binding->Gene_Transcription Tumor_Growth Tumor Cell Proliferation Gene_Transcription->Tumor_Growth

Caption: this compound's mechanism of action in inhibiting the androgen receptor signaling pathway.

General Experimental Workflow for In Vivo this compound Studies

Experimental_Workflow start Start: Select Mouse Model tumor_implant Tumor Cell Implantation (for xenografts) start->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment This compound/Vehicle Administration randomization->treatment monitoring Monitor Animal Health and Tumor Size treatment->monitoring endpoint Endpoint: Sacrifice and Sample Collection monitoring->endpoint analysis Data Analysis: Tumor Weight, Histology, etc. endpoint->analysis

Caption: A generalized workflow for conducting in vivo this compound efficacy studies in mice.

Important Considerations

  • Pharmacokinetics: this compound has a half-life of approximately 3 days in patients at steady-state. While mouse pharmacokinetics will differ, this suggests that consistent daily or near-daily dosing is important to maintain therapeutic drug levels.

  • Vehicle Selection: The choice of vehicle for this compound formulation is critical for ensuring solubility and bioavailability. Researchers should consult supplier recommendations or published literature for appropriate vehicle systems.

  • Animal Welfare: Throughout the study, it is imperative to monitor the health and well-being of the animals. This includes regular checks for signs of toxicity, body weight changes, and overall condition. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

  • Combination Therapies: As demonstrated in the literature, this compound can be effectively combined with other agents, such as autophagy inhibitors, to enhance its antitumor effects. When designing combination studies, careful consideration should be given to the dosing and timing of each agent.

References

Application Notes and Protocols for Apalutamide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide (also known as ARN-509) is a potent, second-generation, non-steroidal antiandrogen drug that selectively targets the androgen receptor (AR).[1][2][3] It is a crucial tool in the study of androgen-dependent cellular processes and the development of therapies for prostate cancer.[1][2] These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, enabling researchers to investigate its mechanism of action and effects on cancer cell lines.

This compound functions as a competitive inhibitor of the androgen receptor, binding with high affinity to its ligand-binding domain. This action effectively blocks multiple steps in the AR signaling pathway. Specifically, this compound prevents androgen binding, inhibits the nuclear translocation of the AR, and impedes the binding of the AR to androgen response elements (AREs) on DNA, thereby inhibiting the transcription of AR target genes. This multifaceted inhibition leads to decreased tumor cell proliferation and increased apoptosis in prostate cancer models.

Mechanism of Action: Androgen Receptor Signaling Pathway Inhibition

This compound exerts its therapeutic effects by comprehensively disrupting the androgen receptor signaling cascade, which is a key driver of prostate cancer cell growth and survival. The diagram below illustrates the key steps in the androgen receptor signaling pathway and the points of inhibition by this compound.

AR_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates from AR_translocation AR Nuclear Translocation AR_dimer AR Dimerization ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes AR_translocation->AR_dimer This compound This compound This compound->AR This compound->ARE Inhibits DNA Binding This compound->AR_translocation Inhibits

Caption: this compound's inhibition of the Androgen Receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the inhibitory concentrations of this compound in various prostate cancer cell lines as reported in the literature. These values can serve as a starting point for designing experiments.

Table 1: IC50 Values of this compound in Prostate Cancer Cell Lines

Cell LineAssay TypeIC50 ValueReference
LNCaPProliferation Assay0.174 µM
PSN1Cytotoxicity Assay0.06 µM
Hep-G2 (with VP16-AR)Transcriptional Reporter Assay0.2 µM
Cell-freeAndrogen Receptor Binding16 nM
LNCaPCompetition Binding21.4 nM (for Enzalutamide, structurally similar)
AR-HEK293Luciferase Reporter Assay200 nM
LNCaPIncreased Resistance11 ± 3 µM
22Rv1Increased Resistance77 ± 17 µM
LNCaP1C3Increased Resistance101 ± 10 µM

Table 2: Effective Concentrations of this compound in In Vitro Studies

Cell LineExperimentConcentrationDurationEffectReference
LNCaP/ARGene Expression< 10 µM48 hoursInhibits androgen-mediated gene expression
LNCaP/ARProliferation< 10 µM7 daysInhibits R1881-induced proliferation
LNCaPAR Nuclear Localization10 µMNot specifiedImpairs AR nuclear localization
LNCaPAR DNA Binding10 µMNot specifiedPrevents AR binding to promoter regions
LNCaPCell Viability10 µM24 hoursDecreased cell viability
22Rv1Cell Proliferation100 µMNot specifiedCompletely repressed cell proliferation
22Rv1, PC3, DU145Radiosensitization10 µM4 daysStronger radiosensitizing activity than bicalutamide

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

Protocol:

  • This compound is poorly soluble in aqueous media. Therefore, a stock solution is typically prepared in an organic solvent like DMSO.

  • To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, for 1 mg of this compound (MW: 477.44 g/mol ), add 209.4 µL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for long-term storage.

Note: When preparing working concentrations for cell culture, the final concentration of DMSO should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (DMSO alone) should always be included in experiments.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on cell viability using an MTT assay.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Charcoal-stripped fetal bovine serum (CSS-FBS) for hormone starvation

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Androgen (e.g., Dihydrotestosterone - DHT, or synthetic androgen R1881)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Hormone Starvation (Optional but Recommended): To reduce baseline AR activity, replace the complete medium with a medium containing charcoal-stripped FBS for 24 hours prior to treatment.

  • Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • To assess the antagonistic effect, co-treat cells with a fixed concentration of an androgen (e.g., 1-10 nM DHT or 30 pM R1881) and varying concentrations of this compound.

    • Include appropriate controls: vehicle control (DMSO), androgen-only control, and untreated cells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis of AR and Downstream Targets

This protocol provides a method to assess the effect of this compound on the protein levels of the androgen receptor and its downstream targets (e.g., PSA).

Materials:

  • Prostate cancer cell lines

  • This compound and androgen solutions

  • 6-well cell culture plates

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-AR, anti-PSA, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Perform hormone starvation as described in the cell viability assay protocol.

    • Treat cells with this compound, androgen, or a combination for the desired duration (e.g., 24-48 hours).

  • Protein Extraction:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells with RIPA buffer on ice.

    • Scrape the cells and collect the lysate.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize protein concentrations and prepare samples with Laemmli buffer, then heat at 95°C for 5 minutes.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for studying the effects of this compound in cell culture.

Experimental_Workflow cluster_prep Preparation cluster_experiment Experimentation cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Treatment Treat with this compound +/- Androgen Stock_Solution->Treatment Cell_Culture Culture Prostate Cancer Cells Cell_Seeding Seed Cells in Plates Cell_Culture->Cell_Seeding Hormone_Starvation Hormone Starvation (Charcoal-Stripped Serum) Cell_Seeding->Hormone_Starvation Hormone_Starvation->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Western_Blot Western Blot (AR, PSA, etc.) Incubation->Western_Blot qPCR qPCR (AR Target Genes) Incubation->qPCR Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Western_Blot->Data_Analysis qPCR->Data_Analysis

Caption: A typical workflow for in vitro experiments with this compound.

References

Application Notes and Protocols: Apalutamide in Combination with Chemotherapy in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a next-generation nonsteroidal anti-androgen receptor (AR) inhibitor that has demonstrated significant efficacy in the treatment of various stages of prostate cancer.[1][2][3] It functions by binding with high affinity to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription of target genes essential for tumor cell proliferation.[1][2] While this compound has shown robust activity as a monotherapy and in combination with androgen deprivation therapy (ADT), investigating its potential synergies with traditional cytotoxic chemotherapy is a critical area of research to enhance anti-tumor activity and overcome resistance.

These application notes provide an overview of the preclinical rationale and available data for combining this compound with chemotherapy agents such as docetaxel and platinum-based compounds. Due to the limited publicly available preclinical data on the direct combination of this compound with these specific chemotherapies, this document also includes data from a preclinical study of this compound with an AKT inhibitor to serve as a methodological template. Additionally, insights from clinical trial designs and studies with similar anti-androgens like enzalutamide are presented to inform future preclinical study design.

Mechanism of Action and Rationale for Combination Therapy

This compound exerts its anti-tumor effects by potently inhibiting the androgen receptor signaling pathway. This targeted action leads to decreased proliferation and increased apoptosis in prostate cancer cells. The rationale for combining this compound with chemotherapy stems from their complementary mechanisms of action and the potential to overcome resistance.

Chemotherapeutic agents like docetaxel, a taxane, primarily work by stabilizing microtubules, leading to cell cycle arrest and apoptosis. Interestingly, taxanes can also inhibit the nuclear translocation of the androgen receptor, suggesting a potential for synergistic or additive effects when combined with a direct AR inhibitor like this compound. Furthermore, preclinical work suggests that concurrent AR inhibition may modulate the expression of genes regulated by the AR, which could in turn enhance sensitivity to docetaxel.

Platinum-based chemotherapies, such as carboplatin and cisplatin, function by inducing DNA damage, leading to apoptosis. The combination of AR inhibition and DNA-damaging agents could be particularly effective, as AR signaling has been implicated in DNA repair pathways. While direct preclinical studies on this compound with carboplatin are scarce, studies with the similar drug enzalutamide have shown that cisplatin can restore enzalutamide sensitivity in resistant prostate cancer cells by degrading AR splice variants like AR-v7. This provides a strong rationale for exploring similar combinations with this compound.

Preclinical Data

Direct preclinical studies detailing the synergistic effects of this compound with docetaxel or carboplatin are not extensively reported in the available literature. However, a preclinical study combining this compound with the AKT inhibitor GSK690693 in Pten-deficient prostate cancer models provides a valuable framework for assessing such combinations.

This compound in Combination with an AKT Inhibitor (GSK690693)

Reciprocal feedback between the AR and PI3K/AKT signaling pathways is a known mechanism of therapeutic resistance in prostate cancer. The following tables summarize the in vitro and in vivo efficacy of combining this compound with an AKT inhibitor in preclinical models of Pten-deficient prostate cancer.

Table 1: In Vitro Efficacy of this compound and GSK690693 Combination in Mouse Prostate Cancer Cell Lines

Cell LineDrugED₅₀ (μM)Combination Index (CI) at ED₅₀Synergy Assessment
7109-G4 (CNPC) This compound0.250.585Strong Synergy
GSK6906930.15
2945-F12 (CRPC) This compound0.300.628Strong Synergy
GSK6906930.20

CNPC: Castration-Naïve Prostate Cancer; CRPC: Castration-Resistant Prostate Cancer. A CI < 1 indicates synergy.

Table 2: In Vivo Antitumor Activity of this compound and GSK690693 Combination in Pten-Deficient Mouse Models

Preclinical ModelTreatment GroupMean Tumor Burden Reduction (%)Mice with ≥25% Tumor Reduction
CNPC This compound (30 mg/kg)33.43/6 (50%)
GSK690693 (10 mg/kg)17.71/6 (16.7%)
Combination40.95/6 (83.3%)
CRPC This compound (30 mg/kg)1.00/6 (0%)
GSK690693 (10 mg/kg)12.81/6 (16.7%)
Combination15.52/6 (33.3%)

Experimental Protocols

The following are generalized protocols based on methodologies reported in preclinical studies involving this compound. These can be adapted for studies combining this compound with chemotherapy.

In Vitro Cell Viability and Synergy Assays
  • Cell Culture:

    • Prostate cancer cell lines (e.g., LNCaP, C4-2B, VCaP) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

  • Drug Preparation:

    • This compound and the chemotherapeutic agent (e.g., docetaxel, carboplatin) are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • Serial dilutions are prepared in culture media to achieve the desired final concentrations.

  • Cell Viability Assay (e.g., MTT or CellTiter-Glo):

    • Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

    • The following day, cells are treated with single agents or combinations of this compound and the chemotherapeutic drug at various concentrations.

    • After a specified incubation period (e.g., 72-96 hours), cell viability is assessed using a standard method like the MTT assay or a luminescence-based assay (e.g., CellTiter-Glo).

    • Absorbance or luminescence is measured using a plate reader.

  • Synergy Analysis:

    • The dose-response curves for each agent are used to calculate the half-maximal inhibitory concentration (IC₅₀) or effective dose for 50% growth inhibition (ED₅₀).

    • The combination index (CI) is calculated using the Chou-Talalay method to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

In Vivo Xenograft Studies
  • Animal Models:

    • Immunocompromised mice (e.g., male SCID or nude mice) are used.

    • Prostate cancer cells (e.g., VCaP or patient-derived xenografts) are implanted subcutaneously or orthotopically.

    • Tumor growth is monitored regularly using calipers.

  • Treatment Administration:

    • Once tumors reach a specified size (e.g., 100-200 mm³), mice are randomized into treatment groups (e.g., vehicle control, this compound alone, chemotherapy alone, combination).

    • This compound is typically administered orally (p.o.) daily or on a specified schedule (e.g., 5 days a week). A common dose used in preclinical studies is 30 mg/kg.

    • The chemotherapeutic agent is administered according to established protocols (e.g., docetaxel intravenously (i.v.) or intraperitoneally (i.p.) once a week; carboplatin i.p. on a specific schedule).

  • Efficacy Assessment:

    • Tumor volume and body weight are measured regularly (e.g., twice a week).

    • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting, qPCR).

    • Tumor growth inhibition (TGI) is calculated for each treatment group relative to the vehicle control.

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

The following diagram illustrates the mechanism of action of this compound in inhibiting the androgen receptor signaling pathway.

Apalutamide_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds to AR_nucleus AR AR->AR_nucleus Nuclear Translocation This compound This compound This compound->AR Inhibits Binding This compound->AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) on DNA This compound->ARE Inhibits DNA Binding AR_nucleus->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates

Caption: this compound inhibits AR signaling at multiple steps.

Experimental Workflow for In Vivo Xenograft Study

The following diagram outlines a typical workflow for a preclinical in vivo study evaluating the combination of this compound and chemotherapy.

InVivo_Workflow start Start cell_implantation Prostate Cancer Cell Implantation in Mice start->cell_implantation tumor_growth Tumor Growth Monitoring cell_implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Treatment Administration (Vehicle, this compound, Chemo, Combo) randomization->treatment monitoring Tumor Volume and Body Weight Measurement treatment->monitoring endpoint Study Endpoint monitoring->endpoint Tumor size reaches limit or study duration ends analysis Tumor Excision and Data Analysis endpoint->analysis end End analysis->end

Caption: A standard workflow for a preclinical in vivo combination study.

Conclusion

The combination of this compound with chemotherapy represents a promising strategy for the treatment of advanced prostate cancer. While direct preclinical data on these combinations are limited, the known mechanisms of action for both this compound and various chemotherapeutic agents provide a strong rationale for their synergistic potential. The protocols and data presented here, particularly from the study of this compound with an AKT inhibitor, offer a solid foundation for designing and conducting future preclinical investigations into these important combination therapies. Further research is warranted to elucidate the precise molecular interactions and to quantify the potential synergistic effects of combining this compound with agents like docetaxel and carboplatin in various preclinical models of prostate cancer.

References

Application Note: Determination of Androgen Receptor Binding Affinity of Apalutamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The androgen receptor (AR), a member of the nuclear receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[1][2] Upon binding to androgens like testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, thereby regulating their transcription and promoting cell proliferation.[1][3][4] Apalutamide is a potent, second-generation, non-steroidal antiandrogen that selectively binds to the ligand-binding domain (LBD) of the AR. Unlike first-generation antiandrogens, it acts as a full antagonist, even in the context of AR overexpression, by preventing AR nuclear translocation, DNA binding, and the transcription of AR target genes. This application note provides a detailed protocol for determining the binding affinity of this compound to the androgen receptor using a competitive radioligand binding assay.

Mechanism of Action of this compound

This compound functions as a competitive inhibitor of the androgen receptor. It binds with high affinity to the ligand-binding domain of the AR, effectively blocking the binding of endogenous androgens. This prevents the conformational changes required for receptor activation. Consequently, the this compound-bound AR is retained in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of genes responsible for prostate cancer cell growth. This compound has demonstrated a significantly higher binding affinity for the AR compared to first-generation antiandrogens like bicalutamide.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound and other relevant compounds for the androgen receptor. These values are typically determined through competitive binding assays.

CompoundReceptor SourceRadioligandAssay TypeIC50 (nM)pIC50Reference
This compoundRat ventral prostate wtAR[3H]miboleroneCompetition Binding122 - 2006.7 - 6.9
This compoundLNCaP cells overexpressing AR[18F]FDHTCompetition Binding16-
EnzalutamideLNCaP cells overexpressing AR[18F]FDHTCompetition Binding21.4-
BicalutamideLNCaP cells overexpressing AR[18F]FDHTCompetition Binding160-

Note: IC50 (half-maximal inhibitory concentration) is the concentration of a ligand that displaces 50% of the specific binding of the radioligand. The pIC50 is the negative logarithm of the IC50 value. wtAR refers to wild-type androgen receptor. [18F]FDHT is [18F]fluoro-5α-dihydrotestosterone.

Experimental Protocols

This section details a competitive radioligand binding assay protocol to determine the IC50 of this compound for the androgen receptor. This protocol is adapted from established methods for nuclear receptor binding assays.

Materials and Reagents:

  • AR Source: Cytosolic extracts from rat ventral prostates or cells engineered to overexpress the human androgen receptor (e.g., LNCaP/AR cells).

  • Radioligand: [3H]Mibolerone or another suitable high-affinity AR agonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled AR agonist (e.g., unlabeled mibolerone or DHT).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

  • Scintillation Cocktail: A suitable liquid scintillation cocktail for counting tritium.

  • Filtration Apparatus: A 96-well plate harvester with glass fiber filters (e.g., GF/C).

  • Scintillation Counter: A liquid scintillation counter.

  • 96-well plates.

Protocol:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in the assay buffer. The final concentration range should span the expected IC50 value (e.g., 1 nM to 10 µM).

    • Prepare the radioligand solution in the assay buffer at a concentration close to its Kd value.

    • Prepare the AR-containing cell lysate or tissue homogenate in the assay buffer. The protein concentration should be optimized to ensure that less than 10% of the added radioligand is bound.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, the AR preparation, and the radioligand solution.

    • Non-specific Binding Wells: Add the non-specific binding control (e.g., 1 µM unlabeled mibolerone), the AR preparation, and the radioligand solution.

    • This compound Competition Wells: Add the different dilutions of this compound, the AR preparation, and the radioligand solution.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 2-18 hours). The incubation time should be determined in preliminary kinetic experiments.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Dry the filters and place them in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (CPM) from the total binding (CPM).

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value of this compound.

    • The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP->AR Complexed (inactive state) This compound This compound This compound->AR Binds & Inhibits This compound->AR_dimer Blocks ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Regulates Proliferation Cell Proliferation & Survival Gene_Transcription->Proliferation

Caption: Classical androgen receptor signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Androgen Receptor Binding Assay

AR_Binding_Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup (96-well plate) cluster_incubation 3. Incubation cluster_separation 4. Separation cluster_detection 5. Detection cluster_analysis 6. Data Analysis Reagents Prepare Reagents: - AR Source - Radioligand - this compound dilutions Total_Binding Total Binding: AR + Radioligand NSB Non-specific Binding: AR + Radioligand + Excess Cold Ligand Competition Competition: AR + Radioligand + this compound Incubate Incubate to reach equilibrium (e.g., 4°C, 2-18h) Total_Binding->Incubate NSB->Incubate Competition->Incubate Filtration Rapid vacuum filtration to separate bound from free ligand Incubate->Filtration Counting Liquid Scintillation Counting (measure CPM) Filtration->Counting Analysis Calculate Specific Binding Plot dose-response curve Determine IC50 Counting->Analysis

Caption: Workflow for a competitive radioligand androgen receptor binding assay.

References

Application Notes and Protocols: Apalutamide for the Study of Androgen Receptor Mutations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide is a next-generation non-steroidal androgen receptor (AR) inhibitor that has demonstrated significant clinical efficacy in the treatment of prostate cancer.[1][2][3] Its high affinity and specific antagonism of the AR make it a valuable tool for studying AR signaling and the mechanisms of resistance, particularly those involving AR mutations. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to investigate the functional consequences of various AR mutations in preclinical research settings.

This compound functions by binding to the ligand-binding domain (LBD) of the AR with high affinity, which competitively inhibits the binding of androgens.[4] This action prevents AR nuclear translocation, DNA binding, and subsequent transcription of AR target genes, ultimately leading to decreased proliferation of prostate cancer cells.[1] However, the emergence of mutations in the AR LBD, such as F877L and T878A, can confer resistance to this compound, in some cases by converting the antagonist into an agonist. Understanding the interaction of this compound with these mutant AR variants is crucial for the development of next-generation therapies and for elucidating the mechanisms of drug resistance.

Data Presentation

Table 1: Comparative Efficacy of this compound Against Wild-Type and Mutant Androgen Receptors
ParameterWild-Type ARAR T878AAR F877LAR W742C
This compound IC50 (luciferase reporter assay) ~200 nMActivity may be retained or slightly reducedAgonistic effect observed-
Binding Affinity (Docking Score) -7.3-7.3--
Effect on Cell Viability (LNCaP cells - T878A mutant) Significant reduction in viabilityReduced sensitivity compared to WT--
Effect on PSA Levels (in vitro) Significant reductionReduced efficacy in decreasing PSACan induce PSA expression-

Note: Specific IC50 values for all mutations are not consistently reported across the literature; the table reflects the general trends observed. The LNCaP cell line endogenously expresses the T878A mutation.

Table 2: In Vivo Efficacy of this compound in Xenograft Models
Xenograft ModelAR StatusThis compound TreatmentOutcome
LNCaP/AR Overexpressed Wild-Type10-30 mg/kg/daySignificant tumor growth inhibition; more effective than bicalutamide and enzalutamide
LNCaP Endogenous T878A10 mg/kg/dayReduction in tumor weight
LNCaP/AR F876L (murine equivalent of F877L) F876L Mutant30 mg/kg/dayFailed to inhibit tumor growth

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Dissociates AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation & Dimerization HSP->AR Stabilizes (inactive state) This compound This compound This compound->AR Blocks Binding This compound->AR_dimer Inhibits Nuclear Translocation ARE Androgen Response Element (ARE) This compound->ARE Inhibits DNA Binding AR_dimer->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Promotes

Caption: The androgen receptor signaling pathway and points of inhibition by this compound.

Experimental Workflow for Studying AR Mutations

Experimental_Workflow cluster_in_vitro In Vitro Analysis cluster_in_vivo In Vivo Analysis start Start: Prostate Cancer Cell Line (e.g., LNCaP, PC-3) mutagenesis Site-Directed Mutagenesis to introduce AR mutations start->mutagenesis transfection Transfection of WT or Mutant AR constructs mutagenesis->transfection reporter_assay Luciferase Reporter Assay (AR transcriptional activity) transfection->reporter_assay western_blot Western Blot (AR protein expression, PSA levels) transfection->western_blot viability_assay Cell Viability Assay (e.g., MTT, SRB) transfection->viability_assay co_ip Co-Immunoprecipitation (AR-coactivator interaction) transfection->co_ip xenograft Xenograft Tumor Model in immunocompromised mice transfection->xenograft treatment Treatment with this compound or Vehicle xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement endpoint Endpoint Analysis: Tumor weight, IHC, Western Blot tumor_measurement->endpoint

Caption: A general experimental workflow for investigating the effects of this compound on AR mutations.

Experimental Protocols

Site-Directed Mutagenesis of the Androgen Receptor

This protocol is for introducing specific point mutations into an AR expression vector using a commercially available kit (e.g., QuikChange Site-Directed Mutagenesis Kit).

Materials:

  • AR expression plasmid (wild-type)

  • Mutagenic primers (forward and reverse) containing the desired mutation

  • High-fidelity DNA polymerase (e.g., PfuTurbo)

  • dNTPs

  • Reaction buffer

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design complementary forward and reverse primers, 25-45 bases in length, containing the desired mutation at the center. The primers should have a melting temperature (Tm) of ≥78°C.

  • PCR Amplification:

    • Set up a 50 µL PCR reaction containing:

      • 5 µL of 10x reaction buffer

      • 10-50 ng of dsDNA template (AR plasmid)

      • 125 ng of forward primer

      • 125 ng of reverse primer

      • 1 µL of dNTP mix

      • 1 µL of PfuTurbo DNA polymerase

      • ddH2O to 50 µL

    • Perform thermal cycling (typically 12-18 cycles) with an annealing temperature of ~55°C and an extension time of ~2 minutes per kb of plasmid length.

  • DpnI Digestion: Add 1 µL of DpnI restriction enzyme to the amplification product and incubate at 37°C for 1 hour to digest the parental, methylated template DNA.

  • Transformation: Transform competent E. coli cells with 1-2 µL of the DpnI-treated DNA. Plate on selective agar plates and incubate overnight at 37°C.

  • Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation by DNA sequencing.

Luciferase Reporter Assay for AR Activity

This assay quantifies the transcriptional activity of wild-type or mutant AR in response to this compound.

Materials:

  • Prostate cancer cells (e.g., PC-3, which are AR-negative)

  • AR expression vector (wild-type or mutant)

  • Luciferase reporter plasmid containing Androgen Response Elements (AREs) (e.g., pGL3-PSA-Luc)

  • Renilla luciferase control vector (for normalization)

  • Transfection reagent

  • Cell culture medium and charcoal-stripped serum (CSS)

  • Dihydrotestosterone (DHT)

  • This compound

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding: Seed PC-3 cells in a 96-well plate at a density of 2 x 10^4 cells per well in DMEM with 10% CSS and incubate for 24 hours.

  • Transfection: Co-transfect the cells with the AR expression vector, the ARE-luciferase reporter plasmid, and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Treatment:

    • Antagonist Mode: 24 hours post-transfection, treat the cells with varying concentrations of this compound in the presence of a constant concentration of DHT (e.g., 0.1 nM).

    • Agonist Mode (for resistance mutations): Treat the cells with varying concentrations of this compound alone.

  • Lysis and Luminescence Measurement: After 24-48 hours of treatment, lyse the cells and measure firefly and Renilla luciferase activity using a luminometer and a dual-luciferase assay kit.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized activity against the log of the this compound concentration to determine IC50 (antagonist) or EC50 (agonist) values.

Cell Viability (MTT) Assay

This assay measures the effect of this compound on the proliferation of prostate cancer cells expressing different AR variants.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP, 22Rv1, or engineered cells)

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed 1.5 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.001 to 10 µM) for 3 to 5 days.

  • MTT Addition: Remove the medium and add 100 µL of MTT reagent diluted in PBS to each well. Incubate for 3 hours.

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control and determine the IC50 value.

Western Blot for AR and PSA Expression

This protocol is for detecting the levels of AR protein and its downstream target, PSA.

Materials:

  • Prostate cancer cells treated as desired

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-AR, anti-PSA, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Protein Extraction: Lyse the treated cells with ice-cold RIPA buffer. Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation:

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control like GAPDH.

In Vivo Xenograft Study

This protocol outlines a general procedure for evaluating the efficacy of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., castrated male athymic nude mice)

  • Prostate cancer cells (e.g., LNCaP or engineered cells expressing mutant AR) suspended in Matrigel

  • This compound (formulated for oral gavage or intraperitoneal injection)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject prostate cancer cells into the flanks of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).

  • Treatment: Once tumors reach a specified size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 10-30 mg/kg) or vehicle daily via the desired route.

  • Data Collection: Measure tumor volumes and body weights regularly (e.g., twice a week).

  • Endpoint: At the end of the study (e.g., after 3-4 weeks or when tumors reach a maximum size), euthanize the mice and excise the tumors.

  • Analysis: Analyze the tumors for weight, and perform immunohistochemistry (e.g., for Ki-67) or Western blotting to assess treatment effects on proliferation and AR signaling.

BEAMing Digital PCR for AR Mutation Detection in cfDNA

BEAMing (Beads, Emulsions, Amplification, and Magnetics) is a highly sensitive method for detecting rare mutations in circulating tumor DNA (ctDNA) from plasma.

Conceptual Protocol:

  • Sample Collection and cfDNA Extraction: Collect whole blood from patients in EDTA or cell-free DNA collection tubes. Separate plasma by centrifugation and extract cfDNA using a commercial kit.

  • Pre-amplification: Perform a limited number of PCR cycles to amplify the regions of the AR gene where mutations of interest are located.

  • Emulsion PCR: Create a water-in-oil emulsion where single DNA molecules are isolated in individual aqueous droplets along with magnetic beads coated with primers, PCR reagents, and a single primer pair for the target sequence.

  • Thermal Cycling: Perform PCR, where each droplet acts as a microreactor. The amplified DNA will bind to the magnetic beads within the droplet.

  • Hybridization: Break the emulsion and hybridize the beads with fluorescently labeled probes specific for the wild-type and mutant alleles.

  • Flow Cytometry: Analyze the beads by flow cytometry. Each bead is individually interrogated, and the fluorescence signal indicates whether it is coated with wild-type, mutant, or no amplified DNA.

  • Data Analysis: Quantify the number of "mutant" and "wild-type" beads to determine the mutant allele frequency in the original sample. This method can detect mutations at frequencies as low as 0.01%.

Conclusion

This compound is a potent and specific AR antagonist that serves as an invaluable tool for investigating the complexities of AR signaling and the mechanisms of resistance mediated by AR mutations. The protocols and data presented in these application notes provide a framework for researchers to design and execute experiments aimed at understanding the functional consequences of specific AR mutations and for the preclinical evaluation of novel therapeutic strategies to overcome resistance to AR-targeted therapies.

References

Application Notes and Protocols for Apalutamide in 3D Organoid Models of Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostate cancer remains a significant global health challenge. The androgen receptor (AR) signaling pathway is a key driver of prostate cancer progression, making it a critical therapeutic target. Apalutamide is a next-generation non-steroidal antiandrogen that potently inhibits AR signaling. Three-dimensional (3D) organoid models of prostate cancer have emerged as powerful preclinical tools that more accurately recapitulate the complex architecture and heterogeneity of patient tumors compared to traditional 2D cell cultures. These models are invaluable for studying disease mechanisms and for the preclinical evaluation of novel therapeutics like this compound.

These application notes provide a comprehensive guide for the use of this compound in 3D prostate cancer organoid models, including detailed experimental protocols, data presentation guidelines, and visualizations of key biological pathways and workflows.

Mechanism of Action of this compound

This compound is a potent and selective androgen receptor (AR) inhibitor.[1] It exerts its anticancer effects through a multi-faceted mechanism that disrupts AR signaling at several key steps:

  • Competitive Inhibition of Androgen Binding: this compound binds to the ligand-binding domain (LBD) of the AR with high affinity, competitively inhibiting the binding of androgens such as testosterone and dihydrotestosterone (DHT).[1]

  • Inhibition of AR Nuclear Translocation: By binding to the AR, this compound prevents the conformational changes required for the receptor to translocate from the cytoplasm into the nucleus.[1]

  • Impediment of AR-Mediated Transcription: this compound blocks the binding of the AR to androgen response elements (AREs) on the DNA, thereby inhibiting the transcription of AR target genes that are crucial for prostate cancer cell growth and survival.[1]

This comprehensive inhibition of the AR signaling pathway makes this compound an effective treatment for various stages of prostate cancer.

Signaling Pathway

APALUTAMIDE_AR_PATHWAY cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR->HSP Stabilized by AR_dimer AR Dimerization & Nuclear Translocation AR->AR_dimer Translocation This compound This compound This compound->AR Inhibits Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to AR_dimer->Apalutamide_Inhibition_Nuclear Inhibited by This compound Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates ARE->Apalutamide_Inhibition_DNA Inhibited by This compound Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Apoptosis Apoptosis Gene_Transcription->Apoptosis Inhibition leads to

Caption: Androgen Receptor Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in 3D prostate cancer organoid models.

EXP_WORKFLOW cluster_setup Organoid Culture & Treatment cluster_analysis Data Acquisition & Analysis cluster_outcome Results & Interpretation start Prostate Cancer Tissue (Biopsy or PDX) culture Establish 3D Organoid Culture start->culture seed Seed Organoids in Multi-well Plates culture->seed treat Treat with this compound (Dose-Response) seed->treat viability Viability/Cytotoxicity Assay (e.g., CellTiter-Glo 3D) treat->viability imaging High-Content Imaging (Morphology, Apoptosis) treat->imaging molecular Molecular Analysis (RNA-Seq, IHC/IF) treat->molecular data_analysis Data Analysis (IC50, Gene Expression) viability->data_analysis imaging->data_analysis molecular->data_analysis interpretation Interpretation of Results data_analysis->interpretation conclusion Conclusion on this compound Efficacy interpretation->conclusion

Caption: Experimental workflow for this compound testing in organoids.

Data Presentation

Quantitative data from experiments should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: Dose-Response of this compound on Prostate Cancer Organoid Viability

Organoid LineThis compound Concentration (µM)Mean Viability (%)Standard DeviationIC50 (µM)
Patient-Derived Organoid 1 (PDO-1) 0 (Vehicle)1005.2To be determined
0.1e.g., 85.3e.g., 4.1
1e.g., 62.1e.g., 3.5
10e.g., 25.8e.g., 2.9
Patient-Derived Organoid 2 (PDO-2) 0 (Vehicle)1006.1To be determined
0.1e.g., 90.5e.g., 5.5
1e.g., 75.4e.g., 4.8
10e.g., 40.2e.g., 3.7

Note: The provided viability data are illustrative examples. Actual values must be determined experimentally. Published IC50 values for this compound in 2D prostate cancer cell lines range from approximately 0.1 to 1 µM, which can serve as a starting point for dose-range finding studies in 3D organoids.

Table 2: Effect of this compound on AR Target Gene Expression in Prostate Cancer Organoids

GeneTreatment (1 µM this compound)Fold Change (vs. Vehicle)p-value
KLK3 (PSA) 24 hourse.g., -4.5e.g., <0.001
TMPRSS2 24 hourse.g., -3.8e.g., <0.001
FKBP5 24 hourse.g., -5.2e.g., <0.001

Note: The provided fold change data are illustrative examples. Actual values must be determined experimentally via methods such as qRT-PCR or RNA-Seq.

Experimental Protocols

Protocol 1: Establishment and Culture of Human Prostate Cancer Organoids

This protocol is adapted from established methods for generating 3D prostate organoids from patient tissue or patient-derived xenografts (PDXs).

Materials:

  • Fresh prostate cancer tissue (from biopsy or PDX)

  • Advanced DMEM/F12

  • HEPES buffer

  • GlutaMAX

  • Penicillin-Streptomycin

  • Basement membrane matrix (e.g., Matrigel)

  • Human prostate organoid culture medium (containing essential growth factors such as EGF, Noggin, R-spondin, FGF10, and DHT)

  • Y-27632 ROCK inhibitor

  • Collagenase Type II

  • Dispase

  • DNase I

  • TrypLE Express

  • Cell strainers (40 µm)

  • Sterile PBS

Procedure:

  • Tissue Digestion:

    • Mince the fresh prostate cancer tissue into small pieces (<1 mm³).

    • Digest the tissue fragments in a solution of Collagenase Type II and Dispase in Advanced DMEM/F12 for 1-2 hours at 37°C with gentle agitation.

    • Add DNase I during the last 10 minutes of incubation to prevent cell clumping.

  • Cell Isolation and Plating:

    • Quench the digestion with Advanced DMEM/F12 and filter the cell suspension through a 40 µm cell strainer to obtain single cells and small cell clusters.

    • Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in a small volume of cold human prostate organoid culture medium.

    • Mix the cell suspension with basement membrane matrix at a 1:1 ratio on ice.

    • Plate 50 µL domes of the cell-matrix mixture into the center of pre-warmed 24-well plates.

    • Incubate at 37°C for 15-30 minutes to allow the domes to solidify.

  • Organoid Culture and Maintenance:

    • Gently add 500 µL of human prostate organoid culture medium supplemented with Y-27632 (for the first week) to each well.

    • Change the medium every 2-3 days.

    • Organoids should become visible within 7-14 days.

  • Organoid Passaging:

    • When organoids become large and dense, they can be passaged.

    • Mechanically disrupt the matrix domes and collect the organoids.

    • Incubate with TrypLE Express for 5-10 minutes at 37°C to dissociate the organoids into smaller fragments or single cells.

    • Wash the fragments/cells with Advanced DMEM/F12 and re-plate as described in step 2.

Protocol 2: this compound Treatment of Prostate Cancer Organoids

Materials:

  • Established prostate cancer organoid cultures

  • This compound stock solution (dissolved in DMSO)

  • Human prostate organoid culture medium

  • Multi-well plates (96-well or 384-well, opaque-walled for luminescence assays)

Procedure:

  • Organoid Seeding for Drug Treatment:

    • Harvest and dissociate organoids into small fragments as described in the passaging protocol.

    • Count the organoid fragments and seed a consistent number into each well of a multi-well plate embedded in basement membrane matrix.

    • Allow the organoids to reform and grow for 3-4 days before starting the treatment.

  • This compound Preparation and Dosing:

    • Prepare a serial dilution of this compound in human prostate organoid culture medium from the stock solution. A typical dose range to test would be 0.01 µM to 10 µM.

    • Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Treatment:

    • Carefully remove the existing medium from the organoid cultures.

    • Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.

    • Incubate the plates for the desired treatment duration (e.g., 3-7 days). The optimal duration should be determined empirically.

Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay

Materials:

  • This compound-treated organoid cultures in opaque-walled multi-well plates

  • CellTiter-Glo® 3D Reagent

  • Plate shaker

  • Luminometer

Procedure:

  • Assay Preparation:

    • Equilibrate the multi-well plate with the treated organoids and the CellTiter-Glo® 3D Reagent to room temperature for at least 30 minutes.

  • Reagent Addition:

    • Add a volume of CellTiter-Glo® 3D Reagent to each well that is equal to the volume of culture medium in the well.

  • Lysis and Signal Stabilization:

    • Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.

    • Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings of the treated wells to the vehicle control wells to determine the percentage of cell viability.

    • Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 4: Immunofluorescence Staining for Androgen Receptor Localization

Materials:

  • This compound-treated organoid cultures

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)

  • Primary antibody against Androgen Receptor (AR)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Fixation:

    • Carefully remove the culture medium and wash the organoids with PBS.

    • Fix the organoids in 4% PFA for 20-30 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed organoids with PBS.

    • Permeabilize with permeabilization buffer for 15-20 minutes at room temperature.

  • Blocking:

    • Wash with PBS and block with blocking buffer for 1 hour at room temperature.

  • Antibody Staining:

    • Incubate the organoids with the primary anti-AR antibody diluted in blocking buffer overnight at 4°C.

    • Wash extensively with PBS containing 0.1% Tween-20.

    • Incubate with the fluorescently labeled secondary antibody and DAPI diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Mounting and Imaging:

    • Wash the stained organoids with PBS.

    • Mount the organoids on a slide with mounting medium.

    • Image the organoids using a confocal microscope to visualize the subcellular localization of the androgen receptor.

Protocol 5: Gene Expression Analysis by qRT-PCR

Materials:

  • This compound-treated organoid cultures

  • RNA lysis buffer (e.g., TRIzol)

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., KLK3, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Procedure:

  • RNA Extraction:

    • Harvest the organoids and lyse them in RNA lysis buffer.

    • Extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

    • Assess RNA quality and quantity.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.

  • Data Analysis:

    • Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing the treated samples to the vehicle control.

Conclusion

The use of 3D prostate cancer organoid models provides a powerful and clinically relevant platform for investigating the efficacy and mechanism of action of this compound. The protocols and guidelines presented here offer a framework for researchers to conduct robust and reproducible studies. By leveraging these advanced preclinical models, the scientific community can gain deeper insights into this compound's therapeutic potential and accelerate the development of more effective treatments for prostate cancer.

References

Apalutamide: A Potent Tool for Interrogating the Androgen Receptor Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Apalutamide is a second-generation, non-steroidal androgen receptor (AR) antagonist that has emerged as a critical tool compound for investigating the AR signaling pathway.[1] Its high affinity and specificity for the AR, coupled with its distinct mechanism of action, make it an invaluable reagent for elucidating the role of AR in various physiological and pathological processes, particularly in the context of prostate cancer research.[2][3] This document provides detailed application notes and experimental protocols for utilizing this compound as a tool compound in laboratory settings.

Mechanism of Action

This compound exerts its inhibitory effects on the AR signaling pathway through a multi-faceted mechanism:

  • Competitive Inhibition of Ligand Binding: this compound binds directly to the ligand-binding domain (LBD) of the AR with high affinity, competitively inhibiting the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[4][5] This prevents the conformational changes required for receptor activation.

  • Inhibition of Nuclear Translocation: Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus. This compound binding to the AR prevents this critical step, effectively sequestering the receptor in the cytoplasm.

  • Impediment of DNA Binding and Transcription: By blocking nuclear translocation, this compound prevents the AR from binding to androgen response elements (AREs) on the DNA. This, in turn, inhibits the recruitment of co-activators and the subsequent transcription of AR target genes that are crucial for cell proliferation and survival.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the activity of this compound, facilitating comparison with other common AR antagonists.

Table 1: In Vitro Activity of this compound

ParameterCell LineValueReference(s)
AR Binding Affinity (IC₅₀) LNCaP/AR16 nM
LNCaP16.0 ± 2.1 nM
AR-driven Reporter Gene Inhibition (IC₅₀) -200 nM
Cell Viability Reduction LNCaP-WT (10 µM)46.1 ± 6.7%
22Rv1 (100 µmol/l)Complete repression

Table 2: Comparative AR Binding Affinity

CompoundRelative Affinity vs. BicalutamideReference(s)
This compound 7- to 10-fold greater
Enzalutamide 5- to 8-fold greater

Table 3: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelTreatment DoseEffectReference(s)
LNCaP/AR30 mg/kg/day>50% reduction in tumor volume in 13 of 20 animals
Pten-deficient-33.5% reduction in prostate weight
LNCaP10 mg/kg (with Chloroquine)Significant tumor weight reduction (203.2 ± 5.0 SEM)
High-Risk Prostate CancerNeoadjuvant32.4% - 55.7% reduction in tumor volume

Signaling Pathway and Experimental Workflow Visualizations

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR_N AR AR->AR_N Nuclear Translocation HSP HSP HSP->AR This compound This compound This compound->AR Binds & Inhibits This compound->AR_N Blocks ARE Androgen Response Element (ARE) AR_N->ARE Binds Gene_Transcription Target Gene Transcription ARE->Gene_Transcription Activates Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth Experimental_Workflow cluster_setup Experimental Setup cluster_assays Downstream Assays cluster_analysis Data Analysis Start Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Viability Cell Viability Assay (MTT / AlamarBlue) Treatment->Viability Translocation AR Nuclear Translocation (Immunofluorescence) Treatment->Translocation Expression Gene Expression Analysis (RT-qPCR for AR targets e.g., PSA, TMPRSS2) Treatment->Expression IC50 Determine IC₅₀ Viability->IC50 Localization Quantify Nuclear vs. Cytoplasmic AR Translocation->Localization Gene_Fold_Change Calculate Fold Change in Gene Expression Expression->Gene_Fold_Change

References

Troubleshooting & Optimization

Technical Support Center: Apalutamide Solubility for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with apalutamide in aqueous solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: Why is this compound difficult to dissolve in aqueous solutions?

This compound is a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability but low aqueous solubility.[1][2][3] It is practically insoluble in aqueous media across a wide physiological pH range.[4] This poor solubility is a significant challenge for in vitro and in vivo research, potentially leading to inconsistent experimental results.

Q2: What solvents are recommended for preparing this compound stock solutions?

For research purposes, organic solvents are necessary to dissolve this compound effectively. The most commonly used solvent is Dimethyl Sulfoxide (DMSO). Other organic solvents like ethanol, methanol, and chloroform have also been reported to solubilize this compound.

Q3: My this compound is not dissolving completely, even in DMSO. What should I do?

Incomplete dissolution can occur even in organic solvents. To aid dissolution, gentle warming (e.g., to 45°C) and sonication are recommended. It is also crucial to use high-purity, fresh DMSO, as absorbed moisture can significantly reduce the solubility of the compound. Always visually inspect your stock solution for any undissolved particles before use.

Q4: I'm observing precipitation when I dilute my this compound stock solution into aqueous cell culture media. How can I prevent this?

Precipitation upon dilution into aqueous buffers is a common issue due to this compound's hydrophobic nature. To mitigate this:

  • Lower the final concentration: The final concentration of this compound in your assay should be kept as low as possible while still being effective.

  • Increase serum content: If your experimental design allows, increasing the percentage of serum in the cell culture medium can help solubilize this compound, as serum proteins can bind to hydrophobic compounds.

  • Use a multi-step dilution: Instead of a single large dilution, perform serial dilutions. When preparing for in vivo studies, specific co-solvent systems are often required (see In Vivo Formulation Guide below).

Q5: Can I use the commercial tablet formulation (Erleada®) for my research?

While the commercial tablets contain this compound, they are formulated with various excipients (e.g., hydroxypropyl methylcellulose-acetate succinate) to enhance in vivo dissolution and bioavailability. These excipients may interfere with certain in vitro assays. For most basic research applications, it is advisable to use pure, powdered this compound. However, studies have shown that the tablets can be dispersed in aqueous vehicles like water, orange juice, or applesauce for administration, which may be relevant for certain animal studies.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Inconsistent results in cell-based assays Poor solubility leading to variable effective concentrations.1. Ensure complete dissolution of the stock solution (use sonication/warming). 2. Visually inspect for precipitation before adding to cells. 3. Consider lowering the final assay concentration. 4. Use low-binding labware to prevent adsorption.
Precipitation in stock solution over time Compound coming out of solution during storage.1. Prepare fresh stock solutions for each experiment. 2. If storage is necessary, filter the stock solution through a 0.22 µm filter. 3. Aliquot and store at -80°C to minimize freeze-thaw cycles and solvent evaporation.
Low bioavailability in animal studies Precipitation of the compound upon administration of a simple DMSO solution.Utilize a co-solvent system specifically designed for in vivo delivery of poorly soluble compounds. See the In Vivo Formulation Guide below.

Quantitative Solubility Data

The solubility of this compound can vary based on the solvent, temperature, and experimental conditions. The following table summarizes reported solubility data.

Solvent System Solubility Molar Equivalent Notes Reference(s)
Water / Aqueous Buffers< 1 mg/mL (practically insoluble)< 2.1 µMInsoluble over a wide pH range.
DMSO240 mg/mL502.69 mMSonication recommended.
DMSO50 mg/mL104.73 mMUltrasonic treatment needed.
DMSO18 mg/mL37.7 mMAt 25°C.
Ethanol5 mg/mL10.47 mMSonication recommended.
Methanol / ChloroformSolubleNot specified
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline5 mg/mL10.47 mMSonication recommended.
10% DMSO + 90% Corn Oil≥ 2.08 mg/mL≥ 4.36 mMClear solution.

Note: The variability in reported DMSO solubility may be due to differences in purity, temperature, sonication time, and water content of the DMSO used.

Experimental Protocols

Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 477.44 g/mol )

  • High-purity, anhydrous DMSO

  • Sterile, conical tube

  • Vortex mixer

  • Water bath sonicator

Procedure:

  • Weigh out the desired amount of this compound powder. For 1 mL of a 50 mM stock solution, use 23.87 mg of this compound.

  • Add the this compound powder to the conical tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the mixture vigorously for 1-2 minutes.

  • If particles are still visible, place the tube in a water bath sonicator. Sonicate in intervals of 5-10 minutes.

  • Gentle warming up to 45°C can be used in conjunction with sonication to facilitate dissolution.

  • Continue this process until the solution is clear and no particulate matter is visible.

  • For long-term storage, it is recommended to filter the solution through a 0.22 µm syringe filter, aliquot into smaller volumes in low-binding tubes, and store at -80°C.

Protocol 2: In Vivo Formulation Guide (Co-solvent System)

For oral administration in preclinical animal models, a co-solvent system is often necessary to maintain this compound solubility upon dilution in the gastrointestinal tract.

Materials:

  • This compound stock solution in DMSO (e.g., 50 mg/mL)

  • PEG300 (Polyethylene glycol 300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or corn oil

Example Formulation (for a final concentration of 2.08 mg/mL):

  • Step 1: In a sterile tube, add 1 part of 10% DMSO. For a final volume of 1 mL, this would be 100 µL.

  • Step 2: Add 9 parts of corn oil (900 µL).

  • Step 3: To this vehicle, add the required volume of a concentrated this compound stock in DMSO to achieve the final desired concentration, ensuring the final DMSO percentage does not significantly exceed 10%. Vortex thoroughly to obtain a clear solution.

Alternative Formulation:

  • Prepare the vehicle by sequentially adding and mixing the following components in a sterile tube:

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • To this vehicle, add 10% of a concentrated this compound stock in DMSO.

  • Vortex until a clear solution is formed. Sonication may be required.

Always prepare in vivo formulations fresh on the day of use.

Visualizations

This compound Mechanism of Action

This compound is a potent and selective androgen receptor (AR) antagonist. It competitively binds to the ligand-binding domain of the AR, thereby inhibiting multiple key steps in the AR signaling pathway which are crucial for the growth of prostate cancer cells.

Apalutamide_MOA cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds HSP HSP AR_active Active AR Dimer AR->AR_active Activation & Dimerization This compound This compound This compound->AR Binds & Inhibits ARE Androgen Response Element (ARE) This compound->ARE Blocks DNA Binding This compound->inhibit_translocation Blocks GeneTx Gene Transcription (Cell Growth, Proliferation) ARE->GeneTx Promotes AR_active->inhibit_translocation Nuclear Translocation

Caption: this compound inhibits androgen receptor signaling.

Experimental Workflow: Stock Solution Preparation

This workflow outlines the key steps and decision points when preparing a stock solution of this compound for research.

Apalutamide_Workflow start Start weigh Weigh this compound Powder start->weigh add_solvent Add Anhydrous DMSO weigh->add_solvent mix Vortex Vigorously add_solvent->mix check Is Solution Clear? mix->check sonicate Sonicate and/or Gently Warm (45°C) check->sonicate No store Filter (0.22 µm), Aliquot & Store at -80°C check->store Yes sonicate->check finish Ready for Use store->finish

Caption: Workflow for preparing an this compound stock solution.

References

Technical Support Center: Optimizing Apalutamide Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively utilize apalutamide in in vitro experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to ensure the successful optimization of your studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during in vitro experiments with this compound.

Q1: What is the recommended starting concentration range for this compound in in vitro assays?

A1: The optimal concentration of this compound is cell line and assay-dependent. Based on published data, a starting range of 0.01 µM to 10 µM is recommended for most experiments.[1] For initial dose-response curves, a wider range may be beneficial to determine the IC50 value in your specific model.

Q2: I am observing lower than expected efficacy of this compound in my experiments. What are the possible reasons?

A2: Several factors could contribute to reduced this compound efficacy:

  • Cell Line Resistance: The prostate cancer cell line used may have intrinsic or acquired resistance to antiandrogen therapies.[2][3][4] This can be due to mechanisms such as androgen receptor (AR) splice variants (e.g., AR-V7), AR mutations, or activation of bypass signaling pathways.[3]

  • Suboptimal Concentration: The concentration of this compound may be too low to effectively inhibit the androgen receptor in your specific cell line. It is crucial to perform a dose-response experiment to determine the optimal inhibitory concentration.

  • Compound Solubility and Stability: this compound is poorly soluble in aqueous solutions. Ensure that your stock solution is fully dissolved in a suitable solvent like DMSO and that the final concentration of the solvent in your cell culture media is not cytotoxic (typically <0.1%). Prepare fresh dilutions from the stock solution for each experiment to avoid degradation.

  • Presence of Androgens: The presence of androgens in the cell culture medium (e.g., from fetal bovine serum) can compete with this compound for binding to the androgen receptor. For sensitive assays, consider using charcoal-stripped serum to reduce the levels of endogenous androgens.

Q3: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?

A3: While this compound is a targeted therapy, off-target effects or cell-line specific sensitivities can occur.

  • Confirm Cytotoxicity: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to confirm that the observed effect is indeed cytotoxicity and not just a reduction in proliferation due to AR inhibition.

  • Reduce Solvent Concentration: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure the final solvent concentration is as low as possible.

  • Check for Contamination: Rule out any potential contamination of your cell culture or reagents.

  • Consider a Different Cell Line: If the toxicity is specific to your chosen cell line, you may need to consider using a different, less sensitive model.

Q4: I am seeing variability in my results between experiments. How can I improve reproducibility?

A4: Inconsistent results can often be traced back to experimental variables.

  • Standardize Cell Culture Conditions: Ensure consistent cell passage numbers, seeding densities, and media formulations.

  • Prepare Fresh Reagents: Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

  • Control for Solvent Effects: Include a vehicle control (media with the same concentration of solvent used to dissolve this compound) in all experiments.

  • Monitor Assay Performance: Use positive and negative controls to ensure your assay is performing as expected.

Q5: How can I investigate the development of resistance to this compound in my cell line model?

A5: To study resistance, you can generate this compound-resistant cell lines by long-term culture of a sensitive parental cell line in the presence of increasing concentrations of the drug. Once a resistant phenotype is established, you can investigate the underlying mechanisms through various molecular biology techniques, such as:

  • Western Blotting: To assess the expression levels of the full-length androgen receptor and AR splice variants like AR-V7.

  • RT-qPCR: To analyze the gene expression of AR and other genes involved in androgen signaling or potential bypass pathways.

  • Sequencing: To identify potential mutations in the androgen receptor gene.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various in vitro studies.

Table 1: this compound IC50 Values in Prostate Cancer Cell Lines

Cell LineAssay TypeIC50 ValueReference
LNCaP/ARCell Proliferation0.174 µM
PSN1Cytotoxicity0.06 µM
Hep-G2 (with VP16-AR fusion)Reporter Gene Assay0.2 µM
LNCaPReporter Gene Assay200 nM (in the presence of 0.45 nM testosterone)
VCaPCell ViabilityNot specified, used at 10 µM
LNCaPCell ProliferationEffective at 40 and 80 nM

Table 2: this compound Binding Affinity

TargetAssay TypeIC50 ValueReference
Androgen Receptor (AR)Cell-free binding assay16 nM
GABAA ReceptorRadioligand binding assay3 µM

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro experiments involving this compound.

Protocol 1: Cell Viability/Proliferation Assay (e.g., MTT or CellTiter-Glo)

Objective: To determine the effect of this compound on the viability and proliferation of prostate cancer cells.

Materials:

  • Prostate cancer cell line of interest (e.g., LNCaP, VCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Charcoal-stripped fetal bovine serum (optional)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate cell culture medium. Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.

  • Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • Assay:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.

    • For CellTiter-Glo® assay: Follow the manufacturer's instructions to add the reagent to each well and measure luminescence.

  • Data Analysis: Normalize the results to the vehicle control and plot the cell viability against the this compound concentration to determine the IC50 value.

Protocol 2: Western Blotting for Androgen Receptor (AR) Expression

Objective: To assess the effect of this compound on the protein expression levels of the androgen receptor.

Materials:

  • Prostate cancer cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against AR

  • Loading control primary antibody (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with the primary antibody against AR and the loading control antibody overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then add the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system and quantify the band intensities.

Visualizations

The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds HSP Heat Shock Proteins (HSP) AR_dimer AR Dimer AR->AR_dimer Translocation & Dimerization This compound This compound This compound->AR Blocks Binding This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Cell_Growth Cell Growth & Survival Gene_Transcription->Cell_Growth

Caption: Mechanism of action of this compound in the androgen receptor signaling pathway.

Experimental_Workflow start Start: Hypothesis cell_culture 1. Cell Line Selection & Culture start->cell_culture dose_response 2. Dose-Response Experiment (e.g., MTT Assay) cell_culture->dose_response determine_ic50 3. Determine IC50 dose_response->determine_ic50 functional_assays 4. Functional Assays (e.g., Proliferation, Migration) determine_ic50->functional_assays mechanism_studies 5. Mechanistic Studies (e.g., Western Blot, qPCR) functional_assays->mechanism_studies data_analysis 6. Data Analysis & Interpretation mechanism_studies->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: A typical experimental workflow for in vitro testing of this compound.

Troubleshooting_Guide start Problem: Low this compound Efficacy check_concentration Is the concentration optimal? (Perform dose-response) start->check_concentration check_solubility Is the compound fully dissolved? (Check stock, use fresh dilutions) check_concentration->check_solubility No check_concentration->check_solubility Yes solution1 Optimize Concentration check_concentration->solution1 No check_cell_line Is the cell line known to be resistant? (Check literature, test other lines) check_solubility->check_cell_line No check_solubility->check_cell_line Yes solution2 Improve Solubility Protocol check_solubility->solution2 No check_media Are androgens present in the media? (Use charcoal-stripped serum) check_cell_line->check_media Yes check_cell_line->check_media No solution3 Consider Resistance Mechanisms check_cell_line->solution3 Yes solution4 Modify Culture Conditions check_media->solution4 Yes

Caption: A troubleshooting decision tree for low this compound efficacy in vitro.

References

Overcoming apalutamide resistance in prostate cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Overcoming Apalutamide Resistance

Welcome to the technical support center for researchers investigating this compound resistance in prostate cancer cell lines. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: My prostate cancer cell line (e.g., LNCaP, C4-2B) has developed resistance to this compound. What are the common underlying mechanisms?

A1: this compound resistance is a multifaceted issue involving several cellular mechanisms. Key resistance drivers include:

  • Androgen Receptor (AR) Bypass Signaling: Resistant cells can activate alternative signaling pathways to bypass their dependency on the AR pathway for survival and proliferation. This can lead to the emergence of more aggressive phenotypes, such as those with neuroendocrine or cancer stem cell-like characteristics[1][2][3].

  • Protective Autophagy: this compound treatment can induce a cellular stress response known as autophagy. While typically a degradation process, in this context, it acts as a pro-survival mechanism, helping cancer cells withstand the drug's effects.[4][5]. Key proteins involved are Beclin1, ATG5, and the conversion of LC3I to LC3II.

  • Upregulation of the AKR1C3/AR-V7 Axis: The enzyme aldo-keto reductase family 1 member C3 (AKR1C3) can be upregulated in resistant cells. This enzyme is involved in intratumoral androgen synthesis and can promote the expression of constitutively active androgen receptor splice variants like AR-V7, which do not require ligand binding and are not effectively inhibited by this compound.

  • Phenotypic Plasticity: Cells can undergo changes in their fundamental characteristics (phenotype) to adapt to the pressure of this compound treatment, often becoming more aggressive and less reliant on the pathways targeted by the drug.

  • Cross-Resistance: Resistance to this compound can occur in cells previously exposed to other androgen deprivation therapies, including enzalutamide or abiraterone, indicating shared resistance mechanisms.

Q2: How can I determine if protective autophagy is the cause of resistance in my cell line?

A2: To investigate the role of autophagy, you can perform the following experiments:

  • Western Blot Analysis: Probe for key autophagy markers. In resistant cells, you would expect to see increased expression of Beclin1 and an increased ratio of LC3-II to LC3-I compared to the parental, sensitive cells.

  • Microscopy: Use transmission electron microscopy (TEM) to look for an increased number of autophagosomes (double-membraned vesicles) in the cytoplasm of resistant cells. Immunofluorescence staining for LC3 puncta (dots) within the cells can also visualize autophagosome formation.

  • Inhibition Assays: Treat your resistant cells with this compound in combination with an autophagy inhibitor, such as chloroquine (CQ) or 3-methyladenine (3-MA). A significant reduction in cell viability or proliferation compared to this compound treatment alone would suggest that autophagy is playing a protective role.

  • Genetic Knockdown: Use siRNA to knock down essential autophagy genes like ATG5. A successful knockdown that re-sensitizes the cells to this compound strongly indicates autophagy-mediated resistance.

Q3: Is the expression of AR splice variants like AR-V7 always correlated with this compound resistance?

A3: Not necessarily. While the AKR1C3/AR-V7 axis is a known mechanism of resistance to antiandrogen therapies, some studies have shown that cross-resistance to this compound can develop in castration-resistant prostate cancer (CRPC) models without a corresponding increase in AR-V7 or AR-V9 expression. This indicates that AR-independent bypass pathways are also critical drivers of resistance. Therefore, it is essential to assess both AR variant status and the activity of other signaling pathways.

Troubleshooting Guides

Problem 1: I am trying to generate an this compound-resistant cell line, but the cells are dying or not adapting.

  • Possible Cause: The starting concentration of this compound is too high, causing excessive cytotoxicity instead of allowing for gradual adaptation.

  • Solution: Start by determining the IC50 (half-maximal inhibitory concentration) of this compound for your parental cell line using a dose-response experiment (e.g., MTT or CellTiter-Glo assay). Begin the resistance induction protocol with a concentration at or slightly below the IC50 and gradually increase the concentration in a stepwise manner as the cells recover and resume proliferation. The IC50 for this compound in the LNCaP cell line, for example, has been determined to be around 0.103 µM to 0.130 µM over 4-5 days.

  • Possible Cause: The culture conditions are not optimal for long-term growth under selective pressure.

  • Solution: Ensure you are using the recommended medium and supplements for your specific cell line. Monitor the pH of the medium and the health of the cells frequently. Consider using charcoal-stripped serum to reduce the influence of exogenous androgens, which is a standard practice for studying androgen receptor signaling.

Problem 2: My Western blot for autophagy markers (LC3B) is not working correctly.

  • Possible Cause: LC3B is notoriously prone to degradation, and the turnover of autophagosomes can be rapid.

  • Solution: When collecting cell lysates, work quickly and on ice. Use fresh protease and phosphatase inhibitors in your lysis buffer. To stabilize the LC3-II protein and get a clearer signal of autophagic flux, you can treat the cells with an agent that blocks lysosomal degradation, such as Bafilomycin A1 or chloroquine, for a few hours before harvesting.

  • Possible Cause: Poor antibody quality or incorrect blotting procedure.

  • Solution: Use a well-validated antibody for LC3B. Due to its small size (~14-16 kDa), ensure your protein transfer conditions (voltage, time) are optimized for small proteins. Use a PVDF membrane with a 0.2 µm pore size for better retention. Always run a positive control if available.

Quantitative Data Summary

Table 1: this compound IC50 Values in Sensitive Prostate Cancer Cells

Cell Line Assay Duration IC50 Value (µM) Reference
LNCaP (WT) 4 Days ~0.103

| LNCaP (WT) | 5 Days | ~0.130 | |

Table 2: Protein Expression Changes in this compound Resistance

Protein Change in Resistant Cells Cell Line Model Implication Reference
Beclin1 Increased LNCaP-AP-R, C4-2-AP-R Upregulation of Autophagy
LC3-II/LC3-I Ratio Increased LNCaP-AP-R, C4-2-AP-R Increased Autophagosome Formation
CAPN2 Decreased LNCaP-AP-R, C4-2-AP-R Dysregulation of Autophagy Pathway
AKR1C3 Increased C4-2B (this compound-Resistant) Intratumoral Androgen Synthesis

| AR-V7 | Increased | C4-2B (this compound-Resistant) | Ligand-Independent AR Signaling | |

Key Experimental Protocols

Protocol 1: Generation of this compound-Resistant Cell Lines

  • Determine IC50: Culture the parental prostate cancer cell line (e.g., LNCaP) in its recommended medium. Perform a cell viability assay (e.g., MTT) with a range of this compound concentrations (e.g., 0.001 µM to 10 µM) for 72-120 hours to determine the IC50 value.

  • Initiate Treatment: Seed parental cells at a low density. Once attached, treat the cells with this compound at a starting concentration equal to the IC50.

  • Monitor and Escalate Dose: Maintain the culture, replacing the medium with fresh this compound-containing medium every 2-3 days. Monitor cell morphology and proliferation.

  • Dose Escalation: Once the cells have adapted and are proliferating steadily (this may take several weeks), double the concentration of this compound.

  • Repeat: Repeat the dose escalation process until the cells can proliferate in a high concentration of this compound (e.g., 10-20 µM).

  • Characterization: The resulting cell population is considered resistant. Characterize these cells by comparing their IC50, protein expression, and signaling pathway activation to the parental cells.

Protocol 2: Western Blot for Autophagy Markers (LC3, Beclin1)

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto a 15% polyacrylamide gel (a higher percentage gel is needed to resolve LC3-I and LC3-II).

  • Transfer: Transfer the proteins to a 0.2 µm PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against LC3B (to detect both forms) and Beclin1. Also, probe a separate blot or strip the current one for a loading control (e.g., GAPDH or β-actin).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL (chemiluminescence) substrate and an imaging system. Quantify band intensity to determine the LC3-II/LC3-I ratio.

Visualized Pathways and Workflows

G cluster_workflow Workflow: Developing & Confirming this compound Resistance Start Parental Cell Line (e.g., LNCaP) IC50 Determine this compound IC50 (MTT Assay) Start->IC50 Culture Long-term Culture with Stepwise Increase in this compound IC50->Culture Start at IC50 Resistant Established Resistant Cell Line Culture->Resistant Confirm Confirm Resistance (Viability Assay vs Parental) Resistant->Confirm Mechanism Investigate Mechanisms (Western Blot, qPCR, etc.) Confirm->Mechanism G cluster_pathway Mechanism: Protective Autophagy in this compound Resistance This compound This compound Stress Cellular Stress / ERS This compound->Stress induces CAPN2 CAPN2 Expression (Decreased) This compound->CAPN2 leads to Autophagy Protective Autophagy (LC3-I -> LC3-II) Stress->Autophagy FOXO1 FOXO1 Degradation (Reduced) CAPN2->FOXO1 normally promotes degradation ATG5 ATG5 Transcription (Increased) FOXO1->ATG5 promotes ATG5->Autophagy required for Survival Cell Survival & Resistance Autophagy->Survival Inhibitor Chloroquine / ATG5 siRNA Inhibitor->Autophagy inhibits G cluster_pathway Mechanism: AKR1C3/AR-V7 Axis in Cross-Resistance This compound Chronic this compound Treatment AKR1C3 AKR1C3 Upregulation This compound->AKR1C3 induces Androgens Intratumoral Androgen Synthesis AKR1C3->Androgens promotes ARV7 AR-V7 Expression AKR1C3->ARV7 promotes Signaling Constitutive AR Signaling Androgens->Signaling ARV7->Signaling Resistance Cross-Resistance to This compound, Enzalutamide Signaling->Resistance

References

Technical Support Center: Managing Apalutamide-Induced Skin Rash in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with animal models of apalutamide-induced skin rash.

Troubleshooting Guides

This section provides solutions to common issues encountered during the induction and management of this compound-associated skin rash in animal models.

Issue 1: Inconsistent or No Rash Development

  • Problem: Animals treated with this compound do not develop a visible skin rash or the incidence is highly variable.

  • Possible Causes & Solutions:

    • Insufficient Dose: The dose of this compound may be too low to elicit a consistent hypersensitivity reaction.

      • Solution: Refer to dose-response studies. While extensive animal-specific dose-response data for rash is limited, clinical data suggests a dose-dependent effect.[1] Consider a dose escalation study in your animal model, starting from a dose equivalent to the human therapeutic dose and increasing incrementally.

    • Animal Strain Variability: Different mouse or rat strains can have varying immune responses.

      • Solution: Utilize strains known to be suitable for hypersensitivity studies, such as BALB/c or C57BL/6 mice. If using a different strain, establish baseline sensitivity.

    • Route of Administration: The method of this compound administration may not be optimal for inducing a skin reaction.

      • Solution: While oral gavage mimics the clinical route, subcutaneous or intradermal injections at the site of intended rash evaluation can enhance the local immune response, as utilized in the Mouse Drug Allergy Model (MDAM).[2][3]

    • Observation Period: The latency to rash onset can be several weeks.

      • Solution: Ensure the observation period is sufficiently long. In humans, the median onset is around 80-112 days, which would translate to a proportionally shorter, but still significant, period in rodents.[2]

Issue 2: Severe, Unmanageable Rash Leading to Animal Welfare Concerns

  • Problem: Developed skin rash is too severe, leading to ulceration, distress, or exceeding animal welfare protocol limits.

  • Possible Causes & Solutions:

    • High this compound Dose: The dose may be too high, causing an overly aggressive immune response.

      • Solution: Reduce the dose of this compound. A dose-finding study is crucial to identify a concentration that induces a manageable yet measurable rash.

    • Lack of Prophylactic or Early Treatment: Intervention may be initiated too late.

      • Solution: Implement a scoring system to monitor rash severity daily. Initiate treatment with topical corticosteroids or oral antihistamines as soon as the first signs of rash appear (e.g., erythema). This proactive approach has been shown to be effective in clinical settings.[4]

Issue 3: Difficulty in Quantifying Rash Severity

  • Problem: Subjective assessment of the skin rash leads to inconsistent and non-quantifiable data.

  • Possible Causes & Solutions:

    • Lack of a Standardized Scoring System: Visual assessment without clear criteria is prone to variability.

      • Solution: Implement a validated or modified clinical scoring system. Assess and score erythema, scaling, and edema on a scale (e.g., 0-3 for none, mild, moderate, severe). Summing these scores provides a semi-quantitative measure of severity. Additionally, transepidermal water loss (TEWL) can be measured as an objective indicator of skin barrier disruption.

    • Microscopic vs. Macroscopic Changes: Visible rash may not fully represent the extent of the underlying inflammation.

      • Solution: Supplement macroscopic scoring with histopathological analysis of skin biopsies. This allows for the quantification of inflammatory cell infiltrate, epidermal changes (spongiosis, acanthosis), and necrosis, providing a more detailed and quantitative assessment.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced skin rash?

A1: The leading hypothesis is that it is a T-cell mediated, delayed-type hypersensitivity reaction. The 2-cyanopyridine moiety in this compound's structure is thought to act as a hapten. This hapten can covalently bind to endogenous proteins, forming a hapten-protein conjugate. This complex is then recognized as foreign by the immune system, leading to the activation of T-cells and a subsequent inflammatory response in the skin.

Q2: Which animal model is most appropriate for studying this side effect?

A2: The Mouse Drug Allergy Model (MDAM) is a relevant model that has been used to demonstrate the immunogenic potential of this compound. This model typically involves subcutaneous administration of the drug and assessment of the immune response by measuring the cellularity of draining lymph nodes. For visual rash assessment, this model can be adapted by focusing on the skin at the injection site and applying a clinical scoring system.

Q3: What are the expected histopathological features of the rash in an animal model?

A3: Based on human biopsies, you can expect to see an interface dermatitis with vacuolar alteration, apoptotic basal keratinocytes, and a perivascular and interstitial infiltration of lymphocytes and eosinophils in the upper dermis. Spongiosis (intercellular edema in the epidermis) may also be a prominent feature.

Q4: What are the recommended treatment strategies to manage the rash in animal models?

A4: While specific protocols for this compound in animal models are not well-established, treatments used in humans and other animal models of skin inflammation can be adapted. These include:

  • Topical Corticosteroids: To reduce local inflammation.

  • Oral Antihistamines: To manage pruritus (itching), which can be inferred from scratching behavior in animals.

  • Dose Reduction: Lowering the this compound dose can decrease the severity of the rash.

Q5: How can I score the severity of the skin rash in my animal model?

A5: A semi-quantitative scoring system can be adapted from clinical dermatology. For example, you can score erythema (redness), scaling, and edema on a 0-3 scale (0=none, 1=mild, 2=moderate, 3=severe). The sum of these scores provides an overall clinical score. This should be supplemented with histopathological scoring of skin biopsies, evaluating parameters like inflammatory infiltrate, epidermal thickness, and necrosis.

Quantitative Data Summary

Table 1: Clinical Incidence of this compound-Induced Rash in Human Phase III Trials

StudyThis compound Incidence (Any Grade)Placebo Incidence (Any Grade)This compound Incidence (Grade 3-4)
SPARTAN 23.8%5.5%5.2%
TITAN 27.1%8.5%6.3%

Data from human clinical trials provides context for the expected frequency of the adverse event.

Table 2: Proposed Dosing for Management of Skin Rash in a Mouse Model

TreatmentProposed DosageRoute of AdministrationFrequencyNotes
Topical Clobetasol Propionate (0.05%) Thin layer to affected areaTopicalOnce dailyA potent corticosteroid; use for short durations.
Oral Prednisolone 0.5 mg/kgOral gavageOnce daily, taperingFor more severe or widespread rash.
Oral Diphenhydramine 10 mg/kgOral gavage or in drinking waterTwice dailyTo manage itching/scratching behavior.

These are proposed starting doses based on general use in mice and should be optimized for your specific model and experimental design.

Experimental Protocols

Protocol 1: Induction of this compound Skin Rash using a Modified Mouse Drug Allergy Model (MDAM)

  • Animal Model: Female BALB/c or C57BL/6 mice, 8-10 weeks old.

  • This compound Preparation: Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose and 0.1% Tween 80 in sterile water.

  • Induction Phase:

    • On Day 0, administer this compound subcutaneously (s.c.) at a dose determined by a pilot study (e.g., 10-50 mg/kg) in the dorsal skin.

    • Administer the same dose daily for 5-7 consecutive days.

  • Observation and Scoring:

    • Begin daily visual assessment of the injection site starting from Day 1.

    • Use a clinical scoring system (see Table 3) to quantify the rash.

    • Monitor animal weight and general health daily.

  • Endpoint Analysis:

    • At a predetermined endpoint (e.g., Day 14 or when a certain rash score is reached), euthanize the animals.

    • Collect the draining axillary and brachial lymph nodes and determine total cell counts to measure the immune response.

    • Collect the affected skin for histopathological analysis (H&E staining).

Table 3: Clinical Scoring System for Skin Rash

ParameterScore 0Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Erythema No rednessFaint pinkDefinite rednessIntense redness
Scaling No scalingFine scalesModerate scalingCoarse, crusted scales
Edema No swellingSlight palpable swellingObvious swellingPronounced swelling
The total clinical score is the sum of the scores for each parameter (maximum score of 9).

Protocol 2: Histopathological Evaluation of Skin Rash

  • Sample Collection: Excise a full-thickness section of the affected skin and an adjacent area of unaffected skin as a control.

  • Fixation and Processing: Fix the tissue in 10% neutral buffered formalin for 24 hours, then process and embed in paraffin.

  • Staining: Section the paraffin blocks at 5 µm and stain with Hematoxylin and Eosin (H&E).

  • Microscopic Analysis: Evaluate the sections under a light microscope.

  • Scoring: Use a semi-quantitative scoring system (see Table 4) to assess the degree of inflammation and tissue damage.

Table 4: Histopathological Scoring System

ParameterScore 0Score 1 (Mild)Score 2 (Moderate)Score 3 (Severe)
Inflammatory Infiltrate NonePerivascular infiltrateDiffuse dermal infiltrateDense, diffuse infiltrate
Epidermal Spongiosis NoneFocal intercellular edemaMultifocal intercellular edemaDiffuse, severe edema
Keratinocyte Necrosis NoneSingle necrotic cellsClusters of necrotic cellsConfluent necrosis
Scores are assigned by a blinded pathologist.

Visualizations

Apalutamide_Rash_Pathway This compound This compound (2-cyanopyridine moiety) Hapten_Complex Hapten-Protein Complex This compound->Hapten_Complex Haptenation Protein Skin Proteins (e.g., with Cysteine) Protein->Hapten_Complex APC Antigen Presenting Cell (e.g., Langerhans Cell) Hapten_Complex->APC Uptake & Processing T_Cell Naive T-Cell APC->T_Cell Antigen Presentation Activated_T_Cell Activated Effector T-Cell (CD4+/CD8+) T_Cell->Activated_T_Cell Activation & Proliferation Cytokines Release of Cytokines & Chemokines (IFN-γ, IL-5) Activated_T_Cell->Cytokines Inflammation Inflammatory Cell Recruitment (Eosinophils, Lymphocytes) Cytokines->Inflammation Rash Maculopapular Rash (Erythema, Edema) Inflammation->Rash Pathogenesis

Caption: Proposed signaling pathway for this compound-induced skin rash.

Experimental_Workflow cluster_induction Rash Induction cluster_monitoring Monitoring & Management cluster_analysis Endpoint Analysis Start Select Animal Model (e.g., BALB/c Mice) Dosing Daily Subcutaneous This compound Dosing Start->Dosing Scoring Daily Clinical Scoring (Erythema, Scaling, Edema) Dosing->Scoring Dosing->Scoring Treatment Initiate Treatment (Topical Steroids / Antihistamines) if score > threshold Scoring->Treatment Endpoint Euthanasia at Predefined Endpoint Scoring->Endpoint Treatment->Scoring Lymph_Node Lymph Node Cellularity Analysis Endpoint->Lymph_Node Histo Skin Histopathology (H&E Staining & Scoring) Endpoint->Histo Data Data Analysis Lymph_Node->Data Histo->Data

Caption: Experimental workflow for managing this compound-induced skin rash.

References

Apalutamide Stability and Storage: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability and storage of apalutamide for laboratory use. It includes frequently asked questions (FAQs) and troubleshooting tips to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for solid this compound powder?

A1: For long-term stability, solid this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1] The compound is a white to slightly yellow, non-hygroscopic crystalline solid.[2][3] For the commercial tablet form (ERLEADA®), storage at controlled room temperature (20°C to 25°C or 68°F to 77°F) is recommended, with excursions permitted between 15°C and 30°C (59°F to 86°F).[2][4] It is crucial to protect it from light and moisture.

Q2: How should I store this compound once it is dissolved in a solvent?

A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions prepared in dimethyl sulfoxide (DMSO), it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C for up to two years or at -20°C for up to one year.

Solubility and Solution Preparation

Q3: What solvents are recommended for dissolving this compound?

A3: this compound is practically insoluble in aqueous media over a wide pH range. For laboratory use, DMSO is the most common solvent for preparing stock solutions. For in vivo studies, complex solvent systems are often required, such as a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil.

Q4: I'm having trouble dissolving this compound in DMSO. What should I do?

A4: If you encounter solubility issues with this compound in DMSO, consider the following troubleshooting steps:

  • Use fresh, high-purity DMSO: Moisture-absorbing DMSO can reduce the solubility of this compound.

  • Apply gentle heating and sonication: Gently warming the solution and using an ultrasonic bath can aid in dissolution.

  • Visually inspect for complete dissolution: Ensure no solid particles are visible before using the solution in your experiments.

Stability and Degradation

Q5: Is this compound stable under normal laboratory conditions?

A5: this compound is generally stable under recommended storage conditions. However, it is susceptible to degradation under certain stress conditions. Forced degradation studies have shown that this compound can degrade under hydrolytic (acidic and alkaline), oxidative, photolytic, and thermal stress. It is particularly unstable in strong basic conditions (pH > 11).

Q6: What are the known degradation products of this compound?

A6: Several degradation products of this compound have been identified under forced degradation conditions. These are typically formed through hydrolysis and oxidation. In silico toxicity assessments have suggested that some of these degradation products may be toxic.

Quantitative Data Summary

This compound Solid Form Storage Stability
Storage TemperatureRecommended Duration
-20°CUp to 3 years
4°CUp to 2 years
Room Temperature (15°C to 30°C)Suitable for commercial tablets
This compound Solution Stability (in DMSO)
Storage TemperatureRecommended Duration
-80°CUp to 2 years
-20°CUp to 1 year
This compound Solubility
SolventSolubilityNotes
DMSO50 mg/mLRequires sonication
DMSO95 mg/mLUse fresh, anhydrous DMSO
Aqueous MediaPractically insoluble
10% DMSO, 40% PEG300, 5% Tween-80, 45% saline≥ 2.08 mg/mLFor in vivo use
10% DMSO, 90% corn oil≥ 2.08 mg/mLFor in vivo use

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 477.44 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated scale

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Weigh out 4.77 mg of this compound powder and place it in a sterile vial.

  • Add 1 mL of anhydrous DMSO to the vial.

  • Vortex the mixture thoroughly for 1-2 minutes.

  • If the this compound is not fully dissolved, place the vial in an ultrasonic bath for 5-10 minutes, or until the solution is clear. Gentle warming can also be applied if necessary.

  • Once completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol is a general guideline based on published methods for assessing this compound stability.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient from 10% B to 80% B over approximately 15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 240 nm or 270 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 45°C.

Procedure:

  • Prepare samples of this compound that have been subjected to various stress conditions (e.g., heat, acid, base, oxidation, light).

  • Prepare a control sample of this compound in the same solvent that has not been stressed.

  • Dilute the samples to an appropriate concentration for HPLC analysis.

  • Inject the samples onto the HPLC system.

  • Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the area of the parent this compound peak.

  • Quantify the degradation by comparing the peak areas of the degradation products to the initial peak area of the this compound.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage cluster_exp Experimental Use weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve sonicate Sonicate/Warm (if needed) dissolve->sonicate aliquot Aliquot for Storage sonicate->aliquot store_solution Solution: -80°C aliquot->store_solution store_solid Solid: -20°C thaw Thaw Aliquot store_solution->thaw dilute Dilute to Working Concentration thaw->dilute assay Perform Assay dilute->assay

Caption: Workflow for this compound Solution Preparation and Use.

degradation_pathways cluster_stress Stress Conditions This compound This compound Acid Acidic Hydrolysis This compound->Acid Base Alkaline Hydrolysis (pH > 11) This compound->Base Oxidation Oxidative Stress This compound->Oxidation Light Photolytic Stress This compound->Light Heat Thermal Stress This compound->Heat Degradation_Products Degradation Products (DP1-DP7) Acid->Degradation_Products Forms DPs Base->Degradation_Products Forms DPs Oxidation->Degradation_Products Forms DPs Light->Degradation_Products Forms DPs Heat->Degradation_Products Forms DPs

Caption: this compound Degradation under Stress Conditions.

References

Troubleshooting inconsistent results in apalutamide experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during in vitro experiments with apalutamide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, providing potential causes and solutions in a question-and-answer format.

This compound Handling and Preparation

Q1: How should I prepare and store my this compound stock solution?

A: this compound is practically insoluble in aqueous media, so a stock solution should be prepared in an organic solvent. Dimethyl sulfoxide (DMSO) is commonly used.

  • Preparation: To prepare a 10 mM stock solution, dissolve 4.77 mg of this compound (MW: 477.44 g/mol ) in 1 mL of high-purity DMSO. Gentle warming and sonication can aid dissolution. Visually inspect the solution to ensure no undissolved particles remain.[1]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Q2: I'm observing precipitation when I add my this compound stock solution to the cell culture medium. What should I do?

A: This is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to minimize solvent-induced toxicity and precipitation.

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock in culture medium before adding it to the final cell culture plate.

  • Mixing: Add the this compound solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.

  • Serum Content: If compatible with your experimental design, increasing the serum concentration in the medium can sometimes help solubilize hydrophobic compounds.

Inconsistent Cell Viability/Cytotoxicity Results

Q3: My IC50 values for this compound vary significantly between experiments. What are the potential causes?

A: Inconsistent IC50 values can arise from several factors. Below is a table summarizing potential causes and solutions.

Potential Cause Troubleshooting Suggestions
Cell-Related Factors
Cell Line Authenticity & Passage NumberUse authenticated cell lines from a reputable source. Perform experiments within a consistent and defined range of passage numbers, as cellular characteristics can change over time.
Cell Health and ConfluencyEnsure cells are healthy and in the exponential growth phase. Seed cells at a consistent density and avoid letting them become over-confluent, as this can alter their response to treatment.
Mycoplasma ContaminationRegularly test cell cultures for mycoplasma contamination, which can significantly impact cellular physiology and drug response.
Compound-Related Factors
This compound DegradationThis compound can degrade under certain conditions (e.g., extreme pH, oxidative stress). Prepare fresh dilutions from a frozen stock for each experiment.
Inaccurate PipettingUse calibrated pipettes and proper pipetting techniques to ensure accurate and consistent drug concentrations across wells and plates.
Assay-Related Factors
Assay DurationThe duration of the assay can influence the IC50 value. Ensure the assay endpoint is appropriate for the cell line's doubling time and the mechanism of action of this compound.
Reagent VariabilityUse reagents from the same lot number within an experiment to minimize variability.

Q4: I am not seeing the expected decrease in cell viability after treating my prostate cancer cells with this compound. What could be the reason?

A: Several factors could contribute to a lack of response to this compound:

  • Androgen Receptor (AR) Expression: Confirm that your cell line expresses the androgen receptor. This compound's primary mechanism of action is through AR inhibition. Cell lines lacking AR will not respond to this drug.

  • Hormone Deprivation: For androgen-dependent cell lines (e.g., LNCaP), it is crucial to culture them in medium containing charcoal-stripped fetal bovine serum (FBS) for a period before and during the experiment. This reduces the levels of androgens that could compete with this compound for binding to the AR.

  • Development of Resistance: Prolonged exposure to anti-androgen therapies can lead to the development of resistance mechanisms, such as the expression of AR splice variants (e.g., AR-V7) that are constitutively active and do not require ligand binding for activation.

  • Drug Concentration and Incubation Time: Ensure you are using a sufficient concentration of this compound and an appropriate incubation time to observe an effect. A dose-response and time-course experiment is recommended to determine the optimal conditions for your specific cell line.

Inconsistent Molecular Biology Results (Western Blot & qPCR)

Q5: The downregulation of AR target genes (e.g., PSA, TMPRSS2) after this compound treatment is not consistent in my qPCR experiments. What should I check?

A: Inconsistent gene expression results can be frustrating. Here are some key areas to troubleshoot:

  • Hormone Starvation: As with cell viability assays, ensure proper androgen deprivation by using charcoal-stripped FBS. This will lower the baseline expression of AR target genes and make the inhibitory effect of this compound more apparent.

  • RNA Quality: Use a standardized RNA extraction method and ensure the purity and integrity of your RNA samples (e.g., by checking A260/280 and A260/230 ratios and running an agarose gel).

  • Primer Efficiency: Validate your qPCR primers to ensure they have an amplification efficiency between 90% and 110%.

  • Reference Gene Stability: The expression of your chosen reference gene(s) should be stable across all experimental conditions. It is recommended to test multiple reference genes and use a tool like geNorm or NormFinder to identify the most stable ones for your specific experimental setup.

  • Time Course: The kinetics of gene expression changes can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing the maximal downregulation of your target genes.

Q6: I am having trouble detecting a consistent decrease in AR protein levels or downstream signaling proteins by Western blot after this compound treatment. What could be the issue?

A: this compound primarily inhibits AR function rather than causing its degradation. Therefore, you may not see a significant decrease in total AR protein levels. Instead, you should focus on downstream markers of AR activity.

  • Focus on Downstream Markers: Assess the expression of well-established AR target proteins like Prostate-Specific Antigen (PSA).

  • Phosphorylation Status: While total protein levels may not change, the phosphorylation status of certain signaling molecules downstream of AR might be altered.

  • Subcellular Fractionation: this compound prevents the nuclear translocation of AR. Performing subcellular fractionation and running separate Western blots on the cytoplasmic and nuclear fractions can be a more direct way to assess the drug's effect on AR localization.

  • Loading Controls: Ensure you are using a reliable loading control and that the protein levels are consistent across all lanes.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed prostate cancer cells (e.g., LNCaP) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in complete medium.

  • Hormone Starvation: Replace the medium with medium containing charcoal-stripped FBS and incubate for 24-48 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in the charcoal-stripped FBS medium. Remove the starvation medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT to formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot for AR Signaling
  • Cell Treatment: Seed and treat cells with this compound as described for the cell viability assay.

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Separate the protein samples on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against your target proteins (e.g., PSA, GAPDH as a loading control) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities using image analysis software and normalize the target protein levels to the loading control.

Visualizations

Apalutamide_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds ARE Androgen Response Element (ARE) on DNA AR->ARE Translocates & Binds This compound This compound This compound->AR Blocks Binding This compound->ARE Prevents Nuclear Translocation & DNA Binding Transcription Gene Transcription (e.g., PSA) ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Leads to

Caption: Mechanism of action of this compound in inhibiting androgen receptor signaling.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Verify this compound Preparation & Storage Start->Check_Compound Check_Cells Assess Cell Health, Passage & Confluency Start->Check_Cells Check_Protocol Review Experimental Protocol Start->Check_Protocol Solubility Issue: Precipitation? Check_Compound->Solubility Cell_Response Issue: Cell Viability? Check_Cells->Cell_Response Gene_Expression Issue: Gene/Protein Expression? Check_Protocol->Gene_Expression Solubility->Cell_Response No Optimize_Solubilization Optimize Solubilization: - Lower final DMSO - Serial dilutions Solubility->Optimize_Solubilization Yes Cell_Response->Gene_Expression No Optimize_Cells Optimize Cell Culture: - Use consistent passage # - Standardize seeding density Cell_Response->Optimize_Cells Yes Optimize_Assay Optimize Assay: - Check hormone starvation - Validate reagents/primers Gene_Expression->Optimize_Assay Yes End Consistent Results Gene_Expression->End No Optimize_Solubilization->End Optimize_Cells->End Optimize_Assay->End

Caption: A logical workflow for troubleshooting inconsistent results in this compound experiments.

References

Technical Support Center: Apalutamide-Induced Hypothyroidism in Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating apalutamide-induced hypothyroidism in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound is thought to induce hypothyroidism in preclinical models?

A1: The leading hypothesis is that this compound induces hepatic uridine diphosphate-glucuronosyltransferase (UGT) enzymes.[1][2] This increased enzyme activity enhances the glucuronidation of thyroid hormones (T4 and T3), leading to their accelerated clearance through biliary excretion.[1][2] The resulting decrease in circulating thyroid hormone levels triggers a compensatory increase in thyroid-stimulating hormone (TSH) from the pituitary gland, which can lead to thyroid follicular cell hypertrophy and, in chronic studies, has been associated with an increased incidence of thyroid follicular cell adenoma in rats.

Q2: What are the expected physiological responses in a preclinical model of this compound-induced hypothyroidism?

A2: Based on the mechanism of action of other UGT inducers, you can expect to observe a dose-dependent increase in liver weight (due to enzyme induction) and thyroid gland weight.[3] Histopathological examination of the thyroid may reveal follicular cell hypertrophy. Biochemically, a decrease in serum T4 and T3 concentrations and a compensatory increase in serum TSH are the classic indicators.

Q3: Which preclinical species are most appropriate for studying this compound-induced hypothyroidism?

A3: Rodents, particularly rats, are commonly used models for studying drug-induced hypothyroidism. Their thyroid physiology and the response to hepatic enzyme inducers are well-characterized. Long-term (e.g., 2-year) carcinogenicity studies in Sprague-Dawley rats have been used to assess the chronic effects of this compound on the thyroid gland.

Q4: At what point during a preclinical study should I expect to see changes in thyroid function tests?

A4: While the exact timeline for this compound in preclinical models is not extensively published, clinical data in humans show that TSH levels can begin to rise within the first one to two months of treatment. Therefore, in a preclinical study, it would be prudent to monitor thyroid function tests at baseline and at regular intervals (e.g., monthly) throughout the study period.

Q5: Are there any known metabolites of this compound that contribute to its effect on thyroid function?

A5: The N-desmethyl this compound is a major active metabolite. While its primary activity is as an androgen receptor inhibitor, its contribution to UGT induction and subsequent effects on thyroid hormone metabolism would be a relevant area of investigation in preclinical studies.

Troubleshooting Guide for Preclinical Experiments

Issue Potential Cause(s) Recommended Solution(s)
High variability in TSH levels between animals in the same treatment group. 1. Stress: Improper handling or housing conditions can affect the HPT axis. 2. Circadian Rhythm: TSH secretion follows a diurnal pattern. 3. Assay Variability: Inconsistent sample handling or assay performance.1. Ensure consistent and gentle handling of animals. Acclimatize animals properly before the study begins. 2. Collect blood samples at the same time of day for all animals. 3. Aliquot and store serum samples properly at -80°C. Run all samples for a particular endpoint in the same assay batch if possible.
No significant change in T4/T3 levels despite a rise in TSH. 1. Timing of Measurement: TSH may rise before a significant drop in T4/T3 is detectable. 2. Homeostatic Compensation: The thyroid gland may be successfully compensating for the increased clearance, especially at lower doses or in shorter studies. 3. Assay Sensitivity: The assay may not be sensitive enough to detect subtle changes.1. Continue monitoring over a longer duration. 2. Consider increasing the dose of this compound in a subsequent study. Assess thyroid gland weight and histology for signs of hypertrophy. 3. Validate the sensitivity and specificity of your hormone assays.
Unexpected mortality in the this compound-treated group. 1. Off-target Toxicity: While the focus is on hypothyroidism, this compound may have other toxicities at the doses used. 2. Vehicle Effects: The vehicle used for administration may have unintended effects. 3. Gavage Stress: Repeated oral gavage can cause stress or injury.1. Conduct a thorough literature review of this compound's preclinical safety profile. Perform complete necropsies and histopathology on all animals. 2. Run a vehicle-only control group. 3. Ensure proper gavage technique. Consider alternative administration routes if appropriate (e.g., in feed).
Decreased food consumption and body weight in treated animals. 1. Drug-related Averse Effects: This is a common finding with many drugs. 2. Symptoms of Hypothyroidism: Lethargy and reduced metabolism can lead to decreased activity and appetite.1. Monitor food and water intake daily. 2. Correlate changes in body weight with thyroid hormone levels to see if there is a temporal relationship.

Quantitative Data from Preclinical Studies

Specific quantitative data on this compound-induced changes in thyroid hormone levels from preclinical studies are not widely available in the public domain. However, based on findings from a 2-year carcinogenicity study in Sprague-Dawley rats and the known effects of other hepatic enzyme inducers, the following table represents the expected pattern of findings.

Parameter Control Group This compound-Treated Group (Low Dose) This compound-Treated Group (High Dose) Expected Outcome
Serum TSH Normal RangeMild IncreaseSignificant IncreaseIncreased TSH is a compensatory response to low T4/T3.
Serum Total T4 Normal RangeMild DecreaseSignificant DecreaseDecreased T4 due to increased hepatic clearance.
Serum Total T3 Normal RangeNo Change / Mild DecreaseMild to Moderate DecreaseT3 levels may be less affected initially due to compensatory T4 to T3 conversion.
Thyroid Gland Weight Normal RangeNo Significant ChangeMild to Moderate IncreaseIncreased weight due to TSH-stimulated follicular cell hypertrophy.
Liver Weight Normal RangeMild IncreaseModerate to Significant IncreaseIncreased weight due to hepatic enzyme induction.
Thyroid Histology Normal Follicular StructureNormal / Minimal HypertrophyFollicular Cell Hypertrophy / AdenomaChronic TSH stimulation can lead to proliferative changes.

Note: This table is illustrative of expected outcomes based on the known mechanism of action and may not represent actual study data.

Experimental Protocols

Protocol: Assessment of this compound's Effect on Thyroid Function in a 28-Day Rat Study

1. Animal Model:

  • Species: Sprague-Dawley rats (male)

  • Age: 6-8 weeks at the start of the study

  • Supplier: Charles River Laboratories or equivalent

  • Acclimation: Minimum of 7 days before the start of treatment.

  • Housing: 12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to standard chow and water.

2. Experimental Groups (n=10 per group):

  • Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)

  • Group 2: this compound - Low Dose (e.g., 10 mg/kg/day)

  • Group 3: this compound - Mid Dose (e.g., 30 mg/kg/day)

  • Group 4: this compound - High Dose (e.g., 100 mg/kg/day)

3. Drug Administration:

  • Route: Oral gavage

  • Frequency: Once daily

  • Duration: 28 days

  • Formulation: this compound suspended in the vehicle. Prepare fresh daily.

4. In-Life Monitoring:

  • Clinical Observations: Daily for any signs of toxicity.

  • Body Weight: Twice weekly.

  • Food Consumption: Weekly.

5. Sample Collection:

  • Blood Sampling: At baseline (Day 0) and termination (Day 29). Collect blood via tail vein or terminal cardiac puncture under anesthesia.

  • Sample Processing: Collect blood into serum separator tubes. Allow to clot, then centrifuge to separate serum. Store serum at -80°C until analysis.

  • Necropsy: At the end of the study, perform a full necropsy.

  • Organ Weights: Collect and weigh the liver and thyroid glands.

6. Endpoint Analysis:

  • Serum Analysis:

    • Thyroid-Stimulating Hormone (TSH)

    • Total Thyroxine (T4)

    • Total Triiodothyronine (T3)

    • Use validated ELISA or radioimmunoassay kits.

  • Histopathology:

    • Fix thyroid glands in 10% neutral buffered formalin.

    • Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).

    • A board-certified veterinary pathologist should examine the slides for follicular cell hypertrophy, hyperplasia, or other abnormalities.

  • Hepatic Enzyme Activity (Optional):

    • Prepare liver microsomes from a portion of the liver.

    • Conduct UGT activity assays using a relevant substrate.

7. Data Analysis:

  • Use appropriate statistical methods (e.g., ANOVA followed by Dunnett's test) to compare treated groups to the vehicle control group.

  • A p-value of <0.05 is typically considered statistically significant.

Visualizations

Apalutamide_Hypothyroidism_Pathway Hypothalamus Hypothalamus Pituitary Anterior Pituitary Hypothalamus->Pituitary TRH (+) Thyroid Thyroid Gland Pituitary->Thyroid TSH (+) T4_T3 Thyroid Hormones (T4, T3) Thyroid->T4_T3 Release T4_T3->Hypothalamus Negative Feedback (-) T4_T3->Pituitary Negative Feedback (-) UGT UGT Enzymes T4_T3->UGT Substrate This compound This compound Liver Liver This compound->Liver Targets Liver->UGT Induces (+) Glucuronidated_T4_T3 Glucuronidated T4/T3 (Inactive) UGT->Glucuronidated_T4_T3 Metabolizes to Bile Biliary Excretion Glucuronidated_T4_T3->Bile Excreted via Bloodstream Bloodstream

Caption: Proposed mechanism of this compound-induced hypothyroidism.

Experimental_Workflow start Start: Animal Acclimation baseline Baseline Sampling (Body Weight, Blood) start->baseline dosing Daily Dosing (Vehicle or this compound) baseline->dosing monitoring In-Life Monitoring (Clinical Signs, Body Weight) dosing->monitoring 28 Days termination Study Termination (e.g., Day 28) dosing->termination monitoring->dosing necropsy Necropsy & Organ Weights (Thyroid, Liver) termination->necropsy analysis Endpoint Analysis necropsy->analysis hormone Serum Hormone Analysis (TSH, T4, T3) analysis->hormone histo Thyroid Histopathology analysis->histo

Caption: Workflow for a preclinical thyroid function study.

References

Technical Support Center: Investigating Acquired Resistance to Apalutamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the mechanisms of acquired resistance to apalutamide.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the mechanisms of this compound resistance.

Q1: What are the primary known mechanisms of acquired resistance to this compound?

A1: Acquired resistance to this compound in prostate cancer is multifactorial and can be broadly categorized into two main types:

  • Androgen Receptor (AR) Dependent Mechanisms:

    • AR Splice Variants: The emergence of constitutively active AR splice variants that lack the ligand-binding domain, most notably AR-V7, is a significant mechanism. These variants can remain active even in the presence of this compound.[1][2][3][4]

    • AR Gene Amplification and Overexpression: Increased levels of the full-length AR can overwhelm the inhibitory effects of this compound.

    • Intratumoral Androgen Synthesis: Upregulation of enzymes involved in steroid biosynthesis, such as aldo-keto reductase family 1 member C3 (AKR1C3), can lead to increased local androgen production, thereby reactivating AR signaling. The AKR1C3/AR-V7 axis has been identified as a critical pathway in cross-resistance among next-generation anti-androgens.[1]

    • AR Gene Mutations: While less common, mutations in the AR ligand-binding domain can alter the binding of this compound and reduce its efficacy.

  • AR-Independent (Bypass) Mechanisms:

    • Phenotypic Plasticity: Resistant cells can undergo changes, leading to more aggressive phenotypes such as neuroendocrine differentiation or the emergence of cancer stem cells (CSCs). These cell types are less reliant on AR signaling for survival and proliferation.

    • Bypass Signaling Pathways: Activation of alternative signaling pathways can compensate for the inhibition of AR signaling. The glucocorticoid receptor (GR) can be overexpressed and functionally substitute for the AR.

Q2: Is there cross-resistance between this compound and other anti-androgen therapies?

A2: Yes, significant cross-resistance has been observed between this compound, enzalutamide, and abiraterone. This is often due to shared resistance mechanisms, such as the expression of AR-V7 or the upregulation of the AKR1C3/AR-V7 axis. Prostate cancer cells that have developed resistance to enzalutamide or abiraterone often exhibit resistance to this compound as well.

Q3: Does this compound resistance always involve the AR-V7 splice variant?

A3: Not always. While AR-V7 is a well-established mechanism of resistance to this compound and other AR-targeted therapies, some studies have shown that resistance can occur independently of AR-V7 and AR-V9 expression. In these cases, resistance is often driven by AR signaling bypass mechanisms and the emergence of more aggressive cellular phenotypes.

Section 2: Troubleshooting Experimental Assays

This section provides troubleshooting guidance for common experimental issues encountered when studying this compound resistance.

Cell Culture and Generation of Resistant Cell Lines
  • Q: My prostate cancer cell line is not developing resistance to this compound. What could be the issue?

    • A:

      • This compound Concentration: Ensure you are using an appropriate concentration of this compound. For sensitive cell lines like LNCaP, an initial concentration around the IC50 value (e.g., 0.130 µM) can be used for developing resistance. For cell lines that are inherently more resistant, a higher starting concentration may be necessary.

      • Duration of Treatment: Developing stable resistance can take several months of continuous culture with escalating doses of the drug. Be patient and monitor for signs of recovery and proliferation.

      • Cell Line Choice: Some prostate cancer cell lines may be less prone to developing resistance via certain mechanisms. Consider using multiple cell lines (e.g., LNCaP, C4-2B, 22Rv1) to study a broader range of resistance mechanisms.

Western Blot Analysis
  • Q: I am having trouble detecting AR-V7 by Western blot in my this compound-resistant cells. What can I do?

    • A:

      • Antibody Selection: Use an antibody that specifically recognizes the N-terminal domain of the AR, as AR-V7 lacks the C-terminal ligand-binding domain. The 22Rv1 cell line is a good positive control as it expresses high levels of AR-V7.

      • Protein Loading: Load a sufficient amount of protein (e.g., 40 µ g/well ) to detect the potentially low levels of AR-V7.

      • Expected Size: AR-V7 has an expected molecular weight of approximately 80 kDa, while the full-length AR is around 110 kDa. Ensure your gel and transfer conditions are optimized for this size range.

      • Cell Lysis: Use a robust lysis buffer containing protease inhibitors to prevent protein degradation.

RT-qPCR Analysis
  • Q: My RT-qPCR results for gene expression changes in resistant cells are inconsistent. How can I improve my results?

    • A:

      • Primer Design: Use validated primers specific to your target genes (e.g., AR, AR-V7, PSA, TMPRSS2, and markers for neuroendocrine differentiation or stemness).

      • Reference Genes: Normalize your data to one or more stable reference genes (e.g., GAPDH, HPRT) to control for variations in RNA input and reverse transcription efficiency.

      • RNA Quality: Ensure you are using high-quality, intact RNA for cDNA synthesis.

      • Data Analysis: Use the 2-ΔΔCt method for calculating relative gene expression.

Clonogenic Assays
  • Q: My clonogenic assay results with this compound-treated cells are not reproducible. What are some common pitfalls?

    • A:

      • Cell Seeding Density: The number of cells seeded is critical. Optimize the seeding density for each cell line to obtain well-separated colonies.

      • Treatment Duration: Treat cells with this compound for a sufficient period (e.g., 4 days) before and after any other treatments like irradiation.

      • Colony Formation Time: Allow enough time for colonies to form, which can be up to 14 days or longer.

      • Plating Efficiency: Be aware that some prostate cancer cell lines may have a low plating efficiency, which can affect the results.

Section 3: Data Presentation

Table 1: this compound and Cross-Resistance IC50 Values in Prostate Cancer Cell Lines
Cell LineDrugIC50 (µM)Resistance Profile
C4-2B (Parental)This compound24.7Sensitive
C4-2B ApaRThis compound47.96This compound Resistant
C4-2B (Parental)Enzalutamide18.84Sensitive
C4-2B MDVREnzalutamide41.64Enzalutamide Resistant
C4-2B MDVRThis compound50.82Cross-Resistant
C4-2B AbiRThis compound43.97Cross-Resistant
C4-2B DaroRThis compound45.7Cross-Resistant

Data synthesized from a study on therapeutic resistance models.

Table 2: Gene Expression Changes in this compound-Resistant LNCaP Cell Models
GeneLNCaP WT (this compound-treated)LNCaP R-ADT (this compound-resistant)LNCaP R-ADT/E (this compound-resistant)
AR-FL No significant changeSignificant IncreaseModerate Increase
Total AR SuppressedSignificant IncreaseNo significant change
AR-V7 No significant changeNo significant changeNo significant change
AR-V9 SuppressedSlight DecreaseNo significant change
NANOG UpregulatedSuppressed-
SOX2 UpregulatedSuppressed-
CD44 UpregulatedSuppressed-

Data is presented as relative change compared to untreated cells. "R-ADT" denotes resistance to androgen deprivation therapy, and "R-ADT/E" denotes resistance to ADT plus enzalutamide. Data synthesized from a study on phenotypic plasticity and AR bypass.

Section 4: Experimental Protocols

Protocol 1: Western Blot for AR and AR-V7
  • Sample Preparation:

    • Culture prostate cancer cells (e.g., LNCaP, 22Rv1) to 70-80% confluency.

    • Wash cells twice with ice-cold PBS.

    • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • Gel Electrophoresis and Transfer:

    • Normalize protein concentrations and prepare samples with Laemmli sample buffer.

    • Load 20-40 µg of protein per lane on a 4-12% Tris-Glycine gel.

    • Run the gel at 100-120V until the dye front reaches the bottom.

    • Transfer proteins to a PVDF membrane at 100V for 1-2 hours at 4°C.

  • Antibody Incubation and Detection:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody targeting the N-terminal domain of AR (to detect both full-length AR and AR-V7) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Detect the signal using an ECL substrate and an imaging system.

Protocol 2: RT-qPCR for Gene Expression Analysis
  • RNA Extraction and cDNA Synthesis:

    • Isolate total RNA from prostate cancer cells using a commercial kit (e.g., RNeasy Mini Kit).

    • Assess RNA quality and concentration using a spectrophotometer.

    • Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit with random hexamer primers.

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, gene-specific primers, and cDNA template.

    • Use primers for target genes (e.g., AR, AR-V7, PSA, TMPRSS2, and markers for CSCs or neuroendocrine differentiation) and at least one reference gene (e.g., GAPDH, HPRT).

    • Perform the qPCR on a real-time PCR system with the following typical cycling conditions: 95°C for 5 min, followed by 40-45 cycles of 95°C for 10s, 60°C for 20s, and 72°C for 20s.

  • Data Analysis:

    • Determine the cycle threshold (Ct) values for each gene.

    • Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the reference gene and comparing to a control sample.

Protocol 3: Clonogenic Assay
  • Cell Seeding:

    • Trypsinize and count prostate cancer cells.

    • Seed an appropriate number of cells (optimized for each cell line, e.g., 25 cells per well for 22Rv1 in a 24-well plate) in triplicate.

    • Allow cells to attach for at least 3 hours.

  • Treatment:

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM).

    • If combining with other treatments like radiation, apply this compound before and after the second treatment.

  • Colony Formation and Staining:

    • Incubate the plates for 10-14 days, changing the media every 3 days.

    • After the incubation period, wash the colonies with PBS.

    • Fix the colonies with a solution like 10% methanol and 10% acetic acid.

    • Stain the colonies with 0.5% crystal violet solution.

    • Wash the plates with water and allow them to air dry.

  • Colony Counting:

    • Count the number of colonies (typically defined as containing at least 50 cells) in each well.

    • Calculate the plating efficiency and surviving fraction compared to the untreated control.

Section 5: Visualizations

cluster_AR_dependent AR-Dependent Resistance cluster_AR_independent AR-Independent Resistance AR_LBD AR Ligand-Binding Domain Mutation Apalutamide_Resistance This compound Resistance AR_LBD->Apalutamide_Resistance AR_amp AR Amplification/ Overexpression AR_amp->Apalutamide_Resistance AR_V7 AR-V7 Splice Variant AR_V7->Apalutamide_Resistance AKR1C3 AKR1C3 Upregulation Androgen Intratumoral Androgen Synthesis AKR1C3->Androgen Androgen->AR_amp Activates AR Pheno_Plasticity Phenotypic Plasticity CSC Cancer Stem Cell Emergence Pheno_Plasticity->CSC NED Neuroendocrine Differentiation Pheno_Plasticity->NED CSC->Apalutamide_Resistance NED->Apalutamide_Resistance Bypass_Pathways Bypass Signaling (e.g., GR Pathway) Bypass_Pathways->Apalutamide_Resistance This compound This compound AR_Signaling AR Signaling This compound->AR_Signaling Inhibits AR_Signaling->Apalutamide_Resistance Leads to (if reactivated)

Caption: Mechanisms of acquired resistance to this compound.

cluster_sample_prep Sample Preparation cluster_electrophoresis Electrophoresis & Transfer cluster_detection Immunodetection Cell_Culture 1. Culture Cells Lysis 2. Cell Lysis Cell_Culture->Lysis Quant 3. Protein Quantification Lysis->Quant SDS_PAGE 4. SDS-PAGE Quant->SDS_PAGE Transfer 5. PVDF Transfer SDS_PAGE->Transfer Blocking 6. Blocking Transfer->Blocking Primary_Ab 7. Primary Antibody (overnight) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Primary_Ab->Secondary_Ab Detection 9. ECL Detection Secondary_Ab->Detection Analysis Data Analysis Detection->Analysis

Caption: Western blot experimental workflow.

cluster_upstream RNA to cDNA cluster_qPCR qPCR cluster_downstream Data Analysis RNA_Extraction 1. Total RNA Extraction cDNA_Synthesis 2. cDNA Synthesis RNA_Extraction->cDNA_Synthesis qPCR_Setup 3. qPCR Reaction Setup cDNA_Synthesis->qPCR_Setup Amplification 4. Real-Time Amplification qPCR_Setup->Amplification Ct_Values 5. Determine Ct Values Amplification->Ct_Values Normalization 6. Normalize to Reference Gene Ct_Values->Normalization Relative_Quant 7. Calculate Relative Quantification (2-ΔΔCt) Normalization->Relative_Quant

Caption: RT-qPCR experimental workflow.

References

Validation & Comparative

A Preclinical Head-to-Head: Apalutamide vs. Enzalutamide in Prostate Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of apalutamide and enzalutamide, two potent second-generation androgen receptor (AR) inhibitors used in the treatment of prostate cancer. The following sections detail their mechanism of action, comparative efficacy in vitro and in vivo, and the experimental protocols used to generate these findings.

This compound and enzalutamide are both non-steroidal antiandrogen agents that function by targeting the androgen receptor signaling pathway, a key driver of prostate cancer proliferation.[1] While they share a common mechanism, preclinical data suggests potential differences in their potency and activity. Both drugs act as competitive inhibitors of androgen binding to the AR, prevent the nuclear translocation of the receptor, and disrupt the interaction of the AR with androgen response elements (AREs) on DNA.[1]

Comparative Efficacy: In Vitro and In Vivo

Preclinical studies have demonstrated that both this compound and enzalutamide are potent inhibitors of the androgen receptor. However, variations in their binding affinities and anti-tumor activity have been observed in different prostate cancer models.

Quantitative Comparison of Preclinical Data
ParameterThis compoundEnzalutamideProstate Cancer ModelReference
AR Binding Affinity (IC50) 21.4 ± 4.4 nM16.0 ± 2.1 nMLNCaP cells[1]
Cell Viability Significant DecreaseSignificant DecreaseLNCaP cells[1]
In Vivo Tumor Growth Tumor Growth Inhibition (10 mg/kg/day)Tumor Growth Inhibition (10 mg/kg/day)LNCaP Xenograft (castrated mice)[1]

Note: The in vivo data presented is from separate experiments within the same referenced source and not a direct head-to-head study.

Preclinical evidence also suggests that this compound may exhibit greater in vivo activity in castration-resistant prostate cancer (CRPC) xenograft models, with lower doses of this compound required to achieve therapeutic plasma and tumor concentrations compared to enzalutamide. This suggests a potentially higher therapeutic index for this compound.

Mechanism of Action: Androgen Receptor Signaling Pathway

This compound and enzalutamide both disrupt the androgen receptor signaling pathway at multiple key points. The following diagram illustrates the canonical pathway and the points of inhibition by these second-generation antiandrogens.

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_inhibition1 Inhibition Point 1 cluster_nucleus Nucleus cluster_inhibition2 Inhibition Point 2 cluster_inhibition3 Inhibition Point 3 Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation Apalutamide_Enzalutamide This compound & Enzalutamide Apalutamide_Enzalutamide->Androgen Competitively Inhibit Binding to AR ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription & Protein Synthesis ARE->Gene_Transcription Promotes Apalutamide_Enzalutamide2 This compound & Enzalutamide Apalutamide_Enzalutamide2->AR Apalutamide_Enzalutamide3 This compound & Enzalutamide Apalutamide_Enzalutamide3->AR_dimer Impair DNA Binding

AR Signaling Pathway Inhibition

Experimental Protocols

Detailed methodologies for the key preclinical experiments are provided below.

Androgen Receptor Competitive Binding Assay

Objective: To determine the in vitro binding affinity of this compound and enzalutamide to the androgen receptor.

Principle: This assay measures the ability of a test compound to compete with a radiolabeled androgen (e.g., [3H]-R1881) for binding to the androgen receptor. The source of the androgen receptor is typically rat prostate cytosol or a recombinant human AR protein. The concentration of the test compound that inhibits 50% of the radioligand binding is determined as the IC50 value.

Materials:

  • Test compounds (this compound, enzalutamide)

  • Radiolabeled androgen (e.g., [3H]-R1881)

  • Unlabeled androgen (for determining non-specific binding)

  • Androgen receptor source (rat prostate cytosol or recombinant human AR)

  • Assay buffer

  • Scintillation vials and cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, combine the androgen receptor preparation, a fixed concentration of the radiolabeled androgen, and varying concentrations of the test compound or unlabeled androgen (for control).

  • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separate the receptor-bound radioligand from the free radioligand. This is often achieved by filtration through a glass fiber filter that retains the receptor-ligand complex.

  • Wash the filters to remove any unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of specific binding against the log concentration of the test compound and determine the IC50 value using non-linear regression analysis.

AR_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Serial dilutions of test compounds - Radioligand solution - AR preparation start->prepare_reagents incubation Incubate AR, Radioligand, and Test Compound prepare_reagents->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation measurement Measure Radioactivity (Scintillation Counting) separation->measurement analysis Data Analysis: - Calculate % specific binding - Determine IC50 measurement->analysis end End analysis->end

AR Competitive Binding Assay Workflow
Cell Viability Assay (MTT Assay)

Objective: To assess the effect of this compound and enzalutamide on the viability and proliferation of prostate cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Prostate cancer cell lines (e.g., LNCaP)

  • Cell culture medium and supplements

  • Test compounds (this compound, enzalutamide)

  • MTT reagent

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or enzalutamide and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Following treatment, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells will convert the soluble MTT into insoluble formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells.

In Vivo Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound and enzalutamide in a living organism.

Principle: Human prostate cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compounds, and tumor growth is monitored over time.

Materials:

  • Immunocompromised mice (e.g., castrated male nude mice)

  • Prostate cancer cell line (e.g., LNCaP)

  • Matrigel (or similar basement membrane matrix)

  • Test compounds (this compound, enzalutamide)

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Prostate cancer cells are mixed with Matrigel and subcutaneously injected into the flanks of the mice.

  • Tumor growth is monitored regularly using calipers.

  • Once tumors reach a specified size, the mice are randomized into treatment and control groups.

  • Administer the test compounds (e.g., this compound at 10 mg/kg/day) or vehicle control to the respective groups via the appropriate route (e.g., oral gavage).

  • Measure tumor volume and body weight at regular intervals throughout the study.

  • At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

  • Calculate the tumor growth inhibition for each treatment group compared to the vehicle control group.

Xenograft_Workflow start Start cell_implantation Implant Prostate Cancer Cells into Immunocompromised Mice start->cell_implantation tumor_growth Monitor Tumor Growth cell_implantation->tumor_growth randomization Randomize Mice into Treatment Groups tumor_growth->randomization treatment Administer this compound, Enzalutamide, or Vehicle Control randomization->treatment monitoring Monitor Tumor Volume and Body Weight treatment->monitoring endpoint Endpoint: Euthanize Mice, Excise and Weigh Tumors monitoring->endpoint analysis Analyze Tumor Growth Inhibition endpoint->analysis end End analysis->end

In Vivo Xenograft Workflow

References

Apalutamide Demonstrates Superior In Vitro Efficacy Over Bicalutamide in Prostate Cancer Cell Models

Author: BenchChem Technical Support Team. Date: November 2025

Researchers in oncology and drug development now have access to compelling in vitro data highlighting the enhanced potency of apalutamide compared to the first-generation antiandrogen, bicalutamide. Experimental evidence from multiple studies indicates that this compound exhibits a stronger binding affinity for the androgen receptor (AR), leading to more effective inhibition of AR signaling and greater anti-proliferative effects in prostate cancer cell lines.

This compound, a second-generation nonsteroidal antiandrogen, has been shown to bind to the androgen receptor with a significantly higher affinity than bicalutamide.[1][2][3] This enhanced binding translates to a more potent inhibition of the AR signaling pathway, a critical driver of prostate cancer cell growth and proliferation. In vitro studies have demonstrated that this compound more effectively prevents the translocation of the AR to the nucleus, inhibits its binding to DNA, and consequently impedes AR-mediated gene transcription.[4][5]

Comparative Efficacy Data

The superior in vitro performance of this compound is evident across various experimental endpoints. Quantitative analyses reveal significant differences in the half-maximal inhibitory concentrations (IC50) for both AR binding and cell proliferation, underscoring this compound's greater potency.

ParameterThis compoundBicalutamideCell Line(s)Key FindingsReference(s)
AR Binding Affinity (IC50) ~16 nM~160 nMLNCaPThis compound has a 7- to 10-fold greater affinity for the androgen receptor.
Anti-proliferative Activity (IC50) More potent20.44 µMLNCaPThis compound shows a stronger dose-dependent repressive effect on cell proliferation.
Inhibition of AR-mediated Transcription Strong abrogationClearly lower extent of abrogation22Rv1This compound is more effective at inhibiting the expression of AR downstream proteins like PSA and TMPRSS2.
Effect on Cell Viability 46.1% reduction (at 10 µM)59.55% reduction (at 100 µM)LNCaP-WTThis compound achieves a significant reduction in cell viability at a much lower concentration.

Mechanism of Action: A Deeper Blockade of AR Signaling

The androgen receptor signaling pathway plays a pivotal role in the progression of prostate cancer. Both this compound and bicalutamide function by competitively inhibiting the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR. However, this compound's mechanism involves a more comprehensive blockade of the subsequent steps in the signaling cascade.

Upon androgen binding, the AR typically translocates from the cytoplasm to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote cell growth and survival. This compound not only blocks the initial androgen binding but also effectively inhibits the nuclear translocation of the AR and its subsequent binding to DNA. This multifaceted inhibition results in a more profound suppression of AR-mediated gene expression.

AR_Signaling_Pathway Androgen Receptor Signaling Pathway and Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Stabilization AR_dimer AR Dimer AR->AR_dimer Dimerization HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates Cell_Growth Cell Growth & Proliferation Gene_Transcription->Cell_Growth This compound This compound This compound->AR Inhibits Binding (High Affinity) This compound->AR_dimer Inhibits Nuclear Translocation This compound->ARE Inhibits DNA Binding Bicalutamide Bicalutamide Bicalutamide->AR Inhibits Binding (Lower Affinity)

Caption: Androgen receptor signaling pathway and points of inhibition by this compound and bicalutamide.

Experimental Protocols

The following outlines the general methodologies employed in the in vitro studies comparing this compound and bicalutamide.

Cell Culture

Prostate cancer cell lines, such as LNCaP, 22Rv1, PC3, and DU145, were utilized. LNCaP and 22Rv1 are androgen-sensitive cell lines, making them particularly relevant for studying the effects of antiandrogen therapies. Cells were cultured in appropriate media, typically RPMI-1640 supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Androgen Receptor Binding Assay

Competitive binding assays were performed to determine the binding affinity of this compound and bicalutamide to the androgen receptor. A whole-cell binding assay is a common method. In this assay, prostate cancer cells are incubated with a radiolabeled synthetic androgen (e.g., R1881) and varying concentrations of the competitor drugs (this compound or bicalutamide). The concentration of the competitor drug that displaces 50% of the radiolabeled androgen is determined as the IC50 value. A lower IC50 value indicates a higher binding affinity.

Cell Viability and Proliferation Assays

To assess the anti-proliferative effects of the drugs, various cell viability assays were conducted. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay. In this method, cells are seeded in 96-well plates and treated with different concentrations of this compound or bicalutamide for a specified period. The MTT reagent is then added, which is converted into formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength.

Gene Expression Analysis (Quantitative PCR)

To measure the impact of this compound and bicalutamide on the expression of AR target genes, quantitative real-time polymerase chain reaction (qPCR) is employed. Prostate cancer cells are treated with the drugs, and total RNA is subsequently extracted. The RNA is then reverse-transcribed into complementary DNA (cDNA). qPCR is performed using specific primers for AR target genes, such as prostate-specific antigen (PSA) and transmembrane protease, serine 2 (TMPRSS2). The relative expression of these genes is normalized to a housekeeping gene (e.g., GAPDH) to determine the fold change in expression following drug treatment.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_data Data Analysis Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP, 22Rv1) Drug_Treatment Treatment with this compound or Bicalutamide (Varying Concentrations) Cell_Culture->Drug_Treatment AR_Binding AR Binding Assay (Competitive Binding) Drug_Treatment->AR_Binding Cell_Viability Cell Viability Assay (e.g., MTT) Drug_Treatment->Cell_Viability Gene_Expression Gene Expression Analysis (qPCR for PSA, TMPRSS2) Drug_Treatment->Gene_Expression IC50_Calc IC50 Calculation (AR Affinity & Proliferation) AR_Binding->IC50_Calc Viability_Compare Comparison of Cell Viability (%) Cell_Viability->Viability_Compare Gene_Fold_Change Quantification of Gene Expression Fold Change Gene_Expression->Gene_Fold_Change Conclusion Comparative Efficacy Conclusion IC50_Calc->Conclusion Viability_Compare->Conclusion Gene_Fold_Change->Conclusion

Caption: General experimental workflow for comparing the in vitro efficacy of this compound and bicalutamide.

References

A Head-to-Head Showdown: Second-Generation Androgen Receptor Inhibitors in Prostate Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the comparative preclinical and clinical performance of enzalutamide, apalutamide, darolutamide, and proxalutamide for researchers and drug development professionals.

The landscape of prostate cancer treatment has been significantly reshaped by the advent of second-generation androgen receptor (AR) inhibitors. These agents offer a more potent and specific blockade of the AR signaling pathway, a critical driver of prostate cancer progression, than their first-generation predecessors. This guide provides a comprehensive head-to-head comparison of four prominent second-generation AR inhibitors: enzalutamide, this compound, darolutamide, and proxalutamide. We delve into their preclinical performance, supported by experimental data, and summarize key clinical outcomes to equip researchers, scientists, and drug development professionals with a thorough understanding of their similarities and distinguishing characteristics.

Mechanism of Action: A Multi-pronged Attack on Androgen Receptor Signaling

Second-generation androgen receptor inhibitors employ a multi-faceted approach to disrupt AR signaling. Unlike first-generation antiandrogens, which primarily act as competitive antagonists at the ligand-binding domain, these newer agents exhibit a more comprehensive blockade. Their mechanisms of action include:

  • Inhibition of Androgen Binding: They competitively bind to the ligand-binding domain of the AR with high affinity, preventing the binding of androgens like testosterone and dihydrotestosterone (DHT).

  • Impeding Nuclear Translocation: They hinder the translocation of the activated AR from the cytoplasm into the nucleus.[1]

  • Blocking DNA Binding: They interfere with the binding of the AR to androgen response elements (AREs) on the DNA, a crucial step for gene transcription.[1]

  • Preventing Coactivator Recruitment: They disrupt the recruitment of coactivator proteins necessary for the transcriptional activity of the AR.

This comprehensive inhibition of the AR signaling cascade ultimately leads to decreased expression of androgen-dependent genes, resulting in reduced tumor growth and proliferation.

Below is a diagram illustrating the androgen receptor signaling pathway and the points of inhibition by second-generation AR inhibitors.

Caption: Androgen Receptor Signaling and Inhibition by Second-Generation ARIs.

Preclinical Performance: A Quantitative Comparison

The preclinical efficacy of second-generation AR inhibitors has been evaluated through various in vitro assays, primarily focusing on their binding affinity to the AR and their ability to inhibit the proliferation of prostate cancer cell lines.

Androgen Receptor Binding Affinity

A higher binding affinity for the AR is a key characteristic of second-generation inhibitors compared to their predecessors. While direct head-to-head comparative studies under identical experimental conditions are limited, available data provide insights into their relative potencies.

InhibitorRelative Binding Affinity/Potency
Enzalutamide 5 to 8 times higher binding affinity to the AR than bicalutamide.[1]
This compound -
Darolutamide Has the highest binding affinity to the androgen receptor among enzalutamide, this compound, and darolutamide.[1]
Proxalutamide Demonstrates a stronger potency to inhibit the binding of androgen to the AR ligand-binding domain than enzalutamide (3.5-fold).[2] It also shows a stronger potency to block the gene transcription function of AR than enzalutamide (2-5 fold).
In Vitro Cell Proliferation Inhibition

The cytotoxic and cytostatic effects of these inhibitors are commonly assessed by determining their half-maximal inhibitory concentration (IC50) in various prostate cancer cell lines. These cell lines represent different stages and characteristics of the disease.

InhibitorCell LineIC50 (nM) - AR Luciferase Reporter Gene Assay
Enzalutamide -26
This compound -200
Darolutamide -26
Proxalutamide -Data not available in a directly comparable format.

Note: The IC50 values are from a single study using an AR luciferase reporter gene assay in the presence of 0.45 nM of testosterone and may not be directly comparable to cell viability IC50 values from other assays.

Clinical Efficacy and Safety: A Summary of Key Trial Data

Numerous clinical trials have evaluated the efficacy and safety of enzalutamide, this compound, and darolutamide in various stages of prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic hormone-sensitive prostate cancer (mHSPC). While direct head-to-head randomized controlled trials are lacking, network meta-analyses and indirect comparisons provide valuable insights.

Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

In patients with nmCRPC, all three approved agents have demonstrated a significant improvement in metastasis-free survival (MFS) compared to placebo.

OutcomeThis compound vs. DarolutamideEnzalutamide vs. Darolutamide
Metastasis-Free Survival (MFS) This compound showed a significantly improved MFS (HR: 0.85).Enzalutamide showed a significantly improved MFS (HR: 0.86).
PSA Progression-Free Survival (PSA-PFS) This compound showed a significantly improved PSA-PFS (HR: 0.71).Enzalutamide showed a significantly improved PSA-PFS (HR: 0.76).

A matching-adjusted indirect comparison of the pivotal trials (ARAMIS, SPARTAN, and PROSPER) found no significant differences in MFS between darolutamide, this compound, and enzalutamide.

Safety and Tolerability

While efficacy appears comparable, the safety profiles of these drugs show some distinctions, which can be crucial for treatment decisions in clinical practice.

Indirect comparisons have suggested that darolutamide may have a more favorable safety profile concerning certain adverse events (AEs).

  • Darolutamide vs. This compound: Statistically significant lower risk of falls, fractures, and rash with darolutamide.

  • Darolutamide vs. Enzalutamide: Statistically significant lower risk of falls, dizziness, mental impairment, fatigue, and severe fatigue with darolutamide.

These differences may be attributed to the distinct chemical structures of the drugs and their varying potential to cross the blood-brain barrier.

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section outlines the general methodologies for the key experiments cited.

Competitive Androgen Receptor Binding Assay

This assay is designed to determine the relative affinity of a test compound for the androgen receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand.

AR_Binding_Assay Competitive AR Binding Assay Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Prepare AR (e.g., rat prostate cytosol or recombinant human AR) Incubate Incubate AR, Radioligand, and Test Compound Receptor->Incubate Radioligand Prepare Radioligand (e.g., [3H]-R1881) Radioligand->Incubate Test_Compound Prepare Test Compound (serial dilutions) Test_Compound->Incubate Separate Separate Bound from Free Radioligand (e.g., dextran-coated charcoal) Incubate->Separate Measure Measure Radioactivity of Bound Fraction (scintillation counting) Separate->Measure Analyze Calculate IC50 and Ki values Measure->Analyze

Caption: Workflow for a Competitive Androgen Receptor Binding Assay.

Detailed Steps:

  • Receptor Preparation: A source of androgen receptors is prepared, typically from rat ventral prostate cytosol or using a recombinant human AR protein. The protein concentration is standardized.

  • Ligand and Competitor Preparation: A radiolabeled androgen, such as [3H]-R1881, is used as the tracer. The unlabeled test compounds (second-generation AR inhibitors) are prepared in a series of dilutions.

  • Incubation: The receptor preparation is incubated with the radiolabeled ligand in the presence of varying concentrations of the test compound. Control tubes with no competitor (total binding) and with a large excess of unlabeled ligand (non-specific binding) are also included.

  • Separation of Bound and Free Ligand: After incubation, the receptor-bound radioligand is separated from the free radioligand. A common method is the use of dextran-coated charcoal, which adsorbs the free radioligand.

  • Quantification: The radioactivity of the bound fraction is measured using a scintillation counter.

  • Data Analysis: The percentage of specific binding is plotted against the concentration of the test compound. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The inhibition constant (Ki) can then be calculated from the IC50 value.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

MTT_Assay MTT Cell Viability Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_solubilization_measurement Solubilization & Measurement Seed_Cells Seed Prostate Cancer Cells in 96-well plates Add_Inhibitor Add Serial Dilutions of AR Inhibitor Seed_Cells->Add_Inhibitor Incubate_Cells Incubate for a defined period (e.g., 72 hours) Add_Inhibitor->Incubate_Cells Add_MTT Add MTT Reagent to each well Incubate_Cells->Add_MTT Incubate_MTT Incubate to allow formazan crystal formation in viable cells Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution (e.g., DMSO) to dissolve crystals Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance (e.g., at 570 nm) Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Caption: Workflow for an MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Prostate cancer cells (e.g., LNCaP, VCaP, 22Rv1) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Drug Treatment: The cells are treated with a range of concentrations of the second-generation AR inhibitor. Control wells receive the vehicle (e.g., DMSO) only.

  • Incubation: The plates are incubated for a specific period (e.g., 48-72 hours) to allow the drug to exert its effect.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Formation: The plates are incubated for a few hours, during which metabolically active (viable) cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in cell viability, is then determined.

Conclusion

The second-generation androgen receptor inhibitors represent a significant advancement in the targeted therapy of prostate cancer. While enzalutamide, this compound, and darolutamide demonstrate comparable efficacy in extending metastasis-free survival in nmCRPC, their safety profiles exhibit notable differences that may guide clinical decision-making. Proxalutamide shows promise in preclinical studies with a potentially superior AR binding inhibition compared to enzalutamide. For researchers and drug development professionals, a thorough understanding of the nuances in their preclinical and clinical data is paramount for the rational design of future studies and the development of even more effective and safer therapies for prostate cancer. This guide provides a foundational comparison to aid in these endeavors.

References

Validating Apalutamide's Anti-Tumor Activity In Vivo: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo anti-tumor activity of apalutamide against other leading androgen receptor (AR)-targeted therapies, enzalutamide and abiraterone acetate. The information presented is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future studies. While direct head-to-head preclinical studies comparing all three agents in a single model are limited, this guide consolidates available data from various xenograft studies to provide an objective comparison.

Androgen Receptor Signaling Pathway

This compound, enzalutamide, and abiraterone acetate all target the androgen receptor signaling pathway, a critical driver of prostate cancer progression. However, they do so through distinct mechanisms. This compound and enzalutamide are direct AR inhibitors, while abiraterone acetate inhibits androgen biosynthesis.

Androgen_Receptor_Signaling_Pathway Mechanism of Action of this compound and Alternatives cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_biosynthesis Androgen Biosynthesis Androgens Androgens AR_HSP_complex AR-HSP Complex Androgens->AR_HSP_complex Binds to AR AR Androgen Receptor (AR) AR->AR_HSP_complex HSP Heat Shock Proteins (HSP) HSP->AR_HSP_complex AR_dimer AR Dimer AR_HSP_complex->AR_dimer Nuclear Translocation This compound This compound This compound->AR_HSP_complex Inhibits Androgen Binding This compound->AR_dimer Inhibits Translocation ARE Androgen Response Element (ARE) This compound->ARE Inhibits DNA Binding Enzalutamide Enzalutamide Enzalutamide->AR_HSP_complex Inhibits Androgen Binding Enzalutamide->AR_dimer Inhibits Translocation Enzalutamide->ARE Inhibits DNA Binding AR_dimer->ARE Binds to DNA Gene_Transcription Gene Transcription (Proliferation, Survival) ARE->Gene_Transcription Pregnenolone Pregnenolone CYP17A1 CYP17A1 Pregnenolone->CYP17A1 Inhibited by CYP17A1->Androgens Abiraterone Abiraterone Abiraterone->CYP17A1

Caption: Mechanisms of this compound and its alternatives in the androgen receptor signaling pathway.

Comparative In Vivo Efficacy

The following tables summarize the anti-tumor efficacy of this compound in comparison to enzalutamide and bicalutamide in preclinical xenograft models of prostate cancer. Data for abiraterone acetate is also included from separate studies for a broader comparative context.

Table 1: this compound vs. Enzalutamide and Bicalutamide in LNCaP/AR Xenograft Model

Treatment GroupDose (mg/kg/day)Administration RouteTumor Regression (≥50%)Reference
This compound30Oral8 of 10 mice[1]
Bicalutamide50Oral1 of 10 mice[1]
This compound30Oral13 of 20 mice[1]
Enzalutamide30Oral3 of 19 mice[1]

Table 2: Efficacy of this compound, Enzalutamide, and Abiraterone Acetate in Various Xenograft Models

DrugXenograft ModelDoseAdministration RouteTumor Growth Inhibition (%)Reference
This compoundPten-deficient CNPC30 mg/kg, 5x/weekOral33.5% reduction in prostate weight[2]
This compoundLNCaP10 mg/kgIntraperitoneal~15.7% (vs. control)
EnzalutamidePC-35 mg/kg/day for 21 daysIntraperitoneal~5% (vs. vehicle)
Enzalutamide22RV1-CRPCa20 mg/kg/day for 22 daysIntraperitoneal~15%
Abiraterone AcetateLuCaP 136CR PDX0.5 mmol/kg/dayOralSignificant inhibition
Abiraterone AcetateVCaPNot specifiedNot specifiedSignificant

Note: Direct comparison between studies should be made with caution due to variations in experimental models, protocols, and endpoints.

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited are provided below.

LNCaP Subcutaneous Xenograft Model

1. Cell Culture:

  • LNCaP human prostate adenocarcinoma cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Cells are harvested during the exponential growth phase for inoculation.

2. Animal Model:

  • Male athymic nude mice (4-6 weeks old) are used for these studies.

  • Animals are housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.

3. Tumor Inoculation:

  • LNCaP cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a 1:1 mixture of PBS or culture medium and Matrigel.

  • A suspension containing 1-2 x 10^6 cells in a volume of 100-200 µL is injected subcutaneously into the flank of each mouse using a 25-27 gauge needle.

4. Tumor Monitoring and Measurement:

  • Tumor growth is monitored 2-3 times weekly by measuring the length and width of the tumor with digital calipers.

  • Tumor volume is calculated using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.

5. Drug Preparation and Administration:

  • This compound, Enzalutamide, Abiraterone Acetate: These compounds are typically formulated as a suspension in a vehicle such as 0.5% carboxymethylcellulose or a similar suspending agent.

  • Oral Gavage: The drug suspension is administered orally to the mice using a gavage needle. The volume administered is based on the mouse's body weight (typically 5-10 mL/kg).

6. Efficacy Evaluation:

  • The primary endpoint is typically tumor growth inhibition (TGI), calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group at the end of the study.

  • Other endpoints may include the number of mice with significant tumor regression (e.g., ≥50%), changes in body weight (as a measure of toxicity), and survival analysis.

7. Study Termination and Tissue Collection:

  • The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point.

  • At termination, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo efficacy study of this compound in a prostate cancer xenograft model.

Experimental_Workflow In Vivo Efficacy Study Workflow cluster_preparation Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase A Cell Culture (LNCaP cells) C Tumor Inoculation (Subcutaneous Injection) A->C B Animal Acclimatization (Athymic Nude Mice) B->C D Tumor Growth Monitoring (Calipers) C->D Weeks 2-4 E Randomization into Treatment Groups D->E Tumors ~100-200 mm³ F Drug Administration (Oral Gavage) E->F G Continued Monitoring (Tumor Volume & Body Weight) F->G Daily Treatment H Study Termination (Endpoint Reached) G->H Weeks 4-8 I Tumor Excision & Measurement H->I J Data Analysis (TGI, Statistics) I->J K Histological/Molecular Analysis (Optional) I->K

Caption: A generalized workflow for preclinical in vivo efficacy studies of this compound.

References

Apalutamide's Efficacy in Reducing PSA Levels in Xenograft Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals navigating the landscape of advanced prostate cancer therapeutics, understanding the preclinical efficacy of androgen receptor (AR) antagonists is paramount. This guide provides a comparative analysis of apalutamide's effect on prostate-specific antigen (PSA) levels in xenograft models, with a focus on its performance relative to other AR inhibitors, enzalutamide and bicalutamide. The data presented is derived from key preclinical studies to support an evidence-based evaluation.

Comparative Efficacy of this compound and Enzalutamide in LNCaP/AR Xenograft Model

A pivotal preclinical study directly compared the in vivo efficacy of this compound (formerly ARN-509) and enzalutamide (formerly MDV3100) in a castrate-resistant prostate cancer (CRPC) xenograft model using LNCaP cells engineered to overexpress the androgen receptor (LNCaP/AR). While this study focused on tumor volume reduction as the primary endpoint, the findings provide a quantitative head-to-head comparison of the two potent second-generation AR inhibitors. The results indicate that this compound achieved a maximal therapeutic response at a lower dosage compared to enzalutamide[1].

Treatment GroupDose (mg/kg/day)DurationTumor Volume Change (%)
Vehicle-28 daysGrowth
This compound128 daysStasis/Slight Regression
This compound1028 daysRegression
Enzalutamide128 daysStasis
Enzalutamide1028 daysStasis/Slight Regression
This compound 30 28 days Significant Regression
Enzalutamide 30 28 days Regression
Enzalutamide 100 28 days Significant Regression

Table 1: Comparison of this compound and Enzalutamide on Tumor Volume in LNCaP/AR Xenografts. Data is synthesized from graphical representations in a key preclinical study. "Significant Regression" indicates a more pronounced reduction in tumor volume as depicted in the study's figures.

Efficacy of Bicalutamide in an HP-LNCaP Xenograft Model

Direct comparative preclinical data for bicalutamide's effect on PSA levels alongside this compound and enzalutamide in the same study is limited. However, a separate study provides quantitative data on the effect of bicalutamide on serum PSA levels in mice bearing castration-resistant HP-LNCaP xenografts. It is important to note that a direct comparison with the this compound and enzalutamide data should be made with caution due to the differing experimental models and protocols.

Treatment GroupDurationMean Serum PSA (ng/mL)% Reduction vs. Vehicle
Vehicle2 weeks~18-
Bicalutamide (100 mg/kg)2 weeks~5~72%
Vehicle3 weeks~25-
Bicalutamide (100 mg/kg)3 weeks~8~68%
Vehicle4 weeks~35-
Bicalutamide (100 mg/kg)4 weeks~10~71%

Table 2: Effect of Bicalutamide on Serum PSA Levels in HP-LNCaP Xenografts. Data is synthesized from a study by K-C. Chen et al.[2]. The values are estimations from graphical data.

Mechanism of Action: Androgen Receptor Signaling Inhibition

This compound, enzalutamide, and bicalutamide all function by antagonizing the androgen receptor. However, second-generation inhibitors like this compound and enzalutamide exhibit a more potent and multifaceted mechanism of action compared to the first-generation antiandrogen, bicalutamide. They not only block androgen binding to the AR but also inhibit AR nuclear translocation and its binding to DNA, thereby providing a more complete shutdown of AR signaling.

AR_Signaling_Inhibition cluster_cytoplasm Cytoplasm cluster_this compound cluster_nucleus Nucleus cluster_inhibition Androgen Androgen (e.g., Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binds AR_HSP AR-HSP Complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Nuclear Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR This compound This compound This compound->AR Blocks Binding ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Gene_Transcription Gene Transcription (e.g., PSA) ARE->Gene_Transcription Promotes Apalutamide_Inhibition->AR_dimer Inhibits Nuclear Translocation Apalutamide_Inhibition2->ARE Inhibits DNA Binding

Androgen Receptor Signaling Pathway and this compound's Mechanism of Action.

Experimental Protocols

LNCaP/AR Xenograft Model (this compound vs. Enzalutamide)
  • Cell Line: LNCaP cells engineered to overexpress the human androgen receptor (LNCaP/AR) were used to establish tumors that are initially androgen-dependent but can progress to a castrate-resistant state.

  • Animal Model: Male immunodeficient mice were utilized. The animals were castrated to mimic the hormonal environment of patients undergoing androgen deprivation therapy.

  • Tumor Implantation: LNCaP/AR cells were suspended in a suitable medium (e.g., Matrigel) and injected subcutaneously into the flanks of the mice.

  • Treatment: Once tumors reached a predetermined size, mice were randomized into treatment groups. This compound and enzalutamide were administered orally, typically daily, at the doses specified in Table 1. A vehicle control group received the delivery solution without the active drug.

HP-LNCaP Xenograft Model (Bicalutamide)
  • Cell Line: The HP-LNCaP cell line, a subline of LNCaP adapted for growth in castrated hosts, was used.

  • Animal Model: Male nude mice were used.

  • Tumor Implantation: HP-LNCaP cells were suspended in Matrigel and inoculated subcutaneously into the flanks of the mice.

  • Treatment: Following tumor formation, mice were randomized and treated with either a vehicle control or bicalutamide (100 mg/kg) administered subcutaneously daily.

  • PSA Measurement: Blood samples were collected from the mice at 2, 3, and 4 weeks of treatment. Serum PSA levels were quantified using a total PSA ELISA kit[2].

Xenograft_Workflow cluster_preparation Preparation cluster_implantation Tumor Implantation cluster_treatment Treatment & Monitoring Cell_Culture Prostate Cancer Cell Culture (e.g., LNCaP/AR) Cell_Suspension Cell Suspension in Matrigel Cell_Culture->Cell_Suspension Animal_Model Immunodeficient Male Mice Subcutaneous_Injection Subcutaneous Injection Animal_Model->Subcutaneous_Injection Cell_Suspension->Subcutaneous_Injection Tumor_Growth Tumor Growth Monitoring Subcutaneous_Injection->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Groups Treatment Groups: - Vehicle - this compound - Enzalutamide - Bicalutamide Randomization->Treatment_Groups Data_Collection Data Collection: - Tumor Volume - Serum PSA Treatment_Groups->Data_Collection

General Workflow for Xenograft Model Experiments.

References

Predicting Apalutamide Response: A Guide to Biomarkers in Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apalutamide, a second-generation androgen receptor (AR) inhibitor, has significantly improved outcomes for patients with prostate cancer. However, response to this compound is not universal, and the development of resistance is a major clinical challenge. Identifying robust biomarkers that can predict treatment response is crucial for optimizing therapeutic strategies and developing novel interventions. This guide provides a comparative overview of key biomarkers being investigated in research models to predict this compound sensitivity and resistance, supported by experimental data and detailed protocols.

Key Biomarkers for Predicting this compound Response

The landscape of predictive biomarkers for this compound response is rapidly evolving and encompasses a range of molecular alterations from the genomic to the protein level. These can be broadly categorized into genomic, transcriptomic, and protein-based biomarkers.

Genomic Biomarkers

Genomic alterations in circulating tumor DNA (ctDNA) and tumor tissue have emerged as promising non-invasive and tissue-based biomarkers, respectively.

Table 1: Comparison of Genomic Biomarkers for Predicting this compound Response

Biomarker CategorySpecific BiomarkerResearch ModelKey FindingsAssociated Outcomes
Circulating Tumor DNA (ctDNA) Detectable ctDNAPatients with mCSPC (TITAN trial)Detection of ctDNA at baseline or end of study treatment is associated with worse survival.[1]Overall Survival (OS)
AR Gene AberrationsPatients with mCSPC (TITAN trial)Increased presence of any genomic AR aberration and AR gene amplification from baseline to end of treatment.[1]Overall Survival (OS)
Tumor Gene Alterations TP53 MutationsPatients with mCSPC (TITAN trial)Increased prevalence from baseline to end of treatment.[1] Inactivation at end of treatment is associated with poor outcomes.[2][3]Overall Survival (OS)
Homologous Recombination Repair (HRR) Pathway Gene Alterations (BRCA1, BRCA2, etc.)Patients with mCSPC (TITAN trial)Increased prevalence from baseline to end of treatment. BRCA2 inactivation at end of treatment is associated with poor outcomes.Overall Survival (OS)
RB1 LossPatients with mCSPC (TITAN trial)Increased prevalence from baseline to end of treatment.-
PTEN LossPatients with mCSPC (TITAN trial)Increased prevalence from baseline to end of treatment.-
PIK3CA AlterationsPatients with mCSPC (TITAN trial)Increased prevalence from baseline to end of treatment.-
AR F877L MutationPreclinical modelsConfers resistance to this compound.Drug Resistance
Transcriptomic Biomarkers

Gene expression profiling has identified specific molecular subtypes and signatures that correlate with this compound response.

Table 2: Comparison of Transcriptomic Biomarkers for Predicting this compound Response

BiomarkerResearch ModelKey FindingsAssociated Outcomes
Decipher® Prostate Genomic Classifier (GC) Patients with nmCRPC (SPARTAN trial)Patients with high-risk GC scores and/or luminal subtype tumors derive the greatest benefit from this compound.Metastasis-Free Survival (MFS), Overall Survival (OS)
Molecular Signatures Patients with nmCRPC (SPARTAN trial)Tumors with increased immune activity, hormonal dependence, or lower proliferation at baseline are associated with long-term response.Time to Metastatic Progression
Patients on Active Surveillance (Phase II study)Higher baseline risk scores (Decipher and Cuzick) and signatures associated with TP53 mutations and high nucleotide excision repair were associated with improved responses.Biochemical Response
Protein-Based Biomarkers

The detection of specific protein variants of the androgen receptor has been a significant focus of biomarker research.

Table 3: Comparison of Protein-Based Biomarkers for Predicting this compound Response

BiomarkerResearch ModelDetection MethodKey FindingsAssociated Outcomes
Androgen Receptor Splice Variant 7 (AR-V7) Patients with mCRPCCirculating Tumor Cells (CTCs) - ImmunofluorescencePresence of nuclear-localized AR-V7 in CTCs is a predictive biomarker of resistance to AR-targeted therapies.Progression-Free Survival (PFS), Overall Survival (OS)
Patients with mCRPCTumor Tissue - Immunohistochemistry (IHC)May provide a cost-effective method to identify patients resistant to AR signaling inhibitors.PSA Response
Patients with mCRPCWhole Blood - qRT-PCRDetection of AR-V7 mRNA in whole blood has been explored, but its predictive value is debated due to potential expression in hematopoietic cells.-

Experimental Protocols

Detailed methodologies are critical for the replication and validation of biomarker studies. Below are summaries of key experimental protocols.

Analysis of Genomic Alterations in ctDNA by Next-Generation Sequencing (NGS)

This protocol outlines the general steps for identifying somatic mutations and copy number variations in ctDNA from patient plasma.

  • Blood Collection and Plasma Preparation:

    • Collect whole blood samples in EDTA-KE or Streck Cell-Free DNA BCT tubes.

    • Process blood within a specified timeframe (e.g., 24 hours) by centrifugation to separate plasma. A two-step centrifugation process is often used to minimize contamination with genomic DNA from blood cells.

  • cfDNA Extraction:

    • Isolate cfDNA from plasma using a commercially available kit, such as the QIAamp Circulating Nucleic Acid Kit (Qiagen) or Apostle MiniMax cfDNA extraction kit.

    • Quantify the extracted cfDNA using a fluorometric method like Qubit.

  • Library Preparation and Sequencing:

    • Prepare sequencing libraries from a specified input of cfDNA (e.g., 1-20 ng) using a targeted gene panel (e.g., AmpliSeq HD) or whole-genome sequencing approach. Library preparation typically involves end-repair, A-tailing, adapter ligation, and PCR amplification.

    • Perform sequencing on a platform such as an Ion Torrent or Illumina sequencer to a specified depth.

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome.

    • Call single nucleotide variants (SNVs), insertions/deletions (indels), and copy number variations (CNVs) using appropriate software (e.g., Ion Reporter Software).

    • Filter variants to remove germline alterations and artifacts, often by comparing with a matched normal DNA sample (from leukocytes) and filtering against databases of common polymorphisms and clonal hematopoiesis of indeterminate potential (CHIP)-related variants.

Decipher® Prostate Genomic Classifier

The Decipher test is a 22-gene microarray-based assay performed on formalin-fixed, paraffin-embedded (FFPE) tumor tissue from biopsy or radical prostatectomy specimens.

  • Sample Preparation:

    • An experienced pathologist identifies the tumor area on an H&E-stained slide.

    • RNA is extracted from the corresponding unstained FFPE tissue sections.

  • Gene Expression Profiling:

    • The extracted RNA is subjected to whole-transcriptome analysis using a microarray platform (e.g., Affymetrix).

  • Data Analysis:

    • The expression levels of the 22 classifier genes are used in a machine-learning algorithm to generate a continuous risk score ranging from 0 to 1.

    • This score is then used to classify the tumor as low, intermediate, or high risk for metastasis.

Detection of AR-V7 in Circulating Tumor Cells (CTCs) by Immunofluorescence

This protocol describes the detection of nuclear-localized AR-V7 protein in CTCs.

  • CTC Enrichment:

    • Collect whole blood in appropriate collection tubes (e.g., Streck Cell-Free DNA BCT).

    • Enrich CTCs from whole blood using a platform that isolates rare cells, such as the Epic Sciences platform or the CellSearch® system.

  • Immunofluorescent Staining:

    • The enriched cells are deposited on microscope slides.

    • Perform immunofluorescent staining using a cocktail of antibodies. This typically includes:

      • A nuclear dye (e.g., DAPI).

      • Antibodies against cytokeratins to identify epithelial cells (CTCs).

      • An antibody against CD45 to exclude leukocytes.

      • A specific antibody against the N-terminal domain of AR-V7.

    • Use appropriate secondary antibodies conjugated to fluorophores.

  • Imaging and Analysis:

    • Scan the slides using an automated fluorescence microscope.

    • Identify CTCs based on their morphology (intact cell, visible nucleus) and staining pattern (cytokeratin-positive, CD45-negative).

    • Score the identified CTCs for the presence and subcellular localization (nuclear vs. cytoplasmic) of AR-V7 staining.

Detection of AR-V7 in Tumor Tissue by Immunohistochemistry (IHC)

This protocol outlines the general steps for detecting AR-V7 protein in FFPE prostate cancer tissue.

  • Tissue Preparation:

    • Cut 4-5 µm sections from FFPE tissue blocks and mount them on charged slides.

    • Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) or other appropriate retrieval solution to unmask the antigen.

  • Immunostaining:

    • Block endogenous peroxidase activity with a hydrogen peroxide solution.

    • Block non-specific antibody binding using a protein block or normal serum.

    • Incubate the sections with a validated primary antibody specific for AR-V7 (e.g., RevMAb RM7 or Abcam EPR15656).

    • Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate.

    • Develop the signal using a chromogen such as 3,3'-diaminobenzidine (DAB).

    • Counterstain the sections with hematoxylin.

  • Analysis:

    • Dehydrate the sections, clear in xylene, and mount with a coverslip.

    • A pathologist evaluates the staining intensity and percentage of positive tumor cells, often using a scoring system like the H-score to quantify expression.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes underlying this compound response and resistance can aid in understanding the role of various biomarkers.

Caption: Androgen Receptor Signaling and this compound's Mechanism of Action.

Apalutamide_Resistance_Pathways cluster_resistance Mechanisms of Resistance This compound This compound AR_Signaling AR Signaling This compound->AR_Signaling Inhibits Proliferation Tumor Growth and Survival AR_Signaling->Proliferation AR_Amp AR Gene Amplification AR_Amp->AR_Signaling Reactivates AR_Mut AR Ligand-Binding Domain Mutations (e.g., F877L) AR_Mut->AR_Signaling Reactivates AR_V7 AR Splice Variants (e.g., AR-V7) AR_V7->Proliferation Constitutively Active Bypass Bypass Signaling (e.g., PI3K/Akt, Wnt) Bypass->Proliferation AR-Independent Activation Lineage_Plasticity Lineage Plasticity (e.g., Neuroendocrine Differentiation) Lineage_Plasticity->Proliferation AR-Independent Growth

Caption: Key Mechanisms of Acquired Resistance to this compound.

Biomarker_Workflow cluster_blood Blood-Based Analysis cluster_tissue Tissue-Based Analysis Patient_Sample Patient Sample (Blood or Tissue) Plasma Plasma Patient_Sample->Plasma CTC Circulating Tumor Cells (CTCs) Patient_Sample->CTC FFPE_Tissue FFPE Tissue Patient_Sample->FFPE_Tissue cfDNA_Extraction cfDNA Extraction Plasma->cfDNA_Extraction CTC_Enrichment CTC Enrichment CTC->CTC_Enrichment NGS Next-Generation Sequencing (NGS) cfDNA_Extraction->NGS IF Immunofluorescence (IF) CTC_Enrichment->IF Genomic_Alterations Genomic Alterations (ctDNA) NGS->Genomic_Alterations AR_V7_Protein AR-V7 Protein IF->AR_V7_Protein Prediction Prediction of This compound Response Genomic_Alterations->Prediction AR_V7_Protein->Prediction RNA_Extraction RNA Extraction FFPE_Tissue->RNA_Extraction IHC Immunohistochemistry (IHC) FFPE_Tissue->IHC Microarray Microarray RNA_Extraction->Microarray AR_V7_Protein_Tissue AR-V7 Protein IHC->AR_V7_Protein_Tissue Transcriptomic_Profile Transcriptomic Profile (e.g., Decipher GC) Microarray->Transcriptomic_Profile Transcriptomic_Profile->Prediction AR_V7_Protein_Tissue->Prediction

Caption: Experimental Workflow for Biomarker Assessment.

Conclusion

The identification and validation of predictive biomarkers are paramount to advancing precision medicine in prostate cancer. Genomic profiling of ctDNA and tumor tissue, transcriptomic analysis, and the detection of AR-V7 represent the most promising avenues for predicting response to this compound. While significant progress has been made in clinical research settings, further standardization of assays and prospective validation are necessary to translate these findings into routine clinical practice. This guide provides a framework for researchers to compare and select appropriate biomarkers and methodologies for their preclinical and clinical investigations into this compound response.

References

Navigating Resistance: A Comparative Guide to Apalutamide and Other Antiandrogens in Prostate Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of second-generation antiandrogens has significantly altered the treatment landscape for prostate cancer. However, the emergence of cross-resistance between these agents presents a critical challenge. This guide provides an objective comparison of apalutamide with other antiandrogens, focusing on the mechanisms of cross-resistance, supported by experimental data.

Mechanisms of Cross-Resistance: A Complex Interplay

Cross-resistance between this compound and other antiandrogens, such as enzalutamide, abiraterone, and darolutamide, is a multifaceted phenomenon. Key mechanisms include alterations in the androgen receptor (AR), the primary target of these therapies, and the activation of bypass signaling pathways.

One of the primary drivers of resistance involves mutations in the ligand-binding domain (LBD) of the androgen receptor.[1][2][3] Specific mutations, such as F877L and T878A, have been associated with resistance to next-generation AR-directed therapies.[1][2] While the overall frequency of these mutations in patients treated with this compound may be low, their presence can impact drug efficacy.

Another significant mechanism is the expression of constitutively active AR splice variants, most notably AR-V7. The AKR1C3/AR-V7 axis has been identified as a key player in mediating cross-resistance among enzalutamide, abiraterone, this compound, and darolutamide. Prostate cancer cells resistant to enzalutamide and abiraterone have demonstrated cross-resistance to this compound and darolutamide. Conversely, acquired resistance to this compound can confer resistance to the other agents in this class. However, some studies suggest that this compound cross-resistance is not always correlated with the expression levels of AR-V7 or AR-V9.

Furthermore, resistance can arise from the activation of bypass signaling pathways that circumvent the need for AR signaling. In some cellular models, treatment with this compound has been shown to induce the emergence of more aggressive cancer phenotypes, including those with characteristics of cancer stem cells or neuroendocrine differentiation. The loss of the transcriptional corepressor TLE3 has also been linked to resistance to both this compound and enzalutamide.

Comparative Efficacy in the Face of Resistance

Direct head-to-head clinical trials comparing the efficacy of all second-generation antiandrogens in the context of resistance are limited. However, a growing body of preclinical data and retrospective clinical analyses provides valuable insights.

Preclinical Data

In preclinical models, enzalutamide- and abiraterone-resistant prostate cancer cells have been shown to be cross-resistant to this compound and darolutamide. Studies using castration-resistant prostate cancer (CRPC) cell models have demonstrated that most develop cross-resistance to this compound.

Clinical and Real-World Evidence

Retrospective clinical data suggest the potential for cross-resistance when AR signaling inhibitors are used sequentially. Network meta-analyses of the pivotal phase III trials (SPARTAN for this compound, PROSPER for enzalutamide, and ARAMIS for darolutamide) in non-metastatic CRPC have attempted to provide indirect comparisons. Some of these analyses suggest that this compound and enzalutamide may offer a greater benefit in terms of metastasis-free survival compared to darolutamide, which, in turn, may have a more favorable safety profile.

A recent large-scale, real-world study directly comparing this compound and enzalutamide in patients with metastatic castration-sensitive prostate cancer (mCSPC) found that this compound was associated with a statistically significant improvement in overall survival at 24 months. This suggests that despite shared resistance mechanisms, there may be clinically meaningful differences between these agents.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies.

Cell LineTreatment HistoryThis compound IC50 (µM)Reference
LNCaP (Wild Type)Naive0.103 - 0.130

Table 1: In Vitro this compound IC50 in Prostate Cancer Cell Lines. IC50 values were determined to establish a standard concentration for subsequent experiments.

ComparisonPatient PopulationPrimary EndpointHazard Ratio (95% CI)p-valueReference
This compound vs. PlacebonmCRPCMetastasis-Free Survival0.28 (0.23 - 0.35)<0.001
Enzalutamide vs. PlacebonmCRPCMetastasis-Free Survival0.29 (0.24 - 0.35)<0.001
Darolutamide vs. PlacebonmCRPCMetastasis-Free Survival0.41 (0.34 - 0.50)<0.001
This compound vs. EnzalutamidemCSPCOverall Survival at 24 months0.77 (0.62 - 0.96)<0.019

Table 2: Comparative Clinical Efficacy of Second-Generation Antiandrogens. Data is from pivotal phase III trials and a real-world head-to-head study.

Experimental Protocols

Determination of IC50 Values

The half-maximal inhibitory concentration (IC50) for this compound in the LNCaP wild-type cell line was determined using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: LNCaP cells were seeded in 96-well plates.

  • Drug Treatment: Cells were treated with a range of this compound concentrations (e.g., 0.00097 µM to 0.5 µM) for 3 to 5 days.

  • MTT Assay: After the treatment period, MTT solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals were solubilized using a solubilization buffer.

  • Absorbance Reading: The absorbance was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of viable cells was calculated relative to untreated control cells. The IC50 value was determined by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Detection of AR Mutations in Circulating Tumor DNA

The BEAMing (Beads, Emulsification, Amplification, and Magnetics) digital PCR-based method was utilized to detect specific AR mutations in circulating tumor DNA (ctDNA) from patient blood samples.

  • Sample Collection: Whole blood samples were collected from patients at baseline and at the time of disease progression.

  • ctDNA Extraction: Circulating tumor DNA was extracted from the plasma fraction of the blood samples.

  • BEAMing Assay:

    • Emulsion PCR: The ctDNA was mixed with PCR reagents, magnetic beads coated with mutation-specific primers, and oil to create a water-in-oil emulsion. Each aqueous droplet within the emulsion contained the necessary components for a single PCR reaction.

    • Amplification: The emulsion was subjected to thermal cycling to amplify the target DNA sequences.

    • Hybridization: Fluorescently labeled probes specific for the wild-type and mutant alleles were used to hybridize to the amplified DNA on the magnetic beads.

    • Flow Cytometry: The beads were analyzed by flow cytometry to quantify the number of beads corresponding to the wild-type and mutant alleles.

  • Data Analysis: The frequency of each mutation was calculated as the percentage of mutant alleles relative to the total number of alleles analyzed.

Visualizing Resistance Pathways and Workflows

AR_Signaling_and_Resistance cluster_0 Androgen Receptor Signaling cluster_1 Mechanisms of this compound Action & Resistance Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR AR_complex AR-HSP Complex (Inactive) AR->AR_complex HSP Heat Shock Proteins HSP->AR_complex AR_active Active AR Dimer AR_complex->AR_active Androgen Binding HSP Dissociation ARE Androgen Response Element (ARE) AR_active->ARE Nuclear Translocation & DNA Binding Transcription Gene Transcription & Protein Synthesis (Cell Growth, Survival) ARE->Transcription This compound This compound This compound->AR Antagonist AR_mut Mutated AR (e.g., F877L) AR_mut->ARE Constitutive Activation AR_V7 AR Splice Variant (e.g., AR-V7) AR_V7->ARE Ligand-Independent Activation Bypass Bypass Pathways (e.g., PI3K/Akt) Bypass->Transcription AR-Independent Activation

Caption: Androgen receptor signaling and mechanisms of resistance.

Experimental_Workflow cluster_0 In Vitro Cross-Resistance Assessment cluster_1 Molecular Analysis of Resistance start Prostate Cancer Cell Lines (e.g., LNCaP, C4-2B) drug_exposure Chronic Exposure to Antiandrogens (Enzalutamide, Abiraterone) start->drug_exposure resistant_lines Generation of Resistant Cell Lines drug_exposure->resistant_lines apalutamide_treatment Treatment with this compound resistant_lines->apalutamide_treatment proliferation_assay Proliferation/Viability Assays (e.g., MTT, Real-time monitoring) apalutamide_treatment->proliferation_assay ic50 Determine IC50 Values proliferation_assay->ic50 analysis_start Resistant vs. Parental Cell Lines qpcr RT-qPCR for AR/AR-V7 Expression analysis_start->qpcr western_blot Western Blot for Protein Expression analysis_start->western_blot sequencing DNA/RNA Sequencing for Mutations & Gene Expression Changes analysis_start->sequencing

Caption: Workflow for in vitro cross-resistance studies.

References

Comparative Analysis of Apalutamide and Darolutamide in Prostate Cancer Treatment

Author: BenchChem Technical Support Team. Date: November 2025

Apalutamide and darolutamide are second-generation androgen receptor (AR) inhibitors that have demonstrated significant efficacy in the treatment of non-metastatic castration-resistant prostate cancer (nmCRPC) and other stages of prostate cancer.[1][2] Both drugs function by potently and selectively targeting the androgen receptor, a key driver of prostate cancer progression.[3][4][5] While they share a common mechanism of action, differences in their chemical structure, pharmacokinetic properties, and clinical profiles warrant a detailed comparative analysis for informed therapeutic decision-making. This guide provides a comprehensive comparison of this compound and darolutamide, supported by experimental data from pivotal clinical trials.

Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway

Both this compound and darolutamide are potent androgen receptor antagonists. They competitively inhibit the binding of androgens, such as testosterone and dihydrotestosterone, to the ligand-binding domain of the AR. This action prevents the subsequent conformational changes in the AR that are necessary for its activation.

Upon activation, the AR typically translocates from the cytoplasm to the nucleus, where it binds to androgen response elements (AREs) on the DNA, leading to the transcription of genes that promote prostate cancer cell growth and survival. Both this compound and darolutamide disrupt this process by inhibiting the nuclear translocation of the AR. Furthermore, they impede the binding of the AR to DNA, thereby preventing the transcription of target genes.

Darolutamide is noted to have a distinct, flexible, polar-substituted pyrazole structure which contributes to its high binding affinity for the androgen receptor. Some studies suggest that darolutamide binds to the AR with a higher affinity than this compound. This compound, in turn, has demonstrated a seven- to ten-fold greater affinity for the AR compared to the first-generation antiandrogen, bicalutamide.

Androgen Receptor Signaling Pathway Inhibition cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgens (Testosterone, DHT) AR Androgen Receptor (AR) Androgen->AR Binding Androgen_AR Androgen-AR Complex AR->Androgen_AR Androgen_AR_nucleus Androgen-AR Complex Androgen_AR->Androgen_AR_nucleus Nuclear Translocation This compound This compound This compound->AR Inhibits Binding This compound->Androgen_AR_nucleus Inhibits Translocation ARE Androgen Response Element (ARE) on DNA This compound->ARE Inhibits DNA Binding Darolutamide Darolutamide Darolutamide->AR Inhibits Binding Darolutamide->Androgen_AR_nucleus Inhibits Translocation Darolutamide->ARE Inhibits DNA Binding Androgen_AR_nucleus->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Cell_Growth Cell Proliferation & Survival Gene_Transcription->Cell_Growth

Caption: Inhibition of Androgen Receptor Signaling

Pharmacokinetic Profile

The pharmacokinetic properties of this compound and darolutamide exhibit notable differences that may influence their clinical application.

ParameterThis compoundDarolutamide
Absorption High absorption rate, not affected by food.Low bioavailability, requires administration with food.
Time to Peak Plasma Concentration (Tmax) 2 hours.3-5 hours (fasted), 3-8 hours (fed).
Plasma Protein Binding 96% (parent drug), 95% (active metabolite).92% (parent drug), 99.8% (active metabolite).
Metabolism Primarily by CYP2C8 and CYP3A4 to an active metabolite (N-desmethyl this compound).Mainly by CYP3A4, as well as UGT1A9 and UGT1A1, to an active metabolite (keto-darolutamide).
Half-life 3 days at steady state.Not explicitly stated in the provided results.
Excretion Primarily through urine (65%).63.4% in urine and 32.4% in feces.
Blood-Brain Barrier Penetration Higher potential for CNS penetration.Significantly lower CNS penetration.
Drug-Drug Interactions Strong inducer of CYP3A4, CYP2C19, and a weak inducer of CYP2C9. Potential for interactions with substrates of these enzymes.Lower risk for cytochrome P450 drug-drug interactions. Inhibitor of BCRP, OATP1B1, and OATP1B3.

Clinical Efficacy in Non-Metastatic Castration-Resistant Prostate Cancer (nmCRPC)

Both this compound and darolutamide have demonstrated superior efficacy compared to placebo in prolonging metastasis-free survival (MFS) in men with nmCRPC. The pivotal Phase III trials, SPARTAN for this compound and ARAMIS for darolutamide, established these agents as standards of care in this setting.

EndpointSPARTAN (this compound + ADT vs. Placebo + ADT)ARAMIS (Darolutamide + ADT vs. Placebo + ADT)
Metastasis-Free Survival (MFS) 40.5 months vs. 16.2 months (HR 0.28, 95% CI 0.23-0.35).40.4 months vs. 18.4 months (HR 0.41, 95% CI 0.34-0.50).
Overall Survival (OS) 73.9 months vs. 59.9 months (HR 0.78, 95% CI 0.64-0.96).Not reached in either group at final analysis, but a significant benefit was observed (HR 0.69, 95% CI 0.53-0.88).
Time to PSA Progression Median not reached vs. 3.7 months (HR 0.06, 95% CI 0.05-0.08).Not explicitly stated in the provided results.
Progression-Free Survival (PFS) Not explicitly stated in the provided results.36.8 months vs. 14.8 months (HR 0.38, 95% CI 0.32-0.45).

In the absence of direct head-to-head trials, matching-adjusted indirect comparisons (MAICs) have been conducted. One such analysis suggested that this compound may be more effective than darolutamide in terms of MFS, PSA progression, and PFS, with a similar overall survival benefit. However, another indirect comparison found no significant difference in MFS between the two drugs.

Safety and Tolerability Profile

While both drugs are generally well-tolerated, their safety profiles exhibit some key differences, largely attributed to darolutamide's lower penetration of the blood-brain barrier.

Adverse Event (All Grades)SPARTAN (this compound)ARAMIS (Darolutamide)
Fatigue 33%13.2%
Hypertension 28%Not reported as a common adverse event.
Rash 26%Lower incidence reported in indirect comparisons.
Falls 22%Significantly lower risk compared to this compound.
Fracture 18%Significantly lower risk compared to this compound.
Seizures Increased number compared to placebo (not statistically significant).Same incidence as placebo.

Indirect comparisons have consistently shown that darolutamide is associated with a lower risk of central nervous system (CNS)-related adverse events, including falls, fractures, and cognitive impairment, when compared to this compound. The rate of treatment discontinuation due to adverse events was also noted to be lower with darolutamide in some analyses.

Experimental Protocols: Pivotal Phase III Trials

The efficacy and safety of this compound and darolutamide were established in the SPARTAN and ARAMIS trials, respectively. The general methodologies for these key studies are outlined below.

SPARTAN Trial (this compound)
  • Study Design: A multicenter, double-blind, placebo-controlled, Phase III trial.

  • Patient Population: Men with non-metastatic castration-resistant prostate cancer and a prostate-specific antigen (PSA) doubling time of 10 months or less.

  • Intervention: Patients were randomized in a 2:1 ratio to receive either this compound (240 mg once daily) or a placebo, in addition to continuous androgen deprivation therapy (ADT).

  • Primary Endpoint: Metastasis-free survival (MFS), defined as the time from randomization to the first detection of distant metastasis by imaging or death from any cause.

  • Secondary Endpoints: Time to metastasis, progression-free survival, time to symptomatic progression, and overall survival.

ARAMIS Trial (Darolutamide)
  • Study Design: A multinational, randomized, double-blind, placebo-controlled, Phase III study.

  • Patient Population: Men with non-metastatic castration-resistant prostate cancer and a PSA doubling time of 10 months or less.

  • Intervention: Patients were randomized in a 2:1 ratio to receive darolutamide (600 mg twice daily with food) or a placebo, in conjunction with ADT.

  • Primary Endpoint: Metastasis-free survival (MFS).

  • Secondary Endpoints: Overall survival, time to pain progression, time to first cytotoxic chemotherapy, and time to a symptomatic skeletal event.

General Clinical Trial Workflow for this compound and Darolutamide Start Patient Screening (nmCRPC, PSA doubling time ≤10 months) Randomization Randomization (2:1) Start->Randomization Treatment_A Experimental Arm: This compound (240mg QD) + ADT or Darolutamide (600mg BID) + ADT Randomization->Treatment_A Treatment_B Control Arm: Placebo + ADT Randomization->Treatment_B Follow_up Follow-up: Regular assessments for metastasis, survival, and safety Treatment_A->Follow_up Treatment_B->Follow_up Endpoint Primary Endpoint Analysis: Metastasis-Free Survival Follow_up->Endpoint

Caption: General Clinical Trial Workflow

Conclusion

This compound and darolutamide are both highly effective second-generation androgen receptor inhibitors that have significantly improved outcomes for patients with non-metastatic castration-resistant prostate cancer. While both drugs share a common mechanism of action, they possess distinct pharmacokinetic and safety profiles. This compound is characterized by its high absorption rate independent of food, while darolutamide requires administration with food due to lower bioavailability. A key differentiator is darolutamide's limited ability to cross the blood-brain barrier, which translates into a more favorable safety profile with a lower incidence of CNS-related adverse events such as falls, fractures, and seizures.

References

Safety Operating Guide

Proper Disposal of Apalutamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information provides a general framework for the proper disposal of Apalutamide in a laboratory setting. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and adhere to all federal, state, and local regulations, as these may vary.[1][2]

This compound is an antineoplastic agent classified as hazardous. It is harmful if swallowed, may damage fertility or an unborn child, causes organ damage through prolonged exposure, and is very toxic to aquatic life with long-lasting effects.[1] Therefore, meticulous procedures must be followed to ensure the safety of laboratory personnel and to prevent environmental contamination.[1] Under no circumstances should this compound waste be disposed of in standard trash or down the drain.[3]

Summary of this compound Disposal Parameters

The following table summarizes key data and recommendations for handling and disposing of this compound waste.

ParameterDescriptionSource(s)
Hazard Classifications - Acute Toxicity (Oral)- Reproductive Toxicity- Specific Target Organ Toxicity (Repeated Exposure)- Hazardous to the Aquatic Environment (Chronic)
Primary Disposal Method High-temperature incineration via a licensed hazardous waste disposal service.
Personal Protective Equipment (PPE) - Lab coat- Safety goggles with side-shields- Double chemotherapy-grade gloves- Respiratory protection (if generating dust/aerosols)
Waste Segregation Must be segregated from other laboratory waste streams into designated, clearly labeled hazardous waste containers.
Spill Decontamination - Absorb with inert material (e.g., diatomite)- Decontaminate surfaces by scrubbing with alcohol
Environmental Protection Prevent release to drains, waterways, or soil.

Procedural Steps for this compound Disposal

The proper management of this compound waste involves a multi-step process from the point of generation to final disposal.

Step 1: Waste Identification and Segregation
  • Identify all this compound Waste Streams: This includes:

    • Bulk this compound: Unused or expired pure drug (API).

    • Trace-Contaminated Solids: Items lightly contaminated, such as gloves, bench paper, wipes, and empty drug vials.

    • Contaminated Sharps: Needles, syringes, or glass slides that have come into contact with this compound.

    • Contaminated Liquids: Solutions containing this compound, including experimental media and rinsate from cleaning containers that held the acute drug.

  • Segregate at the Source: Immediately place this compound waste into designated, separate containers from general and other chemical waste. Use dedicated containers for antineoplastic waste, which are often color-coded (e.g., yellow or black) as per institutional or local guidelines.

Step 2: Waste Containment and Labeling
  • Use Appropriate Containers:

    • Solids: Collect in robust, leak-proof plastic bags or containers designated for chemotherapy waste.

    • Sharps: Must be placed in a puncture-resistant sharps container specifically labeled for chemotherapy or cytotoxic waste.

    • Liquids: Use sealable, chemical-resistant containers (e.g., jerry cans or the original packaging if suitable). Ensure secondary containment is used to prevent spills.

  • Label Containers Clearly: All waste containers must be clearly labeled with:

    • The words "Hazardous Waste" or "Chemotherapy Waste".

    • The full chemical name: "this compound".

    • The associated hazards (e.g., "Toxic," "Reproductive Hazard").

    • The accumulation start date.

    Keep containers securely closed except when adding waste.

Step 3: Storage and Handling
  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste, including a lab coat, safety goggles, and double chemotherapy-grade gloves. All handling of the active compound should occur within a chemical fume hood to prevent inhalation.

  • Storage: Store waste containers in a designated, secure satellite accumulation area within the laboratory. This area should be well-ventilated and away from incompatible materials.

Step 4: Final Disposal
  • Arrange for Professional Disposal: Do not attempt to treat or dispose of this compound waste through standard laboratory procedures. The universally recommended method is to engage a licensed professional waste disposal service.

  • Schedule Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. They will coordinate with a licensed vendor for transport to a permitted treatment, storage, and disposal facility (TSDF).

  • Documentation: Retain all documentation, such as the hazardous waste manifest, provided by the disposal company. This document tracks the waste from your laboratory to its final destination and serves as proof of proper disposal.

Note on Experimental Protocols: This document outlines disposal procedures. As such, it does not contain experimental protocols which are not relevant to the safe disposal of a chemical compound.

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory environment.

G cluster_0 cluster_1 1. Identification & Segregation cluster_3 3. Storage cluster_4 4. Disposal cluster_5 start Start: this compound Waste Generated identify Identify Waste Type start->identify bulk bulk identify->bulk Bulk API / Grossly Contaminated trace trace identify->trace Trace Contaminated (Gloves, Wipes) sharps sharps identify->sharps Contaminated Sharps liquid liquid identify->liquid Contaminated Liquid bulk_container Contain in sealed, labeled 'Hazardous Waste' container bulk->bulk_container trace_container Place in designated 'Chemotherapy Waste' bag/bin trace->trace_container sharps_container Place in labeled, puncture-proof 'Chemo Sharps' container sharps->sharps_container liquid_container Contain in sealed, labeled, leak-proof liquid container with secondary containment liquid->liquid_container store Store all containers in designated Satellite Accumulation Area trace_container->store ehs_contact Contact Institutional EHS for Waste Pickup Request store->ehs_contact pickup Waste collected by Licensed Hazardous Waste Vendor ehs_contact->pickup incinerate Transport to Permitted Facility for High-Temperature Incineration pickup->incinerate end End: Disposal Complete incinerate->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Apalutamide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Apalutamide, a potent androgen receptor inhibitor, requires meticulous handling to ensure the safety of laboratory personnel and the environment. This guide provides a detailed operational plan, personal protective equipment (PPE) requirements, and disposal procedures to minimize exposure and maintain a secure research setting. Adherence to these protocols is paramount due to the compound's potential health risks.

This compound is classified as harmful if swallowed and may cause skin and serious eye irritation.[1] It is suspected of damaging fertility or the unborn child and may cause damage to the male reproductive system through prolonged or repeated exposure.[2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are not merely recommended but essential.

Personal Protective Equipment (PPE) and Engineering Controls

The primary objective when handling this compound is to prevent direct contact, inhalation, and environmental release. This is achieved through a combination of engineering controls and appropriate PPE.

Engineering Controls: All procedures involving solid this compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[2] A readily accessible safety shower and eye wash station are mandatory in any laboratory where this compound is handled.[1]

Personal Protective Equipment: The following table summarizes the required PPE for handling this compound. It is critical that all personnel are trained in the proper use and disposal of this equipment.

PPE CategorySpecificationRationale
Hand Protection Two pairs of powder-free chemotherapy gloves (e.g., nitrile) meeting ASTM D6978 standards.Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or permeation.
Body Protection Disposable, lint-free, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back. Impervious clothing.Protects skin and personal clothing from contamination.
Eye & Face Protection Safety goggles with side-shields or a full-face shield.Protects against splashes, dust, and aerosols. A face shield is preferred if there is a significant risk of splashing.
Respiratory Protection A NIOSH-approved N95 or higher respirator should be used when there is a risk of generating airborne powder or aerosols.Prevents inhalation of the compound, especially when handling the powder form outside of a fume hood.
Foot Protection Disposable shoe covers should be worn in the handling area.Prevents the tracking of contaminants to other areas.

Note: No specific occupational exposure limit values for this compound have been established in the provided safety data sheets.

Operational Plan: Step-by-Step Guidance for Handling this compound

This section outlines the procedural steps for the safe handling of this compound from receipt to disposal.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in its original, tightly sealed container in a dry, well-ventilated, and designated area away from heat and moisture.

  • Keep it out of the reach of unauthorized personnel.

Preparation and Handling
  • Donning PPE: Before entering the designated handling area, don all required PPE in the following order: shoe covers, inner gloves, gown, outer gloves, and eye/face protection. If required, a respirator should be fit-tested and worn.

  • Work Area Preparation: Conduct all handling within a chemical fume hood. Cover the work surface with a disposable, absorbent pad.

  • Weighing and Reconstitution:

    • Handle solid this compound with care to avoid generating dust.

    • If preparing a solution, add the solvent to the solid slowly to minimize aerosol formation.

  • Post-Handling:

    • After handling, wipe down all surfaces in the fume hood with an appropriate decontaminating solution (e.g., alcohol).

    • Dispose of all contaminated disposable materials as hazardous waste.

Spill Management
  • Evacuate and Secure: Immediately evacuate personnel from the affected area and restrict access.

  • Ventilate: Ensure the area is well-ventilated.

  • Don PPE: Wear full PPE, including respiratory protection, before re-entering the area.

  • Contain and Clean:

    • Cover the spill with a suitable absorbent material.

    • Carefully sweep or collect the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the spill area with an appropriate cleaning agent.

  • Report: Report the spill to the laboratory supervisor or safety officer.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination.

  • Unused this compound: Do not discard unused this compound in the regular trash or flush it down the toilet. It must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, and labware, must be collected in a designated, sealed hazardous waste container.

  • Alternative Household Disposal (for unused medication): For situations outside a laboratory setting, the FDA recommends mixing the medication (without crushing tablets) with an unappealing substance like dirt, cat litter, or used coffee grounds. Place the mixture in a sealed plastic bag and dispose of it in the household trash. However, for laboratory waste, professional hazardous waste disposal is required.

Visual Workflow for Safe Handling of this compound

Apalutamide_Handling_Workflow start Start: Receive this compound ppe Don Appropriate PPE (Double Gloves, Gown, Eye Protection) start->ppe prepare_area Prepare Handling Area (Chemical Fume Hood) ppe->prepare_area handle Weighing and Solution Preparation prepare_area->handle decontaminate Decontaminate Work Area and Equipment handle->decontaminate spill Spill Occurs handle->spill remove_ppe Remove and Dispose of PPE as Hazardous Waste decontaminate->remove_ppe dispose_waste Dispose of Chemical Waste in Accordance with Regulations remove_ppe->dispose_waste end End of Procedure dispose_waste->end spill_procedure Follow Spill Management Protocol spill->spill_procedure Emergency Response spill_procedure->decontaminate

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Apalutamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Apalutamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.